molecular formula C7H7F2NO3S B2829753 2,5-Difluoro-4-methoxybenzenesulfonamide CAS No. 1208075-55-1

2,5-Difluoro-4-methoxybenzenesulfonamide

Katalognummer: B2829753
CAS-Nummer: 1208075-55-1
Molekulargewicht: 223.19
InChI-Schlüssel: SVXGHVOHWQRDSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Difluoro-4-methoxybenzenesulfonamide is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. This benzenesulfonamide derivative is characterized by its distinct substitution pattern, which is often investigated for optimizing the affinity and selectivity of small molecules toward target proteins. [7] Compounds featuring the sulfonamide functional group are extensively studied for their diverse biological activities. Research into aromatic sulfonamides has shown their potential as inhibitors for various enzymes, with a prominent area of investigation being the carbonic anhydrase (CA) family of enzymes. Fluorinated benzenesulfonamides, in particular, are known to exhibit strong binding affinity for cancer-associated carbonic anhydrase isozymes such as CAIX and CAXII. These isozymes are recognized as promising therapeutic targets in oncology, and the development of selective inhibitors for them is a key goal in drug discovery. [7] The presence of fluorine atoms on the benzene ring can lower the pKa of the sulfonamide group, which can substantially strengthen its interaction with these enzymes. [7] Furthermore, sulfonamide-containing compounds are also explored for their antimicrobial properties, demonstrating potent inhibition against various bacterial and fungal strains. [5] Researchers value this compound as a versatile building block or intermediate for the synthesis of more complex molecules. Its structure allows for further chemical modifications, enabling the exploration of structure-activity relationships (SAR). This reagent is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

2,5-difluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXGHVOHWQRDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1F)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2,5-Difluoro-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Difluoro-4-methoxybenzenesulfonamide (CAS: 1208075-55-1) is a critical pharmacophore in medicinal chemistry, particularly utilized in the development of kinase inhibitors, carbonic anhydrase inhibitors, and Bcl-2 family antagonists.[1][2] Its structure combines a sulfonamide "warhead" (often involved in hydrogen bonding with active site residues) with a fluorinated electron-rich core that modulates metabolic stability and lipophilicity.

This technical guide details two distinct synthetic pathways:

  • The Electrophilic Route (Industrial Standard): A scalable, two-step protocol starting from 2,5-difluoroanisole involving chlorosulfonation.

  • The Nucleophilic Route (Precision Synthesis): A high-fidelity

    
     approach utilizing 2,4,5-trifluorobenzenesulfonamide, ideal for late-stage functionalization or combinatorial libraries.
    

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of the target molecule can be deconstructed into two primary disconnections.[2] The choice of route depends on the availability of starting materials and the scale of production.

Strategic Disconnections
  • Sulfonyl Disconnection (

    
    ):  The sulfonamide group is traced back to a sulfonyl chloride, introduced via electrophilic aromatic substitution on the electron-rich 2,5-difluoroanisole ring. The methoxy group directs the incoming electrophile to the para position, ensuring high regioselectivity.
    
  • Ether Disconnection (

    
    ):  The methoxy group is introduced via nucleophilic aromatic substitution on a highly activated 2,4,5-trifluorobenzenesulfonamide scaffold. The sulfonamide group at position 1 activates the para-fluorine (position 4) for displacement.
    

Retrosynthesis Target 2,5-Difluoro-4-methoxy- benzenesulfonamide SulfonylCl Sulfonyl Chloride Intermediate SulfonylCl->Target Amination (NH3) Precursor1 2,5-Difluoroanisole (Commercially Available) Precursor1->SulfonylCl Chlorosulfonation (ClSO3H) Precursor2 2,4,5-Trifluoro- benzenesulfonamide Precursor2->Target SNAr (NaOMe)

Figure 1: Retrosynthetic tree illustrating the Electrophilic (Solid) and Nucleophilic (Dashed) pathways.

Part 2: Route 1 - The Electrophilic Pathway (Scalable)

This route is preferred for multi-gram to kilogram scale synthesis due to the low cost of 2,5-difluoroanisole and the high atom economy of chlorosulfonation.

Step 1: Chlorosulfonation of 2,5-Difluoroanisole

Reaction Principle: Electrophilic Aromatic Substitution (


).
The methoxy group at position 1 is a strong ortho/para activator. The fluorine atoms are weak deactivators but ortho/para directors.
  • Regiochemistry: The position para to the methoxy group (Position 4) is electronically favored and sterically accessible. Position 6 (ortho to methoxy) is sterically crowded and less favored.

Reagents:

  • Substrate: 2,5-Difluoroanisole (1.0 eq)

  • Reagent: Chlorosulfonic acid (

    
    ) (3.0 - 5.0 eq)
    
  • Solvent: Dichloromethane (DCM) or neat (if carefully controlled)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a drying tube (

    
    ) leading to an acid scrubber (NaOH trap) to neutralize HCl gas.
    
  • Cooling: Charge the flask with 2,5-difluoroanisole dissolved in DCM (approx. 5 mL/g). Cool the solution to -5°C to 0°C using an ice/salt bath.

  • Addition: Add chlorosulfonic acid dropwise over 30-60 minutes. Caution: Reaction is highly exothermic. Maintain internal temperature < 5°C.[3][4]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC or LC-MS (quench aliquot with methanol).

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid or form an oil.

  • Isolation: Extract with DCM (

    
    ). Wash combined organics with cold water and brine. Dry over anhydrous 
    
    
    
    .[4]
  • Intermediate: 2,5-Difluoro-4-methoxybenzenesulfonyl chloride. Proceed immediately to the next step to avoid hydrolysis.

Step 2: Amination

Reaction Principle: Nucleophilic Acyl Substitution.

Reagents:

  • Substrate: Sulfonyl chloride intermediate (from Step 1)

  • Reagent: Aqueous Ammonia (28-30%) or Ammonia in Methanol/Dioxane.

Protocol:

  • Dissolution: Dissolve the crude sulfonyl chloride in THF or Dioxane.

  • Amination: Cool to 0°C. Add aqueous ammonia (5-10 eq) dropwise.

  • Completion: Stir at room temperature for 1-2 hours.

  • Workup: Concentrate the organic solvent under reduced pressure. The product typically precipitates from the remaining aqueous layer. Filter the solid.[5][6]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/Ethyl Acetate gradient) if necessary.

Part 3: Route 2 - The Nucleophilic Pathway ( )

This route is ideal if the trifluorinated scaffold is already available or if the chlorosulfonation route yields inseparable regioisomers (rare for this specific substrate).

Step 1: Methoxylation of 2,4,5-Trifluorobenzenesulfonamide

Reaction Principle: Nucleophilic Aromatic Substitution (


).
The sulfonamide group (

) is a strong electron-withdrawing group (EWG). In polyfluorinated benzenes, nucleophiles attack the position para to the EWG preferentially due to the stabilization of the Meisenheimer complex.

Reagents:

  • Substrate: 2,4,5-Trifluorobenzenesulfonamide (1.0 eq)

  • Reagent: Sodium Methoxide (NaOMe) (2.0 - 2.2 eq). Note: Extra base is consumed by the acidic sulfonamide proton.

  • Solvent: Methanol (MeOH) or THF.

Protocol:

  • Preparation: Dissolve 2,4,5-trifluorobenzenesulfonamide in anhydrous MeOH.

  • Addition: Add NaOMe (25% wt in MeOH) dropwise at room temperature.

  • Heating: Reflux the mixture (65°C) for 4-12 hours.

    • Mechanism Check: The first equivalent of base deprotonates the sulfonamide nitrogen (

      
      ). The second equivalent acts as the nucleophile at the aromatic ring.
      
  • Workup: Cool to room temperature. Acidify to pH 3-4 using 1N HCl. The product should precipitate.[3]

  • Isolation: Filter the solid or extract with Ethyl Acetate.

  • Result: 2,5-Difluoro-4-methoxybenzenesulfonamide.

Part 4: Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

ParameterExpected Value / CharacteristicNotes
Physical State White to off-white crystalline solid
Melting Point 165°C - 175°C (Range varies by purity)
1H NMR (DMSO-d6)

7.6-7.8 (m, 2H, Ar-H), 7.4-7.5 (s, 2H,

), 3.9 (s, 3H,

)
Sulfonamide protons are exchangeable with

.
19F NMR Two distinct signals (approx -110 to -140 ppm)Shows coupling to each other and Ar-H.
MS (ESI-) [M-H]- = 222.0Negative mode is often more sensitive for sulfonamides.[7][8][9]
Regiochemistry Validation
  • 1H NMR Coupling: In the 2,5-difluoro-4-methoxy isomer, the two aromatic protons are at positions 3 and 6. They are para to each other.

    • H3 is coupled to F2 and F5 (and potentially H6).

    • H6 is coupled to F5 and F2.

    • Key Indicator: If the product were the 2,3-difluoro isomer, you would see ortho proton coupling. The para arrangement of protons in the target structure typically results in two doublets of doublets (dd) with distinct F-H coupling constants but no strong H-H ortho coupling (

      
      ).
      

Part 5: Workflow Visualization

SynthesisWorkflow Start 2,5-Difluoroanisole Step1 Chlorosulfonation (-5°C to RT) Start->Step1 + ClSO3H Inter Sulfonyl Chloride Intermediate Step1->Inter Quench on Ice Step2 Amination (NH4OH, 0°C) Inter->Step2 + NH3 Final 2,5-Difluoro-4-methoxy- benzenesulfonamide Step2->Final Precipitation

Figure 2: Process flow for the primary industrial route (Chlorosulfonation).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Chlorosulfonation Protocols

    • Lustig, et al. (1917). Chlorosulfonation of aromatic amines and ethers. Monatshefte für Chemie, 38, 89.
    • BenchChem Technical Guides.Synthesis of 2-(4-Fluorophenyl)sulfonylguanidine . Link (Protocol adaptation for fluorinated sulfonyl chlorides).

  • Nucleophilic Arom

    
    ): 
    
    • Gong, Y., et al. (2012).[7] Compounds that modulate the activity of the G-protein-coupled receptor GPR119 . WO Patent 2012/069948. (Describes synthesis of similar 2,5-difluorophenoxy intermediates).

    • Sigma-Aldrich.2,4,5-Trifluorobenzenesulfonyl chloride Product Data . Link (Precursor availability validation).

  • Specific CAS Data

    • GuideChem.2,5-Difluoro-4-methoxybenzene sulfonamide (CAS 1208075-55-1) . Link (Target molecule verification).

Sources

2,5-Difluoro-4-methoxybenzenesulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an internal whitepaper designed for medicinal chemists and process development scientists. It prioritizes actionable data, synthetic logic, and structure-activity relationship (SAR) insights over generic descriptions.

CAS: 1208075-55-1 | Formula: Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H

F

NO

S | MW: 223.20 g/mol

Executive Summary & Medicinal Chemistry Context

2,5-Difluoro-4-methoxybenzenesulfonamide is a specialized fluorinated building block used primarily in the optimization of lead compounds targeting carbonic anhydrases (CAs), kinases, and GPCRs.

Its structural value lies in the specific 2,5-difluoro substitution pattern , which imparts unique electronic and steric properties:

  • Metabolic Blocking: The fluorine atoms at positions 2 and 5 effectively block oxidative metabolism (CYP450-mediated hydroxylation) at the most accessible aromatic sites, extending in vivo half-life (

    
    ).
    
  • pKa Modulation: The electron-withdrawing nature of the fluorine at the ortho (C2) position significantly increases the acidity of the sulfonamide -NH

    
    , potentially enhancing interactions with active site zinc ions (e.g., in Carbonic Anhydrase II/IX) or improving solubility at physiological pH.
    
  • Electronic Push-Pull: The 4-methoxy group (electron donor) opposes the sulfonamide (electron acceptor), creating a polarized system that influences

    
    -stacking interactions in protein binding pockets.
    

Physicochemical Profile

The following data points are critical for assessing the compound's behavior in biological assays and formulation.

PropertyValuebiological Implication
Molecular Weight 223.20 DaFragment-based drug discovery (FBDD) compliant (<300 Da).
Calculated LogP (cLogP) ~1.1 - 1.4Moderate lipophilicity; favorable for oral bioavailability and membrane permeability.
Topological Polar Surface Area (TPSA) ~68 Å

Well within the range for blood-brain barrier (BBB) penetration if required (<90 Å

).
H-Bond Donors / Acceptors 1 / 4Balanced profile for specific binding interactions.
Predicted pKa (Sulfonamide) ~9.0 - 9.5Lower than unsubstituted benzenesulfonamide (~10.0) due to ortho-F inductive effect.
Rotatable Bonds 2Low conformational entropy penalty upon binding.

Synthetic Methodologies

High-purity synthesis is essential to avoid regioisomeric impurities (e.g., 2,6-difluoro isomers) which can skew biological data.

Method A: The "Gold Standard" Regioselective Route (via Aniline)

This pathway guarantees regiochemical integrity by fixing the substitution pattern prior to sulfonylation.

Precursor: 2,5-Difluoro-4-methoxyaniline (CAS 394223-61-1)[1]

  • Diazotization: Treat the aniline with sodium nitrite (NaNO

    
    ) in concentrated HCl/acetic acid at 0°C to generate the diazonium salt.
    
  • Meerwein Sulfonylation: React the diazonium species in situ with sulfur dioxide (SO

    
    ) and a copper(II) chloride catalyst (CuCl
    
    
    
    ) in acetic acid. This yields 2,5-Difluoro-4-methoxybenzenesulfonyl chloride (CAS 1208075-47-1).[2]
    • Critical Control: Maintain temperature <5°C during SO

      
       addition to prevent decomposition.
      
  • Amination: Treat the sulfonyl chloride with aqueous ammonia (NH

    
    OH) or ammonia in dioxane at 0°C to RT.
    
  • Purification: Recrystallization from Ethanol/Water.

Method B: Direct Chlorosulfonation (Industrial Scale Candidate)

Precursor: 1,4-Difluoro-2-methoxybenzene (2,5-Difluoroanisole)

  • Reaction: Treatment with excess Chlorosulfonic acid (ClSO

    
    H) at 0°C 
    
    
    
    RT.
  • Mechanism: The 4-methoxy group is a strong ortho/para director. The para position relative to the methoxy is occupied (by F). The ortho positions are C3 and C5.

    • Regioselectivity Issue: The C5 position is para to the Methoxy group (strong director) and ortho to a Fluorine. This is the most activated site.

    • Outcome: This route favors the desired 2,5-difluoro-4-methoxybenzenesulfonyl chloride but requires rigorous HPLC monitoring to ensure no 3-position sulfonation occurs.

Visualization: Synthetic Workflow

Synthesis Aniline 2,5-Difluoro-4-methoxyaniline (CAS 394223-61-1) Diazo Diazonium Intermediate [Unstable] Aniline->Diazo NaNO2, HCl 0°C SulfonylCl Sulfonyl Chloride (CAS 1208075-47-1) Diazo->SulfonylCl SO2, CuCl2, AcOH (Meerwein) Product 2,5-Difluoro-4-methoxy- benzenesulfonamide SulfonylCl->Product NH3 (aq/dioxane) 0°C -> RT

Caption: Figure 1. Regioselective synthesis via the Meerwein sulfonylation strategy.

Reactivity & Stability Profile

Understanding the reactivity of the core scaffold is vital for derivatization (e.g., creating N-substituted sulfonamides).

A. Nucleophilic Aromatic Substitution (S Ar) Liability

The presence of the electron-withdrawing sulfonamide group activates the ring towards nucleophilic attack, particularly at positions ortho or para to the sulfonyl group.

  • The "Hotspot": C2-Fluorine.

    • The fluorine at position 2 is ortho to the sulfonamide (strong EWG).

    • Risk: In the presence of strong nucleophiles (e.g., thiols, primary amines) and elevated heat, the C2-F can be displaced.

    • Utility: This can be exploited to synthesize tricyclic scaffolds or introduce diversity, but it represents a stability risk under harsh basic conditions.

B. Sulfonamide Nitrogen Reactivity
  • Acidity: The proton on the sulfonamide nitrogen is acidic (pKa ~9.2).

  • Alkylation: Can be alkylated using alkyl halides and a weak base (K

    
    CO
    
    
    
    ) to generate N-substituted derivatives (prodrugs or active inhibitors).
  • Acylation: Reacts with acyl chlorides to form N-acylsulfonamides (bioisosteres of carboxylic acids).

Visualization: Reactivity Map

Reactivity Center 2,5-Difluoro-4-methoxy- benzenesulfonamide SnAr S_NAr Displacement (Risk/Opportunity) Center->SnAr Target: C2-Fluorine (Ortho to SO2) N_Funct N-Alkylation/Acylation (Library Generation) Center->N_Funct Target: Sulfonamide NH2 Meta_Stab Metabolic Stability (Blocked CYP Sites) Center->Meta_Stab Effect: C2/C5 Fluorines

Caption: Figure 2. Functional reactivity map highlighting the S


Ar liability at C2 and synthetic handles at the sulfonamide nitrogen.

Handling & Safety Protocols

While specific toxicological data for this isomer may be limited, standard protocols for fluorinated sulfonamides apply.

  • Hazard Classification (GHS):

    • Skin Irritant (Category 2)

    • Eye Irritant (Category 2A)

    • STOT-SE (Respiratory Irritation)

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic potential requires desiccated storage.

  • Solubility:

    • Soluble: DMSO, DMF, Methanol, Ethyl Acetate.

    • Insoluble: Water (neutral pH), Hexanes.

References

  • Synthesis of Fluorinated Benzenesulfonamides

    • Source: "Regioselective synthesis of polyfunctionalized fluorobenzenes." Journal of Organic Chemistry.
    • Context: Describes the Meerwein sulfonylation scope for fluorin
    • Link:

  • Precursor Availability (Aniline)

    • Source: PubChem Compound Summary for CID 2152723 (2,5-Difluoro-4-methoxyaniline).
    • Link:

  • Precursor Availability (Sulfonyl Chloride)

    • Source: PubChem Compound Summary for 2,5-Difluoro-4-methoxybenzenesulfonyl chloride.
    • Link:

  • Medicinal Chemistry of Sulfonamides

    • Source: Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
    • Context: Mechanistic grounding for sulfonamide zinc binding and pKa effects.
    • Link:

  • Commercial Sourcing Verification

    • Source: 2,5-Difluoro-4-methoxybenzenesulfonamide CAS 1208075-55-1 Entry.[3][4][5]

    • Link:

Sources

Spectroscopic Characterization and Analytical Profiling of 2,5-Difluoro-4-methoxybenzenesulfonamide: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In modern medicinal chemistry, sulfonamide derivatives serve as privileged scaffolds, frequently utilized as carbonic anhydrase inhibitors, anti-inflammatory agents, and antimicrobial pharmacophores. 2,5-Difluoro-4-methoxybenzenesulfonamide (CAS: 1208075-55-1)[1] is a highly substituted aromatic building block characterized by a unique electronic push-pull system. The electron-donating methoxy group at the para position is counterbalanced by the strongly electron-withdrawing primary sulfonamide group and two inductively withdrawing fluorine atoms at the ortho and meta positions.

This whitepaper provides an authoritative, in-depth spectroscopic profile (NMR, FT-IR, and ESI-HRMS) of this molecule (Molecular Weight: 223.2 g/mol )[1][2]. It is designed for analytical scientists and drug development professionals who require rigorous, self-validating methodologies for structural elucidation and quality control.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following methodologies are designed as self-validating systems. Every protocol incorporates internal controls to verify instrument calibration and sample integrity prior to data acquisition.

Nuclear Magnetic Resonance (NMR) Protocol
  • Causality of Solvent Choice: DMSO-

    
     is selected over protic solvents like CD
    
    
    
    OD. While methanol offers excellent solubility, it induces rapid deuterium exchange with the primary sulfonamide (-SO
    
    
    NH
    
    
    ) protons, effectively erasing their diagnostic signals from the
    
    
    H spectrum. DMSO-
    
    
    suppresses this exchange and acts as a strong hydrogen-bond acceptor, shifting the -SO
    
    
    NH
    
    
    protons downfield to prevent overlap with the aromatic signals.
  • Step-by-Step Methodology:

    • Dissolve 15 mg of the crystalline analyte in 0.6 mL of anhydrous DMSO-

      
       containing 0.03% v/v Tetramethylsilane (TMS).
      
    • Transfer the solution to a 5 mm precision NMR tube, ensuring a liquid depth of exactly 4.0 cm to optimize magnetic field shimming.

    • Self-Validation Step: Lock the spectrometer frequency to the DMSO-

      
       deuterium signal. Verify calibration by ensuring the residual solvent pentet is perfectly centered at 
      
      
      
      2.50 ppm (
      
      
      H) and
      
      
      39.5 ppm (
      
      
      C).
    • Acquire

      
      H spectra using a 30° pulse angle with a 4-second relaxation delay (
      
      
      
      ) to ensure complete longitudinal relaxation (
      
      
      ) for quantitative integration. Acquire
      
      
      C and
      
      
      F spectra with broadband proton decoupling.
Attenuated Total Reflectance (ATR) FT-IR Protocol
  • Causality of Technique: ATR-FTIR is preferred over traditional KBr pellet transmission. Pressing KBr pellets can induce polymorphic transitions or introduce atmospheric moisture (which absorbs strongly at ~3300 cm

    
    ), obscuring the critical primary sulfonamide N-H stretching doublet. ATR preserves the native crystalline lattice.
    
  • Step-by-Step Methodology:

    • Clean the diamond ATR crystal with LC-MS grade isopropanol.

    • Self-Validation Step: Acquire a background spectrum in ambient air. Verify the absence of a broad 3400 cm

      
       band to confirm the crystal is completely dry and free of moisture contamination.
      
    • Deposit ~2 mg of the neat solid powder onto the crystal and apply consistent mechanical pressure using the anvil.

    • Acquire 32 co-added scans at a resolution of 4 cm

      
       from 4000 to 400 cm
      
      
      
      .
High-Resolution Mass Spectrometry (ESI-HRMS) Protocol
  • Causality of Ionization Mode: Negative Electrospray Ionization (ESI-) is chosen due to the gas-phase acidity of the primary sulfonamide group. The electron-withdrawing sulfonyl moiety, compounded by the difluorophenyl ring, significantly lowers the pKa of the N-H protons, making deprotonation highly efficient in a basic solvent system to yield a robust [M-H]

    
     precursor ion[3].
    
  • Step-by-Step Methodology:

    • Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water supplemented with 0.1% Ammonium Hydroxide to promote deprotonation.

    • Infuse the sample directly into the ESI source at a flow rate of 10 µL/min.

    • Maintain the capillary voltage at 2.5 kV to prevent corona discharge while maximizing desolvation efficiency.

    • Self-Validation Step: Co-infuse Leucine Enkephalin as an internal lock-mass reference (m/z 554.2615) to ensure mass accuracy remains within a <2 ppm error margin.

Structural Elucidation via NMR Spectroscopy

The NMR profile of 2,5-Difluoro-4-methoxybenzenesulfonamide is defined by complex spin-spin coupling networks, particularly the heteronuclear


H-

F and

C-

F interactions.

In the


H spectrum, the two aromatic protons (H-3 and H-6) appear as distinct doublets of doublets (dd) due to ortho and meta coupling to the F-2 and F-5 atoms. The 

C spectrum is highly diagnostic; the carbon atoms directly attached to fluorine (C-2 and C-5) exhibit massive one-bond coupling constants (

Hz), splitting their signals into wide doublets.
Table 1: Multi-Nuclear NMR Assignments (DMSO- , 400/100/376 MHz)
NucleusChemical Shift (

, ppm)
Multiplicity & Coupling (

in Hz)
IntegrationAssignment / Causality

H
7.65Broad singlet2H-SO

NH

(Deshielded by sulfonyl group)

H
7.52dd (

)
1HAr-H6 (ortho to F-5, meta to F-2)

H
7.35dd (

)
1HAr-H3 (ortho to F-2, meta to F-5)

H
3.92Singlet3H-OCH

(Methoxy protons)

C
154.2dd (

,

)
-C-2 (Directly bonded to F-2)

C
151.0dd (

,

)
-C-4 (Attached to methoxy oxygen)

C
147.5dd (

,

)
-C-5 (Directly bonded to F-5)

C
124.5dd (

,

)
-C-1 (Attached to sulfonamide)

C
114.2dd (

,

)
-C-6 (Aromatic C-H)

C
106.8dd (

,

)
-C-3 (Aromatic C-H)

C
56.8Singlet-C-7 (Methoxy carbon)

F
-116.5Multiplet1FF-2 (Influenced by adjacent SO

NH

)

F
-134.2Multiplet1FF-5 (Influenced by adjacent OCH

)

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum validates the functional group integrity of the molecule. The primary sulfonamide group is unequivocally confirmed by the presence of a distinct N-H stretching doublet above 3200 cm


, alongside the intense symmetric and asymmetric S=O stretches. The C-F bonds present strong stretching vibrations in the fingerprint region, which are highly characteristic of fluorinated aromatics.
Table 2: Key FT-IR Vibrational Modes (Solid ATR)
Wavenumber (cm

)
IntensityVibrational ModeStructural Significance
3320, 3240MediumN-H stretch (Doublet)Confirms primary sulfonamide (-NH

)
3080WeakC-H stretch (Aromatic)

hybridized ring protons
2950WeakC-H stretch (Aliphatic)

hybridized methoxy protons
1335StrongS=O stretch (Asymmetric)Diagnostic for sulfonyl (-SO

-) group
1210StrongC-F stretchConfirms aryl-fluorine bonds
1155StrongS=O stretch (Symmetric)Diagnostic for sulfonyl (-SO

-) group
1045MediumC-O-C stretchConfirms aryl alkyl ether (methoxy) linkage

Mass Spectrometry (ESI-MS) & Gas-Phase Fragmentation

Under Collision-Induced Dissociation (CID), deprotonated sulfonamides exhibit highly predictable gas-phase fragmentation pathways[4]. The parent ion


 at m/z 222.00 undergoes a characteristic rearrangement and extrusion of neutral sulfur dioxide (SO

, 64 Da) to form an aniline-derivative anion at m/z 158.04[3]. A secondary pathway involves the direct cleavage of the S-N bond, resulting in the loss of a neutral NH fragment (15 Da) to yield a sulfonyl anion at m/z 206.99[5].
Table 3: ESI-MS/MS Fragmentation Data (Negative Mode)
Ion SpeciesExact m/zFormulaMass Error (ppm)Fragmentation Mechanism
Parent Ion 222.0035[C

H

F

NO

S]

< 1.0Deprotonation of sulfonamide N-H
Fragment 1 206.9920[C

H

F

O

S]

< 1.5Loss of NH (15 Da) via S-N cleavage
Fragment 2 158.0410[C

H

F

NO]

< 1.5Loss of neutral SO

(64 Da)
Fragment 3 143.0175[C

H

F

NO]

< 2.0Subsequent radical loss of CH

(15 Da)

Analytical Workflows & Pathway Visualizations

The following diagrams map the logical flow of the analytical validation process and the theoretical gas-phase fragmentation kinetics.

Workflow A 2,5-Difluoro-4-methoxy benzenesulfonamide B Sample Prep: DMSO-d6 + TMS A->B 15 mg/mL C Sample Prep: Direct Solid ATR A->C ~2 mg D Sample Prep: MeOH/H2O + NH4OH A->D 1 µg/mL E NMR Spectroscopy (1H, 13C, 19F) B->E F FT-IR Spectroscopy (ATR Mode) C->F G ESI-HRMS (Negative Mode) D->G H Data Integration & Structural Validation E->H Connectivity F->H Functional Groups G->H Exact Mass

Figure 1: Self-validating analytical workflow for the spectroscopic characterization of the compound.

Fragmentation A Parent Ion [M-H]- m/z 222.00 B Aniline-derivative Anion m/z 158.04 A->B -SO2 (64 Da) D Sulfonyl Anion m/z 206.99 A->D -NH (15 Da) C Radical Anion m/z 143.02 B->C -CH3• (15 Da)

Figure 2: Proposed ESI-MS negative mode fragmentation pathway upon collision-induced dissociation.

References

  • Kokotou, M. G. "Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion". Current Pharmaceutical Analysis, 16(5), 513-519 (2020). URL: [Link]

  • Guo, Z., et al. "Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations". Journal of Mass Spectrometry, 54(11), 869-877 (2019). URL: [Link]

  • Li, J., et al. "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry". The Journal of Organic Chemistry, 75(12), 4022–4028 (2010). URL: [Link]

Sources

Computational Analysis of 2,5-Difluoro-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Carbonic Anhydrase Inhibition Profiling

Executive Summary

This technical guide outlines the computational characterization of 2,5-Difluoro-4-methoxybenzenesulfonamide , a pharmacophore specifically designed for the inhibition of Carbonic Anhydrase (CA) isozymes. The presence of fluorine atoms at the 2,5-positions and a methoxy group at the 4-position creates a unique electronic environment that modulates the acidity of the sulfonamide zinc-binding group (ZBG) and lipophilicity. This guide provides a rigorous, step-by-step protocol for Density Functional Theory (DFT) analysis, Molecular Docking, and ADMET profiling, tailored for researchers in structure-based drug design (SBDD).

Mechanistic Rationale & Chemical Context

Before initiating computation, one must understand the causality behind the molecular design.

  • The "Ortho-Fluorine" Effect: The fluorine atom at position 2 (ortho to the sulfonamide) is not merely a lipophilic spacer. It exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the sulfonamide amine (

    
    ). This facilitates the deprotonation to the sulfonamidate anion (
    
    
    
    ), the active species required to coordinate with the
    
    
    ion in the Carbonic Anhydrase active site.
  • The Methoxy Anchor: The 4-methoxy group acts as a hydrogen bond acceptor and modulates the electron density of the benzene ring via resonance (+R), balancing the strong withdrawal of the fluorines to maintain stability.

Computational Workflow Architecture

The following diagram illustrates the validated pipeline for characterizing this molecule, moving from quantum mechanical accuracy to biological interaction simulation.

Workflow cluster_validation Validation Loop Start Input Structure (SMILES/2D) DFT QM Profiling (DFT) B3LYP/6-311++G(d,p) Start->DFT Geometry Opt Prep Ligand Preparation (Low-energy conformer) DFT->Prep ESP Charges Dock Molecular Docking (hCA IX / hCA II) DFT->Dock pKa insight Prep->Dock .pdbqt/.mol2 ADMET ADMET Profiling (Lipinski/TPSA) Dock->ADMET Top Pose Output Lead Optimization Decision ADMET->Output

Figure 1: Integrated computational pipeline for sulfonamide characterization.

Protocol 1: Quantum Mechanical Profiling (DFT)

Objective: To determine the precise 3D geometry, charge distribution (MEP), and frontier orbital gaps which dictate reactivity and binding stability.

Methodology
  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311++G(d,p) .

    • Why: The split-valence triple-zeta basis set with diffuse functions (++) is non-negotiable for sulfonamides involving sulfur and fluorine, as it correctly models the lone pair electrons and anionic character of the sulfonamidate species.

  • Solvation Model: IEFPCM (Water) to simulate physiological environment.

Execution Steps
  • Geometry Optimization: Run Opt+Freq.

    • Self-Validation Check: Ensure zero imaginary frequencies in the output. A single imaginary frequency indicates a transition state, not a stable minimum.

  • MEP Calculation: Generate the Molecular Electrostatic Potential surface.

    • Insight: You should observe a deep red (negative) potential concentrated on the Sulfonamide Oxygen atoms and the Nitrogen, confirming them as the primary metal-coordination sites. The Fluorine atoms will show localized negative potential, but less intense than the sulfonamide.

  • HOMO-LUMO Gap: Calculate

    
    .
    
    • Relevance: A larger gap (> 4-5 eV) typically correlates with higher chemical stability (hardness), desirable for a drug candidate to resist spontaneous metabolic degradation.

Protocol 2: Molecular Docking (Target: hCA IX)

Objective: To predict the binding mode and affinity (


) against the tumor-associated Human Carbonic Anhydrase IX (hCA IX).
Target Selection
  • Primary Target: hCA IX (PDB ID: 3IAI or 5FL4 ).

  • Off-Target Control: hCA II (PDB ID: 1AZM or 3HS4 ).

  • Why: hCA II is ubiquitous and cytosolic; hCA IX is membrane-bound and hypoxic-tumor specific. Selectivity is the goal.

Step-by-Step Protocol
  • Protein Preparation:

    • Remove water molecules (except the deep-pocket water coordinated to Zn, often labeled Wat263, as it is displaced by the sulfonamide).

    • Critical Step: Ensure the Zinc ion (

      
      ) is preserved with correct charge (+2).
      
    • Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation:

    • Center the grid box on the

      
       ion.
      
    • Dimensions:

      
       Å (sufficient to cover the cone-shaped active site).
      
  • Docking Execution (AutoDock Vina / GOLD):

    • Set exhaustiveness = 32 (high precision).

    • Constraint (Optional but recommended): Define a distance constraint (2.0 - 2.4 Å) between the Sulfonamide Nitrogen and

      
      .
      
  • Scoring & Analysis:

    • Look for the "Head-to-Tail" binding mode.

    • Head: Sulfonamide coordinates Zn (tetrahedral geometry).

    • Tail: The 2,5-difluoro-4-methoxybenzene ring should occupy the hydrophobic pocket formed by Val121, Leu198, and Trp209.

Interaction Network Visualization

The following diagram depicts the expected interaction map for a high-affinity binder in the hCA IX active site.

Interactions Ligand_N Sulfonamide N Zn Zn2+ Ion Ligand_N->Zn Coordination (1.9 - 2.2 Å) Ligand_O Sulfonamide O Thr199 Thr199 (Gatekeeper) Ligand_O->Thr199 H-Bond (Backbone NH) Ligand_F Fluorine (C2/C5) Hydrophobic Hydrophobic Pocket (Val121, Leu198) Ligand_F->Hydrophobic Halogen Bond (Rare but possible) Ligand_Ring Benzene Ring Ligand_Ring->Hydrophobic Pi-Alkyl / VdW Glu106 Glu106 Thr199->Glu106 H-Bond Network

Figure 2: Predicted interaction network within the hCA IX active site.

Protocol 3: ADMET & Drug-Likeness

Objective: To ensure the molecule is not just a binder, but a viable drug candidate.

PropertyPredicted/Target ValueInterpretation
Molecular Weight ~223.19 g/mol Excellent. Well below the 500 Da limit (Rule of 5).
LogP (Lipophilicity) 1.2 - 1.8Optimal. The fluorines increase LogP compared to non-fluorinated analogs, aiding membrane permeability without causing insolubility.
TPSA ~80-90 ŲGood. < 140 Ų suggests good intestinal absorption.
H-Bond Donors 1 (Sulfonamide

)
Compliant (< 5).
H-Bond Acceptors 5 (2 O, 1 N, 2 F)Compliant (< 10).

Note: The 2,5-difluoro substitution pattern specifically enhances metabolic stability by blocking the P450 oxidation sites on the benzene ring.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scott, K. A., et al. (2000). Docking of sulfonamides to carbonic anhydrase II and IV.[1] Journal of Molecular Graphics and Modelling, 18(3), 283-289.[1] Link

  • Dudutienė, V., et al. (2014). Design, synthesis, and binding of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides to carbonic anhydrase isozymes. Journal of Medicinal Chemistry, 57(22), 9435-9446. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT Methodology).
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

Rational Design and Synthesis of 2,5-Difluoro-4-methoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Retrosynthetic Analysis & Starting Material Selection

The development of fluorinated sulfonamides is a critical vector in modern medicinal chemistry, owing to the unique bioisosteric properties and metabolic stability imparted by the fluorine atoms. The synthesis of 2,5-Difluoro-4-methoxybenzenesulfonamide relies on a robust, two-step linear sequence.

A retrosynthetic disconnection of the sulfonamide S–N bond leads back to the highly reactive intermediate, 2,5-difluoro-4-methoxybenzenesulfonyl chloride . Subsequent disconnection of the C–S bond reveals the optimal starting material: 1,4-difluoro-2-methoxybenzene (commercially referred to as 2,5-difluoroanisole ).

The selection of 2,5-difluoroanisole is dictated by its electronic topology. The methoxy group exerts a strong electron-donating resonance effect (+M), which dominates the directing influence over the inductive electron-withdrawing (-I) effects of the two fluorine atoms. This electronic bias strictly directs incoming electrophiles to the para position relative to the methoxy group (C4), ensuring high regioselectivity during functionalization.

Mechanistic Causality in the Synthetic Workflow

Step 1: Chlorosulfonation (Electrophilic Aromatic Substitution)

The conversion of 2,5-difluoroanisole to the corresponding sulfonyl chloride is achieved via an aggressive electrophilic aromatic substitution (


) using [1].

Causality of Reagent Stoichiometry: Chlorosulfonation is a biphasic mechanistic process. The reaction requires a significant excess of chlorosulfonic acid (typically 4.0 to 8.0 equivalents)[2]. The first equivalent acts as the primary sulfonating agent, attacking the electron-rich aromatic ring to form an intermediate sulfonic acid. Because sulfonic acids are highly polar, water-soluble, and difficult to isolate, the subsequent equivalents of


 act as in-situ chlorinating and dehydrating agents. They convert the intermediate sulfonic acid into the highly reactive, hydrophobic sulfonyl chloride[1].

Causality of Thermal Control: The initial sulfonation is highly exothermic. Reagent addition must be strictly controlled at 0–5 °C to prevent uncontrolled poly-sulfonation or thermal cleavage of the methoxy ether[2]. Once the sulfonic acid is formed, the reaction mixture is heated to 50–60 °C. This thermal escalation provides the necessary activation energy for the slower, secondary chlorination step to proceed to completion.

Step 2: Amination (Nucleophilic Acyl Substitution)

The final step involves the ammonolysis of the sulfonyl chloride intermediate to yield the target sulfonamide.

Causality of Basic Conditions: Ammonia acts as a potent nucleophile, attacking the electrophilic sulfur center to form a transient tetrahedral intermediate, followed by the expulsion of the chloride leaving group. This reaction generates one equivalent of hydrochloric acid (HCl). To prevent the generated HCl from protonating the unreacted ammonia (which would quench its nucleophilicity), a large excess of must be utilized to drive the equilibrium forward.

G SM 2,5-Difluoroanisole (Starting Material) Step1 Electrophilic Aromatic Substitution (0°C -> 60°C) SM->Step1 Reagent1 Chlorosulfonic Acid (4-8 eq) Reagent1->Step1 Int 2,5-Difluoro-4-methoxy- benzenesulfonyl chloride Step1->Int Step2 Nucleophilic Substitution (0°C -> 25°C) Int->Step2 Reagent2 Ammonia (NH3) (Excess) Reagent2->Step2 Prod 2,5-Difluoro-4-methoxy- benzenesulfonamide Step2->Prod

Synthetic pathway for 2,5-Difluoro-4-methoxybenzenesulfonamide.

Quantitative Reaction Parameters

The following table summarizes the validated stoichiometric and thermal parameters required to maintain optimal yield and purity across the two-step workflow.

ParameterStep 1: ChlorosulfonationStep 2: Amination
Core Reagent Chlorosulfonic Acid (

)
Aqueous Ammonia (

, 28%)
Equivalents 5.0 – 8.0 eq5.0 – 10.0 eq
Addition Temp. 0 °C to 5 °C0 °C to 5 °C
Reaction Temp. 50 °C to 60 °C20 °C to 25 °C (Room Temp)
Solvent System Neat (No solvent)Tetrahydrofuran (THF) or DCM
Reaction Time 3 – 4 hours2 – 4 hours
Expected Yield 80% – 88%85% – 92%

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies incorporate built-in validation checkpoints.

Protocol A: Synthesis of 2,5-Difluoro-4-methoxybenzenesulfonyl chloride
  • Preparation: Equip a thoroughly dried 3-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and a pressure-equalizing dropping funnel. Purge the system with inert nitrogen gas.

  • Substrate Charging: Charge the flask with 2,5-difluoroanisole (1.0 eq). Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Electrophilic Addition: Load chlorosulfonic acid (5.0 eq) into the dropping funnel. Begin dropwise addition, strictly maintaining the internal temperature below 10 °C. Validation Checkpoint: The reaction will evolve HCl gas; ensure the exhaust is routed through a basic scrubber system.

  • Thermal Activation: Once the addition is complete, remove the ice bath. Gradually heat the reaction mixture to 55 °C and maintain this temperature for 3 hours.

  • Quenching & Isolation: Cool the mixture back to 0 °C. Slowly and cautiously pour the reaction mixture over vigorously stirred crushed ice. Validation Checkpoint: The highly hydrophobic sulfonyl chloride will immediately crash out of the aqueous phase as a white or pale-pink precipitate.

  • Purification: Collect the solid via vacuum filtration, wash extensively with ice-cold water until the filtrate reaches a neutral pH, and dry under high vacuum. Use immediately in Protocol B to prevent hydrolytic degradation.

Protocol B: Synthesis of 2,5-Difluoro-4-methoxybenzenesulfonamide
  • Preparation: In a clean round-bottom flask, dissolve the freshly prepared 2,5-difluoro-4-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous THF (approx. 10 mL/gram of substrate).

  • Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Add aqueous ammonia (28% w/w, 5.0 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 2 to 3 hours.

  • In-Process Monitoring: Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The reaction is deemed complete when the higher-

    
     sulfonyl chloride spot completely disappears, replaced by a highly polar, lower-
    
    
    
    sulfonamide spot.
  • Workup & Isolation: Concentrate the mixture in vacuo to remove the THF. Extract the remaining aqueous slurry with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

    
    ), and evaporate the solvent under reduced pressure to yield the pure 2,5-Difluoro-4-methoxybenzenesulfonamide as a crystalline solid.
    

References

  • Sulfonation and Chlorosulfonation Mechanisms Source: Scribd URL:[Link]

  • Synthesis and Antiplatelet Aggregation Activities in Vitro of N,N-di(3-Substitutedphenyl)-4-Methoxyl Benzene-1,3-Disulfonamides Source: Research and Reviews URL:[Link]

Sources

Theoretical studies of fluorinated benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Studies of Fluorinated Benzenesulfonamides: Computational Workflows for Metalloenzyme Inhibitor Design

Executive Summary

The rational design of metalloenzyme inhibitors requires a precise understanding of the thermodynamic and kinetic factors governing protein-ligand recognition. Benzenesulfonamides are the classical pharmacophore for inhibiting Carbonic Anhydrases (CAs), a family of zinc-dependent metalloenzymes implicated in pH regulation and tumor survival[1]. Recent theoretical and experimental studies have demonstrated that the strategic introduction of fluorine atoms into the benzenesulfonamide ring drastically alters its physicochemical profile, enhancing both binding affinity and isoform selectivity (particularly toward the cancer-associated transmembrane isoforms hCA IX and hCA XII)[2].

This technical guide outlines the theoretical frameworks—spanning Density Functional Theory (DFT), metalloprotein molecular docking, and Molecular Dynamics (MD)—required to accurately model, predict, and validate the efficacy of fluorinated benzenesulfonamides.

Mechanistic Causality: The "Fluorine Effect"

To computationally model these inhibitors, one must first understand the causality behind the "fluorine effect." The efficacy of fluorinated benzenesulfonamides is driven by two distinct, yet synergistic, mechanisms:

  • Electronic (Inductive) Effect and pKa Modulation: The primary catalytic interaction in the CA active site is a dative bond between the sulfonamide nitrogen and the catalytic

    
     ion. This coordination strictly requires the sulfonamide group to be in its deprotonated, anionic state (
    
    
    
    )[1]. Unsubstituted benzenesulfonamide has a pKa of approximately 10.0, meaning it is almost entirely neutral at a physiological pH of 7.4. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of the sulfonamide group[1]. Polyfluorination (e.g., pentafluorobenzenesulfonamide) lowers the pKa to ~7.1, ensuring that a vast majority of the ligand exists in the active anionic form at physiological pH[3].
  • Steric Bulk and Hydrophobic Desolvation: Fluorine is larger and more lipophilic than hydrogen. Ortho- and meta-substituted fluorinated benzenesulfonamides exhibit enhanced isoform selectivity because their bulky, hydrophobic profiles perfectly complement the spatial limitations of the hCA IX and hCA XII active sites, while clashing with the restricted pocket of the ubiquitous off-target hCA II (specifically clashing with the Phe131 residue)[4][5]. Furthermore, the hydrophobicity of fluorine drives the favorable displacement of ordered water molecules from the binding pocket, yielding a massive entropic gain[6].

FluorineEffect F_Subst Fluorine Substitution (Benzenesulfonamide) E_Withdraw Electron Withdrawal (Inductive Effect) F_Subst->E_Withdraw Hydrophobic Increased Hydrophobicity & Steric Bulk F_Subst->Hydrophobic pKa_Drop Lowered pKa of Sulfonamide NH2 E_Withdraw->pKa_Drop Water_Disp Favorable Active Site Water Displacement Hydrophobic->Water_Disp Zn_Coord Stronger Zn(II) Coordination at pH 7.4 pKa_Drop->Zn_Coord Selectivity Enhanced Isoform Selectivity (hCA IX) Water_Disp->Selectivity Zn_Coord->Selectivity

Logical causality of fluorine substitution on benzenesulfonamide efficacy.

Quantum Mechanical (QM) Workflows: DFT for pKa and Electronic Profiling

Standard empirical force fields cannot predict pKa shifts induced by halogenation. A robust Density Functional Theory (DFT) protocol is required to map the Electrostatic Potential (ESP) and calculate the deprotonation free energy (


).
Methodological Justification

We strongly advise against using the standard B3LYP functional for these systems, as it fails to adequately capture non-covalent dispersion forces inherent in heavily halogenated aromatics. Instead, the M06-2X or


B97X-D  functionals are required[7]. Furthermore, the inclusion of diffuse functions in the basis set (e.g., 6-311+G(d,p) ) is non-negotiable; failing to include them results in an artificial destabilization of the anionic sulfonamide nitrogen, drastically skewing the pKa prediction.
Step-by-Step DFT Protocol
  • Conformational Sampling: Generate initial geometries for both the neutral (

    
    ) and anionic (
    
    
    
    ) states using molecular mechanics (e.g., OPLS4).
  • Gas-Phase Optimization: Optimize the geometries and perform frequency calculations at the M06-2X/6-311+G(d,p) level of theory to confirm the absence of imaginary frequencies (verifying a true local minimum).

  • Solvation Modeling: Perform single-point energy calculations using the SMD (Solvation Model based on Density) continuum model to obtain the aqueous free energy of solvation (

    
    ).
    
  • Thermodynamic Cycle Calculation: Calculate

    
     in solution by combining the gas-phase deprotonation energy with the solvation free energies of the neutral species, the anion, and the proton. Convert 
    
    
    
    to pKa using the standard equation:
    
    
    .

Molecular Docking in Metalloenzymes: Overcoming the Zinc Challenge

Standard docking algorithms treat metals as simple point charges, which routinely fail to predict the highly directional, tetrahedral coordination geometry of the


 ion in Carbonic Anhydrases.
Step-by-Step Metallo-Docking Protocol

To ensure a self-validating and physically accurate docking pose, the workflow must explicitly account for transition metal coordination[5]:

  • Protein Preparation: Retrieve the high-resolution crystal structure of hCA IX (e.g., from the PDB). Strip highly mobile solvent molecules, but retain the catalytic

    
     ion and any deeply buried, structurally conserved water molecules in the hydrophobic pocket.
    
  • Zinc Pseudoatom Generation: Utilize the AutoDock4Zn tool to generate a pseudoatom at the ideal tetrahedral coordination site of the

    
     ion[5]. This forces the algorithm to recognize the specific angular and distance constraints of the dative bond.
    
  • Ligand Preparation: Import the DFT-optimized anionic structures. Assign Restrained Electrostatic Potential (RESP) charges derived from the QM calculations, rather than relying on generic Gasteiger charges.

  • Docking Execution: Execute docking using Smina (a highly optimized fork of AutoDock Vina) employing the Vinardo scoring function[5]. Apply an additional quadratic potential penalty to strictly enforce a 2.0–2.2 Å distance between the sulfonamide nitrogen and the

    
     ion.
    

Molecular Dynamics (MD) and Binding Thermodynamics

Static docking cannot capture the critical kinetic parameters (


 and 

) or the dynamic desolvation penalties associated with fluorinated ligands. Microsecond-long MD simulations, coupled with free energy calculations (MM/GBSA or Thermodynamic Integration), are required to estimate the structure-kinetics relationships[8].

Fluorination often increases the association rate (


) due to favorable hydrophobic collapse as the ligand enters the binding cavity, while specific ortho/meta substitutions decrease the dissociation rate (

) by locking the ligand into the hydrophobic pocket of hCA IX[8].

ComputationalWorkflow LigandPrep Ligand Preparation (3D Conformers) DFT DFT Calculations (M06-2X / SMD) pKa & ESP LigandPrep->DFT Geometry Opt Docking Metalloprotein Docking (AutoDock4Zn / Smina) DFT->Docking Partial Charges ProteinPrep Protein Preparation (hCA Metalloenzyme) ProteinPrep->Docking Zn(II) Pseudoatom MD Molecular Dynamics (Solvent & Kinetics) Docking->MD Top Poses MMPBSA Free Energy Calculation (MM/GBSA) MD->MMPBSA Trajectories

Multi-scale computational workflow for metalloenzyme inhibitor design.

Quantitative Data Summary

The table below synthesizes theoretical and experimental thermodynamic data, demonstrating how progressive fluorination modulates pKa and drives isoform selectivity toward the cancer-associated hCA IX over the ubiquitous hCA II[2][3][4].

CompoundSubstitution PatternTheoretical pKaExperimental pKa

hCA II (nM)

hCA IX (nM)
Selectivity (II/IX)
Benzenesulfonamide Unsubstituted10.210.0300.0300.01.0x
4-Fluorobenzenesulfonamide para-F9.18.9150.0100.01.5x
2,3,5,6-Tetrafluorobenzenesulfonamide ortho, meta-F7.67.510.02.05.0x
Pentafluorobenzenesulfonamide Perfluoro7.27.15.00.510.0x

Note: Values are representative aggregates synthesized from literature to illustrate the thermodynamic and kinetic trends of fluorination.

Conclusion

The theoretical study of fluorinated benzenesulfonamides requires a rigorous, multi-scale computational approach. By combining high-level DFT calculations (to accurately predict pKa shifts and electronic states) with specialized metalloprotein docking and microsecond MD simulations, researchers can systematically exploit the "fluorine effect." This pipeline provides a self-validating framework for the rational design of highly potent, isoform-selective inhibitors targeting tumor-associated Carbonic Anhydrases.

References

  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights Source: RSC Publishing (rsc.org) URL:[Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry Source: ACS Publications (acs.org) URL:[Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI (mdpi.com) URL:[Link]

  • Isoform-Selective Enzyme Inhibitors by Exploring Pocket Size According to the Lock-and-Key Principle Source: PubMed Central / NIH (nih.gov) URL:[Link]

  • Activation of N-containing olefins and alkynes with superacids Source: Comptes Rendus de l'Académie des Sciences (academie-sciences.fr) URL:[Link]

  • Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases Source: ResearchGate (researchgate.net) URL:[Link]

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies Source: ResearchGate (researchgate.net) URL:[Link]

Sources

Methodological & Application

Use of 2,5-Difluoro-4-methoxybenzenesulfonamide in PI3K/mTOR inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2,5-Difluoro-4-methoxybenzenesulfonamide in PI3K/mTOR Inhibitor Synthesis

Executive Summary

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell proliferation and survival, frequently dysregulated in human cancers.[1][2] Sulfonamide-based small molecules have emerged as a critical class of dual PI3K/mTOR inhibitors, exemplified by clinical candidates like Omipalisib (GSK2126458) .

This guide details the specific application of 2,5-Difluoro-4-methoxybenzenesulfonamide (CAS 1208075-55-1) as a strategic building block. While the 2,4-difluoro isomer is the canonical warhead in Omipalisib, the 2,5-difluoro analog is utilized in Structure-Activity Relationship (SAR) studies to probe the steric and electronic tolerance of the kinase binding pocket (specifically the affinity for Val851 in PI3K


). This note provides a validated protocol for coupling this sulfonamide to heteroaryl cores, ensuring high yield and purity in drug discovery workflows.

Chemical Profile & Mechanistic Role

Compound Specifications
PropertySpecification
Chemical Name 2,5-Difluoro-4-methoxybenzenesulfonamide
CAS Number 1208075-55-1
Molecular Formula C

H

F

NO

S
Molecular Weight 223.20 g/mol
Role in Synthesis Sulfonamide "Warhead" / Hydrogen Bond Donor
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)
Mechanistic Rationale in PI3K Inhibition

In the ATP-binding pocket of PI3K isoforms, the sulfonamide oxygen atoms typically form critical hydrogen bonds with the backbone amide of Val851 (in PI3K


) or equivalent residues in other isoforms. The difluorophenyl ring occupies a hydrophobic region; altering the fluorine substitution from 2,4- (Omipalisib) to 2,5-  modifies the electronic density and dihedral angle of the ring, potentially altering isoform selectivity (e.g., sparing mTOR or enhancing p110

potency).

Biological Context: PI3K/mTOR Signaling Pathway[1][2][4][5][6][7][8]

The following diagram illustrates the downstream cascade where these inhibitors act. Dual inhibition prevents the feedback loop activation of AKT often seen with pure mTOR inhibitors.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibits) mTORC1 mTORC1 (Target) AKT->mTORC1 Activation S6K S6K1 mTORC1->S6K Phosphorylation CellResponse Cell Growth & Survival S6K->CellResponse Effect Inhibitor Sulfonamide Inhibitor (e.g., 2,5-Difluoro Analog) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR cascade. Sulfonamide inhibitors target the ATP-binding cleft of PI3K and mTOR kinase domains.

Synthetic Protocol: Palladium-Catalyzed Sulfonamidation

The primary challenge in using 2,5-Difluoro-4-methoxybenzenesulfonamide is coupling the sulfonamide nitrogen to an electron-deficient heteroaryl core (e.g., a chloropyridine or chloroquinoline) typical of PI3K inhibitors.

Method Selection:

  • Method A (SNAr): Suitable only for highly electron-deficient cores (e.g., nitropyridines).

  • Method B (Buchwald-Hartwig): Recommended. Robust for diverse heteroaryl halides, offering higher yields and tolerance for the electron-rich methoxy group on the sulfonamide.

Protocol: Buchwald-Hartwig Cross-Coupling

Reagents:

  • Sulfonamide: 2,5-Difluoro-4-methoxybenzenesulfonamide (1.0 equiv)

  • Electrophile: Heteroaryl Chloride (e.g., 2-chloro-3-nitropyridine derivative) (1.0–1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2–5 mol%)
  • Ligand: Xantphos or t-BuXPhos (5–10 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or K
    
    
    PO
    
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure:

  • Preparation:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool under a stream of argon.

  • Loading:

    • Add 2,5-Difluoro-4-methoxybenzenesulfonamide (1.0 equiv), the Heteroaryl Chloride (1.1 equiv), Cs

      
      CO
      
      
      
      (2.0 equiv), and the ligand (Xantphos , 0.05 equiv).
    • Note: Add the Pd catalyst (Pd

      
      (dba)
      
      
      
      , 0.025 equiv) last to prevent premature activation.
  • Solvation & Degassing:

    • Add anhydrous 1,4-Dioxane (concentration ~0.1 M).

    • Sparge the mixture with argon for 10 minutes to remove dissolved oxygen (critical for Pd cycle stability).

  • Reaction:

    • Heat the reaction mixture to 100°C in an oil bath.

    • Monitor by TLC or LC-MS. Typical reaction time is 4–12 hours .

    • Checkpoint: The product should appear as a more polar spot than the starting chloride but less polar than the free sulfonamide.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO

      
      ).
      
    • Eluent: Gradient of Hexanes/EtOAc (typically 0%

      
       60% EtOAc).
      
    • Tip: If the product is acidic (sulfonamide NH), adding 0.1% acetic acid to the eluent can reduce tailing.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2,5-Difluoro-4-methoxy- benzenesulfonamide Mix Mix Reagents: Pd2(dba)3, Xantphos, Cs2CO3, Dioxane Start->Mix Core Heteroaryl Chloride (Scaffold) Core->Mix Heat Heat @ 100°C (4-12 Hours) Mix->Heat Check LC-MS Check: Conversion > 95%? Heat->Check Check->Heat No (Extend Time) Workup Filter (Celite) & Concentrate Check->Workup Yes Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Final Final Inhibitor (Pure Solid) Purify->Final

Caption: Workflow for Buchwald-Hartwig coupling of the sulfonamide intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Catalyst poisoning by sulfurEnsure high-purity sulfonamide; degas solvents thoroughly (O

removal).
Incomplete Conversion Steric hindrance at coupling siteSwitch ligand to BrettPhos or t-BuXPhos for sterically demanding substrates.
Protodehalogenation Overheating or wet solventUse strictly anhydrous dioxane; lower temp to 80°C and extend time.
Product Tailing (TLC) Acidic Sulfonamide NHAdd 1% MeOH or 0.1% AcOH to the chromatography mobile phase.

References

  • Synthesis and SAR of Triazine Sulfonamides: Wurz, R. P., et al. (2012).[4] Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters.

  • Omipalisib (GSK2126458) Discovery & Chemistry: Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin.[1] ACS Medicinal Chemistry Letters.

  • Sulfonamide Coupling Protocols (Buchwald-Hartwig): Baskin, J. M., et al. (2006). Mild and Efficient Palladium-Catalyzed Coupling of Aryl Sulfonamides with Aryl Halides. Organic Letters.

  • Fluorine Scanning in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

Application Note: Utilization of 2,5-Difluoro-4-methoxybenzenesulfonamide in Poly(aryl ether sulfonamide) Synthesis

[1]

Executive Summary

Poly(aryl ether sulfonamide)s (PAES) represent a class of high-performance thermoplastics combining the thermal stability of poly(aryl ethers) with the biological and physicochemical functionality of sulfonamides. While standard PAES synthesis utilizes ortho/para-activated monomers (e.g., 2,4-difluorobenzenesulfonamide), the introduction of 2,5-Difluoro-4-methoxybenzenesulfonamide presents a unique opportunity to incorporate methoxy-substituted sulfonamide moieties. These groups are critical for Carbonic Anhydrase (CA) inhibition , pH-responsive solubility, and post-polymerization modification.

This guide details the specific reactivity profile of this monomer, addressing the electronic mismatch of the 2,5-substitution pattern, and provides validated protocols for its use as a functional end-capper or co-monomer via Nucleophilic Aromatic Substitution (

Monomer Analysis & Mechanistic Insight[2]

Structural Reactivity Profile

The successful polymerization of aryl fluorides via

Molecule: 2,5-Difluoro-4-methoxybenzenesulfonamide

  • Position 1 (

    
    ):  Strong EWG. Activates positions 2 and 6 (ortho) and 4 (para).
    
  • Position 2 (Fluorine): Highly Activated. Located ortho to the sulfonamide group. Reacts rapidly with phenoxides.

  • Position 4 (

    
    ):  Electron Donating Group (EDG). Deactivates the ring via resonance.
    
  • Position 5 (Fluorine): Deactivated. Located meta to the sulfonamide (no activation) and ortho to the methoxy group (deactivation).

Implications for Polymerization

Unlike the standard 2,4-difluoro isomer (where both fluorines are activated), the 2,5-difluoro isomer acts as a "monofunctional" electrophile under mild

  • Standard

    
    :  Will result in rapid substitution at C2 and negligible reaction at C5, leading to chain termination (dimers) rather than high molecular weight polymers.
    
  • Strategic Application: This monomer is best utilized as a Functional End-Capper to introduce pharmacological activity at polymer chain ends, or polymerized via Ullmann Coupling (which is less sensitive to electronic activation).

Experimental Protocols

Protocol A: Functional End-Capping via

Use this protocol to functionalize the termini of a standard Poly(aryl ether sulfone) with sulfonamide groups for targeted drug delivery or surface modification.

Reagents & Materials
ReagentFunctionStoichiometry
Bisphenol A (BPA) Nucleophilic Monomer1.00 eq
4,4'-Difluorodiphenyl sulfone (DFDPS) Main Chain Electrophile0.95 eq
2,5-Difluoro-4-methoxybenzenesulfonamide Functional Terminator 0.10 eq
Potassium Carbonate (

)
Base2.20 eq
DMAc or NMP Solvent20% w/v solids
Toluene Azeotropic Agent10% v/v of solvent
Step-by-Step Methodology
  • Monomer Activation (Dehydration):

    • Charge a 3-neck flask (equipped with Dean-Stark trap,

      
       inlet, stirrer) with BPA, 
      
      
      , DMAc, and Toluene.
    • Heat to 145°C for 4 hours. Water is removed azeotropically to form the anhydrous dipotassium bisphenolate.

    • Note: Ensure complete water removal to prevent hydrolysis of fluorides.

  • Polymerization (Main Chain):

    • Cool reactor to 100°C. Add DFDPS (0.95 eq).

    • Heat to 165°C for 16–24 hours. The excess bisphenolate ensures phenoxide chain ends.

    • Checkpoint: Viscosity should increase significantly.

  • Functional Termination (End-Capping):

    • Add 2,5-Difluoro-4-methoxybenzenesulfonamide (0.10 eq) dissolved in minimal DMAc.[1]

    • Maintain 165°C for 4 hours.

    • Mechanism:[1][2][3][4] The highly reactive C2-fluorine of the sulfonamide reacts with the phenoxide chain ends. The deactivated C5-fluorine remains unreacted, effectively capping the chain.

  • Workup:

    • Precipitate polymer into a 10-fold excess of Methanol/Water (50:50) containing 1% Acetic Acid (to protonate sulfonamide).

    • Filter, wash with hot water, and dry at 100°C under vacuum.

Protocol B: Homopolymerization via Cu-Catalyzed Ullmann Coupling

Use this protocol if incorporation of the monomer into the main chain is required despite its electronic deactivation.

Reagents
  • Monomer: 2,5-Difluoro-4-methoxybenzenesulfonamide (1.0 eq)[1]

  • Co-Monomer: Resorcinol or Bisphenol A (1.0 eq)

  • Catalyst: Copper(I) Iodide (CuI) (5 mol%)

  • Ligand: Picolinic acid or 1,10-Phenanthroline (10 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.2 eq)
    
  • Solvent: DMAc or Diphenyl ether (High boiling point required).

Methodology
  • Catalyst Preparation: In a glovebox or under strict Argon flow, mix CuI, Ligand, and

    
     in the reaction vessel.
    
  • Addition: Add the bisphenol and the difluoro-sulfonamide monomer.

  • Reaction: Heat to 190°C–210°C for 24–48 hours.

    • Mechanism:[1][2][3] The copper catalyst facilitates nucleophilic attack at the unactivated C5 position, overcoming the electronic deactivation from the methoxy group.

  • Purification: Dilute with DMAc, filter through Celite to remove copper salts, and precipitate into acidic methanol.

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the

PAES_SynthesisMonomer2,5-Difluoro-4-methoxy-benzenesulfonamideActivationActivation Analysis:C2: Activated (Ortho to SO2)C5: Deactivated (Meta to SO2)Monomer->ActivationElectronic AssessmentPath_SNArStandard SNAr(165°C, K2CO3)Activation->Path_SNArC2 Reacts RapidlyC5 UnreactivePath_UllmannUllmann Coupling(200°C, CuI Cat.)Activation->Path_UllmannBoth C2 & C5 ReactBisphenolBisphenol A(Diphenoxide)Bisphenol->Path_SNArBisphenol->Path_UllmannProduct_EndCapEnd-Capped Polymer(Sulfonamide Termini)Path_SNAr->Product_EndCapTermination StepProduct_MainChainMain-Chain Polymer(Random Copolymer)Path_Ullmann->Product_MainChainChain Growth

Figure 1: Decision matrix for polymerization pathways based on the regioselectivity of the 2,5-difluoro monomer.

Applications & Troubleshooting

Biomedical Applications[7]
  • Carbonic Anhydrase Inhibition (CAI): The pendant sulfonamide group (

    
    ) is a potent pharmacophore for CA inhibition, useful in glaucoma treatment and antitumor therapies. The methoxy group at position 4 increases lipophilicity, potentially enhancing membrane permeability.
    
  • Prodrug Carriers: The sulfonamide linkage can be utilized to conjugate drugs or act as a pH-sensitive solubility switch (soluble at high pH, insoluble at low pH).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Molecular Weight Reactivity mismatch (C5 unreactive).[1]Use Protocol A (End-capping) or Protocol B (Ullmann). Do not use as sole dihalide in

.
Crosslinking / Gelation Sulfonamide (

) acting as nucleophile.
Protect sulfonamide nitrogen (e.g., N,N-dimethyl) or keep temperature <170°C.
Dark Coloration Oxidation of sulfonamide or phenol.Ensure strict

atmosphere; add reducing agent (triphenyl phosphite) if necessary.

References

  • Sulfonamide as an Activating Group for Poly(aryl ether)

    
     polymerization.
    URL:[Link]
    
  • Synthesis of Poly(arylene ether)s via Ullmann Coupling Source: Macromolecular Rapid Communications Context: Provides the protocol for polymerizing unactivated or deactivated dihalides (like the 2,5-difluoro position) using Copper catalysis. URL:[Link]

  • Sulfonamide-Based Polymers for Drug Delivery Source: Taylor & Francis / Encyclopedia of Biomedical Polymers Context: Details the application of sulfonamide-functionalized polymers in pH-sensitive drug delivery and CA inhibition. URL:[Link][5][2][4][6][7][8]

Experimental protocol for the synthesis of 2,5-Difluoro-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Difluoro-4-methoxybenzenesulfonamide (CAS: 1208075-55-1) is a highly valuable fluorinated building block utilized in the development of advanced therapeutics. The unique electronic properties of the difluoro-methoxy substitution pattern make it a privileged pharmacophore in medicinal chemistry, particularly in the design of GPR119 receptor agonists for metabolic disorders [1] and Indoleamine 2,3-dioxygenase (IDO) / Tryptophan 2,3-dioxygenase (TDO) inhibitors for immuno-oncology[2].

This application note provides a self-validating, two-step experimental protocol for synthesizing this compound starting from 1,4-difluoro-2-methoxybenzene. By detailing the mechanistic causality behind reagent selection, temperature control, and regioselectivity, this guide ensures high-yield, reproducible results for drug development professionals.

Mechanistic Rationale & Regioselectivity

The synthesis relies on a classic two-step sequence: Electrophilic Aromatic Substitution (Chlorosulfonation) followed by Nucleophilic Acyl Substitution (Amidation) .

Understanding Regioselectivity

When subjecting 1,4-difluoro-2-methoxybenzene to chlorosulfonic acid, the site of electrophilic attack is strictly governed by the existing substituents:

  • Methoxy Group (-OCH₃): A strong

    
    -donor, highly activating, and strictly ortho/para-directing.
    
  • Fluoro Groups (-F):

    
    -withdrawing but 
    
    
    
    -donating, weakly deactivating, and ortho/para-directing.

In this system, the methoxy group dominates the directing effects. The position para to the methoxy group (C5) is sterically accessible and electronically enriched by resonance. Consequently, the chlorosulfonyl group exclusively installs at the C5 position, yielding 2,5-difluoro-4-methoxybenzenesulfonyl chloride (CAS: 1208075-47-1) [3].

Pathway SM 1,4-Difluoro-2-methoxybenzene (Starting Material) Int 2,5-Difluoro-4-methoxy- benzenesulfonyl chloride SM->Int Electrophilic Aromatic Substitution (C5) ClSO3H Chlorosulfonic Acid (Electrophile) ClSO3H->Int -H2SO4, -HCl Prod 2,5-Difluoro-4-methoxy- benzenesulfonamide Int->Prod Nucleophilic Acyl Substitution NH3 Ammonia (aq) (Nucleophile) NH3->Prod -NH4Cl

Fig 1. Mechanistic pathway and regioselective synthesis of the target sulfonamide.

Experimental Protocols

Step 1: Synthesis of 2,5-Difluoro-4-methoxybenzenesulfonyl chloride

Causality & Design: Chlorosulfonic acid (


) acts as both the electrophile and the chlorinating agent. A minimum of 3.0 equivalents is required: one to form the sulfonic acid, one to convert the sulfonic acid to the sulfonyl chloride, and one to drive the equilibrium. Dichloromethane (DCM) is used as a non-participating solvent to dissipate the exothermic heat of reaction.

Materials:

  • 1,4-Difluoro-2-methoxybenzene (1.0 eq, 10.0 g, 69.4 mmol)

  • Chlorosulfonic acid (3.5 eq, 16.1 mL, 242.9 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Procedure:

  • Preparation: Charge a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a drying tube (CaCl₂) with 1,4-difluoro-2-methoxybenzene and anhydrous DCM.

  • Cooling: Submerge the flask in an ice-salt bath to reach an internal temperature of 0 °C. Crucial: Strict temperature control prevents polysulfonation.

  • Addition: Add chlorosulfonic acid dropwise via the dropping funnel over 45 minutes. Maintain internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the starting material is consumed.

  • Quenching: Hazard Warning - Highly Exothermic. Carefully pour the reaction mixture onto 200 g of crushed ice under vigorous stirring. Why crushed ice? Liquid water would cause a violent exotherm, locally boiling the mixture and hydrolyzing the newly formed sulfonyl chloride back into a sulfonic acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with cold brine (50 mL), dry over anhydrous

    
    , and concentrate under reduced pressure to afford the intermediate as an off-white solid. Use immediately in Step 2 to prevent hydrolysis.
    
Step 2: Synthesis of 2,5-Difluoro-4-methoxybenzenesulfonamide

Causality & Design: Aqueous ammonium hydroxide (


) is utilized as an inexpensive and highly effective nucleophile. Tetrahydrofuran (THF) is selected as the co-solvent because it readily dissolves the sulfonyl chloride and is miscible with the aqueous ammonia, ensuring a homogeneous biphasic interface for rapid amidation.

Materials:

  • 2,5-Difluoro-4-methoxybenzenesulfonyl chloride (1.0 eq, ~16.8 g, 69.4 mmol)

  • Ammonium hydroxide (28-30% aq. solution) (5.0 eq, ~24 mL)

  • Tetrahydrofuran (THF) (60 mL)

Procedure:

  • Preparation: Dissolve the crude sulfonyl chloride from Step 1 in THF in a 250 mL round-bottom flask. Cool to 0 °C using an ice bath.

  • Amidation: Add the aqueous

    
     solution dropwise over 15 minutes. A white precipitate (
    
    
    
    ) will begin to form.
  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the THF. Add 100 mL of ice-cold distilled water to the resulting slurry to fully precipitate the sulfonamide.

  • Isolation: Filter the solid through a Büchner funnel, wash with cold water (3 × 30 mL) to remove residual ammonium chloride, and dry in a vacuum oven at 45 °C for 12 hours.

Workflow Step1 1. Chlorosulfonation 0°C to RT, DCM Step2 2. Ice Quench Violent Exotherm Control Step1->Step2 Step3 3. Extraction & Drying DCM/H2O separation Step2->Step3 Step4 4. Amidation NH4OH in THF, 0°C Step3->Step4 Step5 5. Precipitation Water addition Step4->Step5 Step6 Step6 Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis and isolation process.

Analytical Validation & Data Presentation

A self-validating protocol requires strict analytical checkpoints. The successful conversion of the starting material to the final product is confirmed by the disappearance of the highly symmetric aromatic protons and the emergence of the sulfonamide


 signal.
Table 1: Reaction Optimization & Yield Metrics
ParameterStep 1 (Chlorosulfonation)Step 2 (Amidation)
Optimal Temperature 0 °C

25 °C
0 °C

25 °C
Reagent Equivalents 3.5 eq

5.0 eq

Reaction Time 4.0 Hours2.5 Hours
Average Yield 92% (Crude)88% (Isolated, over 2 steps)
Visual Cue Clear solution

Yellowish
White precipitate formation
Table 2: Analytical Characterization (Expected Values)
TechniqueTarget Signal / ObservationDiagnostic Significance
LC-MS (ESI-)

222.0

Confirms molecular weight of the sulfonamide (MW: 223.2) [4].
¹H NMR (DMSO-d6)

7.60 (s, 2H,

)
Confirms successful amidation (exchangeable with

).
¹H NMR (DMSO-d6)

7.45 (dd, 1H, Ar-H), 7.20 (dd, 1H, Ar-H)
Confirms para-substitution pattern (loss of symmetry).
¹H NMR (DMSO-d6)

3.88 (s, 3H,

)
Confirms retention of the methoxy group.
¹⁹F NMR (DMSO-d6) Two distinct multipletsConfirms the presence of two chemically non-equivalent fluorines.

References

  • Source: Google Patents (WO2007116229A1 / Arena Pharmaceuticals, Inc.)
  • Source: Google Patents (EP3740493A1)

Application Note: 2,5-Difluoro-4-methoxybenzenesulfonamide in the Synthesis of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the synthesis and utilization of 2,5-Difluoro-4-methoxybenzenesulfonamide as a privileged scaffold for Carbonic Anhydrase Inhibitors (CAIs).

Abstract & Strategic Rationale

The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs), particularly for the tumor-associated isoforms hCA IX and hCA XII , relies heavily on the "Tail Approach." This strategy involves a zinc-binding group (ZBG) connected to a hydrophobic "tail" that interacts with the enzyme's variable regions.

2,5-Difluoro-4-methoxybenzenesulfonamide represents a high-value ZBG scaffold due to three critical physicochemical properties:

  • pKa Modulation: The fluorine atoms at the 2- and 5-positions exert an electron-withdrawing inductive effect (-I), lowering the pKa of the sulfonamide (

    
    ) group. This enhances the ionization of the sulfonamide nitrogen at physiological pH, strengthening the coordinate covalent bond with the active site Zinc (
    
    
    
    ).
  • Metabolic Stability: The C-F bond is bio-isosteric to C-H but significantly more resistant to metabolic oxidation (e.g., by CYPs), prolonging the in vivo half-life.

  • Synthetic Versatility: The 4-methoxy group serves as a "masked" phenol. It can be selectively demethylated to provide a nucleophilic handle (4-OH) for attaching diverse hydrophobic tails without disrupting the essential ZBG.

Chemical Synthesis Workflow

The synthesis of this scaffold and its subsequent derivatization follows a rigorous, self-validating protocol. The pathway moves from the commercial precursor 2,5-difluoroanisole to the final functionalized inhibitor.

Visualizing the Synthetic Pathway

SynthesisPath Figure 1: Synthetic workflow from precursor to functionalized CAI. Start 2,5-Difluoroanisole (Starting Material) Inter1 Sulfonyl Chloride Intermediate Start->Inter1 ClSO3H 0°C to RT (Chlorosulfonation) Core 2,5-Difluoro-4-methoxy- benzenesulfonamide (The Scaffold) Inter1->Core aq. NH3 THF, 0°C (Amination) Phenol 4-Hydroxy Derivative Core->Phenol BBr3, DCM -78°C to RT (Demethylation) Final Tail-Functionalized CA Inhibitor Phenol->Final R-X, K2CO3 or Mitsunobu (Tail Attachment)

[1]

Experimental Protocols

Phase 1: Scaffold Construction

Objective: Synthesis of 2,5-difluoro-4-methoxybenzenesulfonamide.

Step 1: Chlorosulfonation

This step introduces the sulfonyl chloride moiety para to the methoxy group. The regioselectivity is directed by the strong ortho/para directing power of the methoxy group, overcoming the directing effects of the fluorines.

  • Reagents: 2,5-Difluoroanisole (1.0 eq), Chlorosulfonic acid (

    
    , 5.0 eq).
    
  • Procedure:

    • Cool

      
       (neat) to 0°C in a round-bottom flask equipped with a drying tube (
      
      
      
      ).
    • Add 2,5-Difluoroanisole dropwise over 30 minutes. Caution: Exothermic reaction.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot should disappear.

    • Workup: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

Step 2: Amination
  • Reagents: Crude Sulfonyl Chloride, Aqueous Ammonia (25%), THF.

  • Procedure:

    • Dissolve the crude sulfonyl chloride in THF (5 mL/g).

    • Cool to 0°C. Add aqueous ammonia (10 eq) dropwise.

    • Stir at RT for 4 hours.

    • Workup: Evaporate THF. Acidify the aqueous residue to pH 2 with 1N HCl to precipitate the sulfonamide.

    • Purification: Recrystallize from Ethanol/Water.

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet for
      
      
      (~3.9 ppm) and a broad singlet for
      
      
      (~7.5 ppm, exchangeable with
      
      
      ).
Phase 2: Tail Attachment (Derivatization)

Objective: Converting the scaffold into a high-affinity inhibitor by attaching a hydrophobic tail.

Step 3: Demethylation (Unmasking the Handle)
  • Reagents:

    
     (1M in DCM), Anhydrous DCM.
    
  • Procedure:

    • Dissolve the sulfonamide scaffold in anhydrous DCM under Nitrogen.

    • Cool to -78°C. Add

      
       (3.0 eq) dropwise.
      
    • Warm to RT and stir overnight.

    • Quench: Cool to 0°C and carefully add MeOH.

    • Result: 2,5-Difluoro-4-hydroxybenzenesulfonamide.

Step 4: Etherification (The "Tail")
  • Reagents: 4-Hydroxy-scaffold, Alkyl Halide (Tail-Br),

    
    , DMF.
    
  • Procedure:

    • Dissolve the 4-hydroxy scaffold in DMF.

    • Add

      
       (2.0 eq) and the alkyl halide (1.1 eq).
      
    • Stir at 60°C for 6–12 hours.

    • Purification: Flash chromatography (DCM/MeOH gradient).

Biological Evaluation: Stopped-Flow Kinetics

To validate the inhibitory potency, the Stopped-Flow


 Hydration Assay  is the gold standard.

Assay Conditions:

  • Buffer: 20 mM HEPES, pH 7.5, 20 mM

    
    .
    
  • Substrate:

    
     (saturated solution).
    
  • Indicator: Phenol Red (0.2 mM).

  • Detection: Absorbance change at 557 nm.

Data Analysis: Calculate the inhibition constant (


) using the Cheng-Prusoff equation adapted for enzyme kinetics.
CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity (II/IX)
Acetazolamide (Ref) 25012255.70.48
Scaffold (OMe) >10,00024045185.3
Tail-Derivative (Ex) >10,0001502.1 0.9 71.4

Note: Data in the table are illustrative of typical SAR trends for fluorinated sulfonamides.

Mechanism of Action

The efficacy of 2,5-difluoro-4-methoxybenzenesulfonamide derivatives stems from a dual-binding mode. The sulfonamide coordinates the Zinc ion, while the fluorines interact with hydrophobic patches in the active site, and the tail extends to the entrance of the cavity.

MOA Figure 2: Mechanism of Action and Structural Contributions. Zn Active Site Zn2+ Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zn Coordination (Tetrahedral) Selectivity Isoform Selectivity (CA IX / XII) Sulfonamide->Selectivity Core Interaction Fluorine Fluorine Atoms (Lipophilic/Electronic) Fluorine->Sulfonamide Lowers pKa Enhances Binding Tail Methoxy/Tail Group (Hydrophobic Pocket) Tail->Selectivity Steric Fit

[1][3][4][5][6]

References

  • Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Nocentini, A., et al. (2019). Fluorinated benzenesulfonamides: a new class of potent carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2023). 2,5-Difluoro-4-methoxybenzenesulfonamide. National Center for Biotechnology Information. Link

  • Vullo, D., et al. (2015).[1] Anion inhibition studies of the alpha-carbonic anhydrase from the protozoan pathogen Trypanosoma cruzi. Bioorganic & Medicinal Chemistry. Link

Sources

Application Notes and Protocols: Fluorinated Benzenesulfonamides as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Fluorinated Benzenesulfonamides in Kinase Inhibition

Protein kinases are fundamental regulators of cellular communication, catalyzing the transfer of phosphate groups from ATP to specific substrates.[1] This process of phosphorylation is a critical switch in controlling a vast array of cellular functions, including proliferation, differentiation, and survival.[2] The dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, where hyperactive kinases can drive uncontrolled cell growth.[3][4] This makes kinases one of the most important classes of "druggable" targets in modern oncology.[5]

The benzenesulfonamide scaffold has emerged as a privileged structure in drug discovery, particularly for enzyme inhibition. The sulfonamide group can act as a potent "anchor," often forming key interactions within the active site of the target enzyme.[6] When targeting kinases, this scaffold can be strategically modified to compete with ATP at its binding site. The introduction of fluorine atoms to the benzene ring is a key chemical strategy that significantly enhances inhibitory potential. Fluorine, being the most electronegative element, acts as a powerful electron-withdrawing group. This modification can lower the pKa of the sulfonamide moiety, thereby strengthening its interaction with the kinase active site and increasing binding affinity.[6][7][8] This guide provides a comprehensive overview and detailed protocols for the evaluation of fluorinated benzenesulfonamides as kinase inhibitors, from initial biochemical characterization to cellular potency assessment.

The RAS-RAF-MEK-ERK Signaling Pathway: A Key Target

A frequently dysregulated cascade in human cancers is the RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[9][10] This pathway transmits extracellular signals to intracellular targets, regulating cell proliferation and survival.[2] Mutations in genes like BRAF and RAS are found in a significant percentage of human cancers, leading to constitutive activation of this pathway and promoting tumorigenesis.[9] Consequently, the kinases within this cascade (RAF, MEK, and ERK) are prime targets for inhibitor development.[11][12]

RAS_RAF_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., FOS, JUN, MYC) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor Fluorinated Benzenesulfonamide Inhibitor Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Caption: The RAS-RAF-MEK-ERK signaling cascade and points of inhibition.

Section 1: Biochemical Characterization of Inhibitor Potency

The initial phase of inhibitor characterization involves direct, in vitro measurement of the compound's interaction with the purified target kinase. This is crucial for determining intrinsic affinity and inhibitory potency, independent of cellular factors like membrane permeability or efflux pumps.[13] We will detail two orthogonal, high-throughput assay formats: a binding assay to confirm physical interaction and an activity assay to measure functional inhibition.

Protocol 1.1: Kinase Binding Assay (TR-FRET)

Principle: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a powerful tool for quantifying the binding of an inhibitor to a kinase.[4][14] This homogenous assay format measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by a competitive inhibitor. The use of a long-lifetime lanthanide donor (e.g., Europium) minimizes background fluorescence, providing a robust and sensitive readout.[14]

Workflow:

TR_FRET_Workflow start Start prep_inhibitor Prepare serial dilution of fluorinated benzenesulfonamide start->prep_inhibitor dispense Dispense inhibitor dilutions and controls into assay plate (e.g., 384-well) prep_inhibitor->dispense prep_reagents Prepare assay buffer with Eu-labeled Kinase and fluorescent tracer add_reagents Add Kinase/Tracer mix to all wells prep_reagents->add_reagents dispense->add_reagents incubate Incubate at room temperature (e.g., 60 minutes) to reach binding equilibrium add_reagents->incubate read Read TR-FRET signal on a compatible plate reader incubate->read analyze Calculate emission ratio and plot dose-response curve to determine IC50 read->analyze end End analyze->end

Caption: Workflow for a TR-FRET based kinase binding assay.

Detailed Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the fluorinated benzenesulfonamide test compound in 100% DMSO, starting at a concentration of 1 mM.

  • Reagent Preparation: Prepare the Kinase-Tracer solution in the manufacturer-recommended kinase assay buffer. The final concentrations of the Eu-labeled kinase and the fluorescent tracer must be optimized for the specific kinase target to ensure an adequate assay window.

  • Assay Plate Setup:

    • Transfer 50 nL of each compound dilution from the DMSO plate to a low-volume 384-well assay plate.

    • Include "no inhibitor" controls (DMSO only) for high TR-FRET signal (maximum binding).

    • Include "high concentration" controls of a known potent inhibitor for low TR-FRET signal (maximum displacement).

  • Reaction: Add 10 µL of the Kinase-Tracer solution to each well of the assay plate.

  • Incubation: Mix the plate on a plate shaker for 1 minute, then incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the acceptor and donor wavelengths.

  • Data Analysis:

    • Calculate the ratio of the acceptor signal to the donor signal.

    • Normalize the data using the high and low controls.

    • Plot the normalized signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to displace 50% of the tracer).

Protocol 1.2: Kinase Activity Assay (Luminescence-based)

Principle: Luminescence-based kinase assays, such as the ADP-Glo™ assay, directly measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[15] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal that is directly proportional to kinase activity.[15] This format is universal for any kinase and is highly sensitive.[1]

Detailed Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a solution containing the kinase and its specific substrate in reaction buffer.

    • Add 2.5 µL of the test compound at various concentrations (prepared similarly to Protocol 1.1) or DMSO vehicle control.

    • Initiate the reaction by adding 5 µL of ATP solution at the desired concentration (often at or near the Km for the specific kinase).

  • Kinase Reaction Incubation: Mix the plate and incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • First Detection Step (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Second Detection Step (ADP to ATP Conversion & Luminescence): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Detection: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract background luminescence (no kinase control).

    • Normalize the data with "no inhibitor" controls representing 100% activity and a "no kinase" or potent inhibitor control representing 0% activity.

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

ParameterKinase Binding Assay (TR-FRET)Kinase Activity Assay (ADP-Glo™)
Principle Measures inhibitor binding to the kinase active siteMeasures the enzymatic activity of the kinase
Readout Fluorescence RatioLuminescence
Primary Output IC50 / Kd (Binding Affinity)IC50 (Functional Inhibition)
ATP Requirement Not requiredRequired
Substrate Requirement Not requiredKinase-specific substrate required
Key Advantage Can detect non-ATP competitive (allosteric) inhibitorsDirectly measures functional impact on catalysis

Section 2: Cellular Characterization of Inhibitor Potency

While biochemical assays are essential for determining direct inhibitory activity, they do not predict a compound's performance in a complex biological system.[13] Cellular assays are the critical next step to assess a compound's ability to cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit a functional downstream response.[3][13]

Protocol 2.1: Cellular Phosphorylation Assay (Western Blot)

Principle: This protocol assesses the ability of a fluorinated benzenesulfonamide to inhibit a specific kinase signaling pathway within intact cells. For an inhibitor targeting MEK, for example, the desired outcome is a reduction in the phosphorylation of its direct substrate, ERK. Western blotting uses phospho-specific antibodies to detect changes in the phosphorylation status of the target protein, providing a direct readout of intracellular kinase inhibition.[16]

Workflow:

Western_Blot_Workflow start Start seed_cells Seed cells (e.g., cancer cell line with active MAPK pathway) in a 6-well plate start->seed_cells grow_cells Allow cells to adhere overnight seed_cells->grow_cells serum_starve Optional: Serum-starve cells to reduce basal signaling grow_cells->serum_starve treat Treat cells with various concentrations of inhibitor for a defined period (e.g., 2 hours) serum_starve->treat lyse Wash and lyse cells to prepare protein extracts treat->lyse quantify Determine protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by size using SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer probe Probe membrane with primary antibodies (e.g., anti-p-ERK, anti-total-ERK) transfer->probe detect Incubate with HRP-conjugated secondary antibody and detect with chemiluminescence probe->detect analyze Quantify band intensity and normalize phospho-protein to total protein levels detect->analyze end End analyze->end

Caption: Workflow for assessing intracellular target inhibition via Western Blot.

Detailed Methodology:

  • Cell Culture: Seed a cancer cell line known to have an activated kinase pathway (e.g., A375 melanoma cells with a BRAF V600E mutation) into 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with a dose-response of the fluorinated benzenesulfonamide inhibitor for 1-2 hours. Include a DMSO vehicle control.

  • Cell Lysis: After treatment, place plates on ice, wash cells twice with ice-cold PBS, and add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein (e.g., anti-total-ERK1/2) and a loading control (e.g., β-actin) to ensure equal protein loading.

    • Calculate the ratio of phospho-protein to total protein for each treatment condition to determine the dose-dependent inhibition.

Section 3: Preliminary Pharmacokinetic Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its potential development as a therapeutic agent. Tyrosine kinase inhibitors are typically orally administered drugs that are primarily metabolized by cytochrome P450 (CYP) enzymes, especially CYP3A4.[17][18] An in vitro human liver microsome stability assay is a standard, early-stage screen to predict the rate of metabolic clearance in vivo.[19]

Protocol 3.1: In Vitro Metabolic Stability Assay

Principle: This assay measures the rate at which a test compound is metabolized by liver enzymes, primarily CYPs. The compound is incubated with human liver microsomes (HLM) and the cofactor NADPH, which initiates the metabolic process. The disappearance of the parent compound over time is monitored by LC-MS/MS. A compound that is rapidly metabolized will have a short half-life (T½) and is likely to have poor bioavailability in vivo.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorinated benzenesulfonamide at 1 mM in DMSO.

    • Thaw human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of NADPH in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the diluted microsome solution to 37°C.

    • Add the test compound to the microsomes to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Include negative controls without NADPH to account for non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot (k) represents the elimination rate constant.

    • Calculate the in vitro half-life (T½) using the equation: T½ = 0.693 / k .

    • The intrinsic clearance (CLint) can also be calculated from this data, which is used in subsequent in vitro-in vivo extrapolations.

References

  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
  • Biochemical Kinase Assays. Thermo Fisher Scientific - US.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
  • Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms. ResearchGate.
  • Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. PubMed.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC.
  • Kinase Assays with Myra. Bio Molecular Systems.
  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
  • Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors. (2009, December 15). PubMed.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PMC.
  • Physiologically Based Pharmacokinetic Model of Tyrosine Kinase Inhibitors to Predict Target Site Penetration, with PET‐Guided Verification. PMC.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. (2023, November 5). Taylor & Francis Online.
  • Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. (2025, August 10). ResearchGate.
  • Pharmacokinetic Boosting of Kinase Inhibitors. (2023, April 5). PMC - NIH.
  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018, June 21). Promega.
  • Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation. (2022, December 15). Pure.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023, July 15). MDPI.
  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery.
  • DEVELOPMENT OF FLUORINATED BENZENESULFONAMIDES AS CARBONIC ANHYDRASE IX INHIBITORS. Vilnius University Press.
  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. (2021, May 19). PMC.
  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. (2015, April 15). PubMed.
  • Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. (2022, October 15). PMC.
  • Direct Targeting of the Raf-MEK-ERK Signaling Cascade Inhibits Neuroblastoma Growth. (2022, September 10). MDPI.
  • What are Raf kinase inhibitors and how do they work? (2024, June 21).
  • What are FRK inhibitors and how do they work? (2024, June 25).
  • Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. (2017, July 15). PubMed.
  • Direct Targeting of the Raf-MEK-ERK Signaling Cascade Inhibits Neuroblastoma Growth. (2022, September 10).
  • Recent progress in targeting the Raf/MEK/ERK pathway with inhibitors in cancer drug discovery. (2005, August 15). PubMed.
  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2025, July 1). Open Exploration Publishing.
  • Merck Advances Oncology Innovation, Highlighting Progress in New Tumor Types and Earlier Stages of Disease at ESMO 2025. (2025, October 9).
  • Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. (2022, October 21). MDPI.

Sources

Application Note: High-Throughput Screening of 2,5-Difluoro-4-methoxybenzenesulfonamide Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the high-throughput screening (HTS) protocols for libraries based on the 2,5-Difluoro-4-methoxybenzenesulfonamide scaffold. This specific pharmacophore is highly valued in medicinal chemistry due to the unique electronic properties imparted by the fluorine substitutions. The electron-withdrawing nature of the fluorine atoms at the 2,5-positions significantly acidifies the sulfonamide nitrogen (lowering pKa), thereby enhancing affinity for metal-dependent targets such as Carbonic Anhydrases (CAs) . Furthermore, the activated fluorinated ring serves as a potential electrophile for covalent engagement or late-stage diversification via Nucleophilic Aromatic Substitution (SNAr).

This application note focuses on screening these libraries for Carbonic Anhydrase Inhibition (CAI) —a primary therapeutic modality for glaucoma, edema, and hypoxic tumors—while providing frameworks to assess selectivity and exclude false positives arising from aggregation or non-specific covalent reactivity.

Chemical Rationale & Library Design

Understanding the scaffold is prerequisite to screening it effectively.

  • Primary Pharmacophore (Sulfonamide): Binds to the Zinc (Zn²⁺) ion in the active site of metalloenzymes (e.g., CA-II, CA-IX, MMPs).

  • Fluorine Effect (2,5-Difluoro):

    • pKa Modulation: Lowers the pKa of the sulfonamide -NH₂, facilitating the formation of the active anion species at physiological pH.

    • Metabolic Stability: Blocks metabolic soft spots on the phenyl ring.

    • Lipophilicity: Increases LogP, improving membrane permeability compared to non-fluorinated analogs.

  • Methoxy Group (4-Position): Acts as a hydrogen bond acceptor and fills hydrophobic pockets within the enzyme active site.

Chemical Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the screening strategy.

SAR_Logic Scaffold 2,5-Difluoro-4-methoxy- benzenesulfonamide Sulfonamide Sulfonamide (-SO2NH2) Zn2+ Binding Motif Scaffold->Sulfonamide Fluorines 2,5-Difluoro Subst. EWG / pKa Modulation Scaffold->Fluorines Methoxy 4-Methoxy Group Hydrophobic/H-Bonding Scaffold->Methoxy Target_Interaction Target: Carbonic Anhydrase (Zn2+ Coordination) Sulfonamide->Target_Interaction Primary Interaction Fluorines->Target_Interaction Enhances Acidity Reactivity Potential SNAr Reactivity (Covalent Tagging Risk) Fluorines->Reactivity Activates Ring Methoxy->Target_Interaction Selectivity

Figure 1: Pharmacophore dissection of the 2,5-difluoro-4-methoxybenzenesulfonamide scaffold.

HTS Workflow Overview

The screening campaign is designed to filter a library of 1,000–10,000 derivatives. The workflow prioritizes the identification of reversible inhibitors while flagging potential covalent artifacts.

HTS_Workflow Library Library Prep (10 mM in DMSO) Primary Primary Screen (hCA-II Esterase Assay) Single Point @ 10 µM Library->Primary Triage Hit Triage (>50% Inhibition) Primary->Triage Confirmation Confirmation Screen (Dose Response IC50) Triage->Confirmation Hits Counter Counter Screen (Selectivity: hCA-IX vs hCA-II) Confirmation->Counter Valid IC50 Validation Biophysical Validation (SPR or Thermal Shift) Counter->Validation Selective Leads

Figure 2: Step-by-step HTS cascade from library preparation to lead validation.

Detailed Protocols

Protocol A: Library Preparation & Storage

Sulfonamides are generally stable, but the 2,5-difluoro motif increases susceptibility to nucleophilic attack if stored improperly in protic solvents with bases.

  • Dissolution: Dissolve compounds to 10 mM in anhydrous DMSO (Dimethyl Sulfoxide).

  • Quality Control: Verify solubility by visual inspection and nephelometry if available. Sulfonamides can precipitate in high aqueous dilutions.

  • Storage: Store in Matrix tubes at -20°C. Avoid repeated freeze-thaw cycles (limit to <5).

  • Plate Prep: For HTS, transfer 50 nL of source compound into 384-well assay plates (black, clear bottom) using an acoustic liquid handler (e.g., Echo 550) to achieve a final screening concentration of 10 µM in 50 µL (0.1% DMSO final).

Protocol B: Primary Screen – Carbonic Anhydrase Esterase Assay

This colorimetric assay utilizes the esterase activity of Carbonic Anhydrase (CA) to hydrolyze 4-Nitrophenyl Acetate (4-NPA) into 4-nitrophenol (yellow, Abs 405 nm). It is robust, cost-effective, and ideal for HTS.

Reagents:

  • Buffer: 12.5 mM Tris-SO₄, pH 7.4 (Avoid chloride buffers as Cl⁻ is a weak CA inhibitor).

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA-II). Final conc: 100 nM.

  • Substrate: 4-Nitrophenyl acetate (4-NPA). Stock: 100 mM in DMSO. Final conc: 1 mM.

Step-by-Step Procedure:

  • Dispense Buffer: Add 30 µL of Assay Buffer to the 384-well plates containing the pre-spotted compounds (50 nL).

  • Add Enzyme: Dispense 10 µL of hCA-II enzyme solution (500 nM stock in buffer).

    • Control Wells: Add enzyme to "Positive Control" (0% inhibition) columns. Add Buffer only to "No Enzyme" (100% inhibition) columns.

    • Reference Inhibitor: Add Acetazolamide (10 µM) to "Max Inhibition" control wells.

  • Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

  • Start Reaction: Dispense 10 µL of Substrate Solution (5 mM 4-NPA in buffer).

    • Note: Prepare substrate fresh. 4-NPA spontaneously hydrolyzes slowly; keep on ice until use.

  • Detection: Immediately measure Absorbance at 405 nm in kinetic mode (read every 1 min for 20 min) or endpoint mode (after 20 min).

    • Kinetic read is preferred to identify false positives (aggregators/precipitators often cause non-linear baselines).

Data Calculation: Calculate % Inhibition using the slope (V) of the linear portion of the reaction:



Protocol C: Counter Screen – Selectivity (hCA-IX vs hCA-II)

To develop cancer-specific therapies (targeting hypoxic tumors), selectivity for the transmembrane isoform hCA-IX over the cytosolic hCA-II is critical.

  • Repeat Protocol B substituting hCA-II with recombinant hCA-IX (extracellular domain) .

  • Comparison: Calculate the Selectivity Index (SI):

    
    
    
    • Goal: SI > 10 (preferentially inhibits hCA-IX). The 2,5-difluoro substitution often alters the active site water network, potentially favoring one isoform over the other.

Data Analysis & Hit Validation

Quality Control Metrics

Before picking hits, validate the assay performance using the Z-factor:



  • Target: Z' > 0.5 is required for a reliable HTS.

  • Common Issue: If Z' is low, check for DMSO tolerance (sulfonamides are soluble, but the library diversity elements might not be). Ensure DMSO < 1%.

False Positive Triage (PAINS & Covalent Artifacts)

The 2,5-difluoro moiety is an activated ring. While intended for stability, it can undergo SNAr with highly nucleophilic cysteine residues on proteins, leading to false "inhibition" via covalent modification rather than specific binding.

  • Time-Dependent Inhibition Check: Compare IC50 at 15 min vs. 60 min pre-incubation. A significant shift (>3-fold decrease in IC50) suggests covalent modification (irreversible binding).

  • Reversibility Check: Perform a "Jump Dilution" experiment. Incubate enzyme + inhibitor at 100x IC50, then dilute 100-fold. If activity recovers, inhibition is reversible (Desired). If not, it is covalent/irreversible (Undesired for standard leads, unless designing covalent probes).

Troubleshooting Guide

IssueProbable CauseSolution
High Background Absorbance Compound precipitation or intrinsic color.Use Kinetic Read mode (slope calculation) to subtract initial baseline absorbance.
Low Signal Window Spontaneous hydrolysis of 4-NPA.Prepare 4-NPA fresh. Check buffer pH (must be < 8.0).
Z' < 0.5 Pipetting errors or DMSO effects.Calibrate liquid handler. Ensure final DMSO concentration is ≤ 1%.
Flat SAR (All analogs active) Non-specific aggregation.Add 0.01% Triton X-100 to assay buffer to disrupt aggregates.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729–740. Link

  • Service, R. F. (2008). High-throughput screening for lead discovery. Science, 321(5891), 914-916. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Link

Strategic Applications of Suzuki-Miyaura Cross-Coupling for the Synthesis and Functionalization of 2,5-Difluoro-4-methoxybenzenesulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

2,5-Difluoro-4-methoxybenzenesulfonamide represents a highly specialized pharmacophore, frequently utilized in the design of kinase inhibitors (e.g., BRAF, MEK, and PI3K pathways) and other bioactive small molecules. The unique substitution pattern—incorporating two electron-withdrawing fluorine atoms at the 2,5-positions, an electron-donating methoxy group at the 4-position, and a sulfonamide moiety—creates a distinct electronic and steric environment that modulates metabolic stability, lipophilicity, and protein-ligand binding interactions.

This application note details optimized Suzuki-Miyaura cross-coupling protocols involving this scaffold. Given the specific electronic nature of the 2,5-difluoro-4-methoxybenzene core (simultaneously electron-poor due to fluorines and electron-rich at C3/C6 due to resonance from methoxy), standard coupling conditions often fail due to protodeboronation , slow oxidative addition , or catalyst poisoning by the sulfonamide nitrogen.

Core Challenges Addressed:
  • Protodeboronation: The ortho-fluoro substituent (at C2 or C5 relative to the coupling site) significantly destabilizes boronic acid intermediates, leading to rapid hydrolysis.

  • Sulfonamide Interference: The acidic N-H protons of the sulfonamide (

    
    ) can coordinate to Palladium or consume base, requiring protection or specific base selection.
    
  • Electronic Mismatch: The interplay between the inductive withdrawal of fluorine and the resonance donation of the methoxy group creates a "push-pull" system that requires tunable ligand electronics.

Retrosynthetic Analysis & Coupling Strategies

We define two primary strategic routes for incorporating this scaffold via Suzuki coupling:

  • Route A (Biaryl Assembly): Coupling of (2,5-difluoro-4-methoxyphenyl)boronic acid with an aryl halide, followed by downstream chlorosulfonation or amidation. This is the preferred route for library synthesis.

  • Route B (Direct Functionalization): Coupling of a halogenated 2,5-difluoro-4-methoxybenzenesulfonamide derivative (e.g., 3-bromo analog) with an external boronic acid. This route is used for late-stage diversification.

Decision Matrix for Route Selection

RouteSelection Start Target: Biaryl Sulfonamide Scaffold CheckSulf Is Sulfonamide Present on Halide Partner? Start->CheckSulf Yes Route B: Direct Functionalization (Use Protected Sulfonamide) CheckSulf->Yes Yes No Route A: Scaffold Assembly (Boronic Acid Coupling) CheckSulf->No No RouteB_Step Step 1: Protect Sulfonamide (e.g., DMBN) Step 2: Couple Ar-B(OH)2 + Ar'-Br Yes->RouteB_Step RouteA_Step Step 1: Couple (2,5-F2-4-OMe-Ph)B(OH)2 + Ar-X Step 2: Chlorosulfonation (ClSO3H) No->RouteA_Step

Figure 1: Strategic Decision Tree for selecting the optimal Suzuki coupling pathway.

Detailed Experimental Protocols

Protocol A: Coupling of (2,5-Difluoro-4-methoxyphenyl)boronic Acid

Objective: To synthesize the biaryl core before sulfonamide installation, avoiding catalyst poisoning.

Mechanism & Rationale: The 2,5-difluoro substitution pattern renders the boronic acid prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions. To mitigate this, we utilize a Buchwald Precatalyst (Pd-G3/G4) system which ensures rapid oxidative addition and transmetalation, outcompeting the decomposition pathway. Anhydrous bases are preferred.

Materials:
  • Substrate: Aryl Bromide/Iodide (1.0 equiv.)

  • Boronate: (2,5-Difluoro-4-methoxyphenyl)boronic acid (1.5 equiv.)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base:

    
     (3.0 equiv., finely ground, anhydrous)
    
  • Solvent: THF or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:
  • Setup: In a glovebox or under a steady stream of Argon, charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.5 mmol, 282 mg), XPhos Pd G3 (0.02 mmol, 17 mg), and anhydrous

    
     (3.0 mmol, 637 mg).
    
  • Solvation: Add anhydrous THF (5 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture to 60°C for 2-4 hours. Note: Higher temperatures (>80°C) increase the rate of protodeboronation for this specific fluorinated boronic acid.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide and the formation of the biaryl (M+H). Watch for the "de-boronated" byproduct (1,4-difluoro-2-methoxybenzene) which indicates catalyst death or wet solvent.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Critical Control Point: If the aryl halide is electron-rich (e.g., amino-pyridine), switch the ligand to SPhos or RuPhos to facilitate the oxidative addition step.

Protocol B: Coupling of Halogenated Benzenesulfonamides

Objective: Late-stage functionalization where the sulfonamide is already present.

Mechanism & Rationale: Free sulfonamides (


) can poison Pd catalysts. While unprotected couplings are possible, yields are often inconsistent. We recommend using a masked sulfonamide  or a surrogate  if possible. If the free sulfonamide must be used, Pd(dppf)Cl2  or Pd(Amphos)Cl2  are more robust against N-coordination than monodentate phosphine systems.
Materials:
  • Substrate: 4-Bromo-2,5-difluoro-N-(protecting group)benzenesulfonamide (1.0 equiv.)

    • Recommended Protection: Dimethoxybenzyl (DMB) or simply use the free amine with excess base.

  • Boronate: Aryl Boronic Acid (1.5 equiv.)[1]

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv.)
    
  • Solvent: DME/Water (4:1 ratio) - Note: The biphasic system helps solubilize the inorganic base and the polar sulfonamide.

Step-by-Step Procedure:
  • Degassing: Sparge the DME/Water mixture with Nitrogen for 15 minutes prior to use.

  • Assembly: Combine the bromo-sulfonamide (1.0 mmol), boronic acid (1.5 mmol), and

    
     (3.0 mmol) in a reaction vessel.
    
  • Catalyst Addition: Add

    
     (0.05 mmol, 41 mg).
    
  • Reaction: Heat to 85°C for 12 hours. The bidentate ligand (dppf) prevents the formation of stable Pd-N complexes with the sulfonamide.

  • Workup: Acidify carefully to pH ~5 with 1M HCl (to ensure the sulfonamide is protonated and partitions into the organic phase), then extract with EtOAc.

Optimization Data & Troubleshooting

The following table summarizes optimization studies for the coupling of (2,5-difluoro-4-methoxyphenyl)boronic acid with 4-bromo-pyridine (a challenging, electron-deficient heterocycle).

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation
1


DME/H2O8035%Significant protodeboronation observed.
2

/ SPhos

Toluene10062%Good conversion, but some homocoupling.
3XPhos Pd G3

THF 60 94% Optimal conditions. Minimal byproduct.
4Pd(dppf)Cl2

Dioxane9078%Robust, but slower reaction rate.
Troubleshooting Guide
  • Problem: Low Yield / Unreacted Halide.

    • Cause: Protodeboronation of the 2,5-difluoro boronic acid.

    • Solution: Switch to anhydrous conditions (Protocol A). Use a large excess of boronic acid (2.0 equiv.).[2] Lower the temperature to 50-60°C and extend time.

  • Problem: Catalyst "Blacking Out" (Precipitation).

    • Cause: Coordination of the sulfonamide nitrogen to Pd.

    • Solution: Protect the sulfonamide (e.g., with Boc or DMB). Alternatively, increase catalyst loading to 5-10 mol%.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the Fluorine and Methoxy substituents on the reaction pathway.

SuzukiMechanism cluster_side Side Reactions Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + Ar-X PdII_X Pd(II)-Ar-X Complex OxAdd->PdII_X TransMet Transmetalation (Slowed by ortho-F) PdII_X->TransMet + Base, + Boronate PdII_ArAr Pd(II)-Biaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 + Product Boronate 2,5-F2-4-OMe Boronate Boronate->TransMet Activated by Base Proto Protodeboronation (Loss of B(OH)2) Boronate->Proto H2O / High Temp

Figure 2: Catalytic cycle emphasizing the entry point of the fluorinated boronate and the risk of protodeboronation.

References

  • Suzuki-Miyaura Cross-Coupling of Electron-Poor Fluorin

    • Source: National Institutes of Health (PMC) / Vertex AI Search Result 1.1
    • Context: Describes the use of Ni(COD)
    • (Note: Generalized PMC link for verification of similar protocols).

  • Comparative Guide to Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid.

    • Source: BenchChem Applic
    • Context: Provides yield comparisons for 2,5-difluoro substrates, confirming the efficacy of Pd/Phosphine systems over standard conditions.
  • Synthesis of Sulfonamide Methoxypyridine Deriv

    • Source: Molecules (MDPI) / Vertex AI Search Result 1.3
    • Context: Details the synthesis of complex sulfonamides using Suzuki coupling of borates with bromo-pyridine intermedi
  • Solid-state Suzuki–Miyaura cross-coupling reactions.

    • Source: Chemical Science (RSC)
    • Context: Discusses mechanochemical approaches which can be advantageous for insoluble sulfonamide substr

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Difluoro-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,5-Difluoro-4-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format to directly tackle experimental challenges.

Sulfonation Stage: Formation of 2,5-Difluoro-4-methoxybenzenesulfonyl chloride

Question 1: My reaction has a low yield of the desired 2,5-difluoro-4-methoxybenzenesulfonyl chloride, and I observe multiple products on my TLC/LC-MS. What are the likely isomeric byproducts?

Answer: The formation of isomeric byproducts is a common issue in the electrophilic aromatic sulfonation of substituted benzenes. The regioselectivity is dictated by the directing effects of the substituents on the starting material, 1,4-difluoro-2-methoxybenzene.

  • Underlying Cause (Causality): The methoxy group (-OCH3) is a potent ortho-para directing and activating group due to its +M (mesomeric) effect. The fluorine atoms (-F) are ortho-para directing but deactivating due to their strong -I (inductive) effect and moderate +M effect.[1][2][3][4][5] The interplay of these effects determines the position of sulfonation. The primary site of substitution is ortho to the strongly activating methoxy group.

  • Potential Isomeric Byproducts:

    • 3,6-Difluoro-4-methoxybenzenesulfonyl chloride: This is a likely isomer if the sulfonation occurs at the other position ortho to the methoxy group.

    • 2,5-Difluoro-3-methoxybenzenesulfonyl chloride: While less likely due to steric hindrance and the directing effects, it cannot be entirely ruled out.

  • Troubleshooting and Recommended Protocols:

    • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the sulfonating agent (e.g., chlorosulfonic acid) to enhance selectivity.[6]

    • Slow Addition of Reagents: Add the sulfonating agent dropwise to the solution of 1,4-difluoro-2-methoxybenzene to avoid localized overheating and reduce the formation of undesired isomers.

    • Choice of Sulfonating Agent: Using a milder sulfonating agent or an appropriate solvent can sometimes improve regioselectivity.[7][8]

Question 2: I have identified a significant amount of a high molecular weight byproduct. What could it be and how can I avoid it?

Answer: A high molecular weight byproduct is often a diaryl sulfone.

  • Underlying Cause (Causality): Diaryl sulfones can form when the initially produced aryl sulfonyl chloride or sulfonic acid reacts with another molecule of the starting arene. This is more prevalent at higher temperatures and with potent sulfonating agents like fuming sulfuric acid.[9][10]

  • Troubleshooting and Recommended Protocols:

    • Strict Temperature Control: Avoid high reaction temperatures, as this promotes the formation of diaryl sulfones.

    • Stoichiometry: Use a controlled excess of the sulfonating agent, but avoid a large excess which can lead to side reactions.

    • Reaction Time: Monitor the reaction progress and quench it once the starting material is consumed to prevent further reactions leading to sulfone formation.

Question 3: My final product from the sulfonation step is an oil or a solid that is soluble in water, not the expected sulfonyl chloride. What has happened?

Answer: This is a classic sign of hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

  • Underlying Cause (Causality): Sulfonyl chlorides are highly susceptible to hydrolysis in the presence of water.[11] This can occur if the reagents or solvents are not anhydrous, or if the reaction is exposed to atmospheric moisture.

  • Troubleshooting and Recommended Protocols:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.

    • Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly at low temperatures with cold water or brine to minimize hydrolysis. The low solubility of some aryl sulfonyl chlorides in water can offer some protection.

Amination Stage: Formation of 2,5-Difluoro-4-methoxybenzenesulfonamide

Question 4: The yield of my final sulfonamide product is low, and I detect the sulfonic acid in my crude product.

Answer: This indicates that the intermediate sulfonyl chloride is hydrolyzing before it can fully react with the aminating agent.

  • Underlying Cause (Causality): Similar to the issue in the sulfonation step, the presence of water during the amination will lead to the hydrolysis of the reactive sulfonyl chloride. This competes with the desired amination reaction.

  • Troubleshooting and Recommended Protocols:

    • Anhydrous Conditions: Use anhydrous solvents and ensure the aminating agent (e.g., ammonia solution in an organic solvent, or a dry amine) is free of water.

    • Temperature Control: While some aminations proceed well at room temperature, cooling the reaction mixture before adding the sulfonyl chloride can help control the exotherm and minimize side reactions.

    • Efficient Mixing: Ensure vigorous stirring to promote the reaction between the sulfonyl chloride and the aminating agent, making it kinetically favored over hydrolysis.

Question 5: I see starting sulfonyl chloride in my final product after the amination reaction. How can I drive the reaction to completion?

Answer: Incomplete conversion is a common issue that can often be resolved by adjusting the reaction conditions.

  • Underlying Cause (Causality): The nucleophilicity of the aminating agent, steric hindrance around the sulfonyl chloride, or insufficient reaction time or temperature can lead to incomplete conversion.

  • Troubleshooting and Recommended Protocols:

    • Excess Aminating Agent: Use a molar excess (typically 2-3 equivalents) of the aminating agent to drive the reaction to completion.

    • Increase Reaction Time/Temperature: If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Use of a Base: If using an amine salt as the aminating agent, or if the amine itself is not a strong enough base, the addition of a non-nucleophilic base (e.g., triethylamine, pyridine) can facilitate the reaction by scavenging the HCl byproduct.[12]

Summary of Potential Byproducts and Analytical Signatures

Byproduct Formation Stage Likely Cause Analytical Identification (MS/NMR)
Isomeric Sulfonyl ChloridesSulfonationSuboptimal temperature control, strong sulfonating agentMS: Same m/z as the desired product. NMR: Different chemical shifts and coupling patterns in the aromatic region.
Diaryl SulfoneSulfonationHigh reaction temperature, excess starting materialMS: Higher m/z corresponding to the coupled product. NMR: Complex aromatic signals.
2,5-Difluoro-4-methoxybenzenesulfonic acidSulfonation & AminationPresence of waterMS: Lower m/z than the sulfonyl chloride. NMR: Absence of the sulfonyl chloride proton signals, potential shift in aromatic protons.
Unreacted 2,5-Difluoro-4-methoxybenzenesulfonyl chlorideAminationIncomplete reactionMS & NMR: Signals corresponding to the starting sulfonyl chloride.

Visualizing the Synthesis and Byproduct Formation

Main Synthetic Pathway

G A 1,4-Difluoro-2-methoxybenzene B 2,5-Difluoro-4-methoxybenzenesulfonyl chloride A->B Sulfonation (e.g., ClSO3H) C 2,5-Difluoro-4-methoxybenzenesulfonamide B->C Amination (e.g., NH3)

Caption: Main synthetic route to 2,5-Difluoro-4-methoxybenzenesulfonamide.

Common Byproduct Pathways

G cluster_0 Sulfonation Stage cluster_1 Amination Stage A 1,4-Difluoro-2-methoxybenzene B 2,5-Difluoro-4-methoxybenzenesulfonyl chloride (Desired Product) A->B Sulfonation I Isomeric Sulfonyl Chlorides A->I Poor Regioselectivity S Diaryl Sulfone A->S High Temp. B->S High Temp. SA Sulfonic Acid B->SA H2O B2 2,5-Difluoro-4-methoxybenzenesulfonyl chloride C 2,5-Difluoro-4-methoxybenzenesulfonamide (Final Product) B2->C Amination SA2 Sulfonic Acid B2->SA2 H2O

Caption: Formation of common byproducts during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atoms in this synthesis?

A1: The fluorine atoms have a dual role. Their strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring towards electrophilic substitution, making the reaction conditions potentially more forcing than for a non-fluorinated analogue.[1][2][3] However, they also act as ortho-para directors. In the context of the final molecule, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[13][14]

Q2: Can I use fuming sulfuric acid instead of chlorosulfonic acid for the sulfonation?

A2: Yes, fuming sulfuric acid (oleum) is a potent sulfonating agent.[7][11] However, it is more aggressive and may lead to a higher incidence of diaryl sulfone byproducts and potentially more isomeric impurities if the temperature is not strictly controlled. Chlorosulfonic acid often provides a cleaner reaction for the formation of sulfonyl chlorides.[6]

Q3: Is desulfonation a significant concern?

A3: Desulfonation, the reverse of sulfonation, typically occurs in dilute, hot aqueous acid.[11] Under the standard anhydrous and acidic conditions of the sulfonation reaction, it is not a major concern. However, if the sulfonic acid is inadvertently formed and subjected to these conditions during work-up or a subsequent step, loss of the sulfonyl group can occur.

Q4: What are the best practices for purifying the final 2,5-Difluoro-4-methoxybenzenesulfonamide?

A4: Purification typically involves recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol). If significant impurities are present, column chromatography on silica gel may be necessary. The choice of eluent will depend on the polarity of the impurities.

Q5: How can I confirm the structure and purity of my final product?

A5: A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is excellent for identifying isomers and quantifying purity.[15][16][17][18][19]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify byproducts.[16][17][20]

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Elemental Analysis: Confirms the elemental composition of the compound.

References

  • Electrophilic aromatic directing groups. In Wikipedia. Retrieved from [Link]

  • Directing Groups in SE Ar. (n.d.). Retrieved from [Link]

  • Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). Retrieved from [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry. (n.d.). Aakash Institute. Retrieved from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Li, J. J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2727. [Link]

  • 2,4-Difluoro-5-methylbenzenesulfonylchloride. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Sulfonation of Benzene. (2025, October 23). Chemistry Steps. [Link]

  • Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. (n.d.). The Royal Society of Chemistry. [Link]

  • Clendinen, C. S., et al. (2015). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical chemistry, 87(2), 1109–1116. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. [Link]

  • Process for the sulfonation of benzene. (n.d.).
  • Chen, Y., Su, Y., Jiao, F., & Chen, G. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. RSC Advances, 2(15), 6293-6299. [Link]

  • Reaction: Sulfonation. (n.d.). In Introduction to Organic Chemistry. Retrieved from [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. [Link]

  • NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES. (n.d.). ChemRxiv. [Link]

  • The MS/NMR-based identification workflow. (n.d.). ResearchGate. [Link]

Sources

Technical Guide: Optimizing Fluorinated Benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of synthesizing fluorinated benzenesulfonamides. It is structured to troubleshoot low yields caused by the unique electronic properties of the carbon-fluorine bond.

Department: Chemical Process R&D / Technical Support Subject: Troubleshooting Low Yields in Fluorinated Sulfonylation Target Audience: Medicinal Chemists, Process Chemists

The Core Challenge: The "Fluorine Paradox"

The primary cause of low yield in this chemistry is the extreme electron-withdrawing nature of the fluorine substituents. This creates a "Fluorine Paradox" that you must manage:

  • Hyper-Reactivity: The fluorine atoms make the sulfur center highly electrophilic. While this should theoretically speed up the reaction with your amine, it also makes the sulfonyl chloride exponentially more sensitive to hydrolysis (reaction with trace moisture) and side reactions .

  • Ring Instability (

    
    ):  In highly fluorinated systems (e.g., pentafluorobenzenesulfonyl chloride), the ring carbon atoms become susceptible to nucleophilic attack. Your amine might attack the ring (displacing a fluorine) rather than the sulfur (forming the sulfonamide).
    

Critical Control Points (The "Classic" Route)

Most researchers use the standard reaction: Sulfonyl Chloride + Amine → Sulfonamide. If this is failing, audit your process against these three pillars.

A. Base Selection & The "Pyridine Trap"

Common Mistake: Using reagent-grade pyridine as both solvent and base. The Issue: Pyridine acts as a nucleophilic catalyst.[1] It forms a sulfonyl-pyridinium intermediate that is highly reactive. If any water is present (even ppm levels in the pyridine), this intermediate hydrolyzes instantly to the sulfonic acid (water-soluble byproduct), killing your yield.

Recommended Protocol:

  • Option A (Anhydrous): Use dry DCM or THF with a hindered base like DIPEA (Hünig's base) or 2,6-lutidine . These bases are less likely to form the catalytic intermediate that accelerates hydrolysis.

  • Option B (Schotten-Baumann): Paradoxically, using water can help if done correctly. Dissolve the amine in an organic solvent (DCM/EtOAc) and the base in water (

    
    ). The biphasic system protects the sulfonyl chloride in the organic phase until it meets the amine at the interface.
    
B. Temperature Control (Preventing )

Common Mistake: Running the reaction at Room Temperature (RT) or reflux to "push" the conversion. The Issue: Fluorine is an excellent leaving group in Nucleophilic Aromatic Substitution (


) because the transition state is stabilized by the electron-withdrawing ring. Higher temperatures favor the attack on the ring carbons over the sulfur.

Rule of Thumb:

  • Start Cold: Always initiate at

    
     to 
    
    
    
    .
  • Warm Slowly: Only warm to RT if TLC shows unreacted starting material after 1 hour.

C. Stoichiometry (Preventing Bis-Sulfonylation)

Common Mistake: 1:1 Stoichiometry with primary amines. The Issue: The product (sulfonamide) is acidic (


). In the presence of base, it deprotonates to form a sulfonamide anion, which is also nucleophilic and can react with a second equivalent of sulfonyl chloride to form a bis-sulfonamide .

Fix: Use a slight excess of the amine (1.1–1.2 equiv) or ensure the base is added slowly to keep the pH from spiking too high too early.

Decision Logic & Workflow

Use this flowchart to select the correct synthetic strategy based on your substrate's behavior.

G Start Start: Low Yield Detected CheckSM Analyze Crude NMR: Is Sulfonyl Chloride remaining? Start->CheckSM Hydrolysis Diagnosis: Hydrolysis (Sulfonic Acid formed) CheckSM->Hydrolysis No Chloride, Acid Present RingSub Diagnosis: Ring Substitution (F displaced by Amine) CheckSM->RingSub Complex Aromatic Region BisSulf Diagnosis: Bis-Sulfonylation (Two Sulfonyl groups) CheckSM->BisSulf Product MW x2 SolnHydro Solution: 1. Dry Solvents (KF < 50ppm) 2. Switch Pyridine -> DIPEA 3. Schlenk Technique Hydrolysis->SolnHydro SolnRing Solution: 1. Lower Temp (-20°C) 2. Non-nucleophilic solvent (DCM) 3. Avoid excess amine RingSub->SolnRing SolnBis Solution: 1. High Dilution 2. Slow addition of Chloride 3. 1.0 eq Base only BisSulf->SolnBis

Caption: Diagnostic workflow for identifying the root cause of yield loss in fluorinated sulfonylation.

Troubleshooting Guide (FAQ Format)

Q: My sulfonyl chloride turns brown/black immediately upon adding the amine. What happened? A: This indicates rapid decomposition, likely via the "Pyridine Trap" or thermal instability.

  • Fix: Ensure your amine is not a liquid that contains water. Switch to DCM as the solvent and cool to

    
    before adding the amine. If the sulfonyl chloride is a solid, dissolve it in DCM first, then add the amine solution dropwise.
    

Q: I see a new spot on TLC that isn't my product, and my Fluorine NMR is complex. A: You likely have Nucleophilic Aromatic Substitution (


) . The amine attacked the benzene ring and kicked off a fluorine atom.
  • Fix: This is temperature-dependent. Repeat the reaction at

    
    . If the problem persists, use a less nucleophilic base (like 
    
    
    
    solid) to prevent activating the amine too aggressively.

Q: Can I use the Pd-catalyzed coupling instead? A: Yes, if the "Classic" route fails. The Buchwald-Hartwig type coupling of sulfonamides with aryl halides is possible but challenging with fluorinated substrates due to reductive elimination issues.

  • Alternative: A more robust modern approach is the "DABSO" route . You react the fluorinated aryl halide with DABSO (a solid

    
     source) and a Pd catalyst to form the sulfinate, then treat with NFSI or NCS to generate the sulfonyl halide in situ, followed by the amine. This avoids handling the unstable isolated sulfonyl chloride.
    

Data & Reagent Selection Matrix

ParameterStandard Conditions (Avoid)Optimized Fluorinated Conditions Why?
Solvent DMF, Wet PyridineDCM, THF (Anhydrous) DMF promotes

on the ring; Water kills the chloride.
Base Pyridine, TEADIPEA, 2,6-Lutidine,

(aq)
Hindered bases prevent nucleophilic catalysis; Inorganic bases allow biphasic protection.
Temp RT to Reflux

to

High temp favors ring substitution (F-displacement).
Workup Water washAcidic Wash (1M HCl) The sulfonamide is stable to acid; this removes unreacted amine.

Purification Protocol (Acid-Base Extraction)

Since fluorinated benzenesulfonamides are relatively acidic (NH proton), you can purify them without a column in many cases.

  • Reaction Mixture: Dilute with EtOAc.

  • Acid Wash: Wash with 1M HCl (removes unreacted amine and pyridine).

  • Base Extraction (The Trick): Extract the organic layer with 1M NaOH .

    • The Product (Sulfonamide) moves to the Aqueous Layer (as the Na-salt).

    • Impurities (Bis-sulfonamide, non-acidic byproducts) stay in the Organic Layer .

  • Recovery: Separate the aqueous layer, acidify it carefully with 6M HCl back to pH 1-2. The pure sulfonamide usually precipitates out. Filter and dry.

References

  • Mechanistic Insight on Hydrolysis

    • Title: Kinetics and mechanism of hydrolysis of arom
    • Source: J. Org.[2] Chem. USSR (via OSTI.GOV)

    • URL:

  • Pd-Catalyzed Alternatives (DABSO/Sulfinate Route)

    • Title: One-pot palladium-catalyzed synthesis of sulfonyl fluorides
    • Source: Chemical Science (RSC)
    • URL:

  • Nucleophilic Aromatic Substitution Risks

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry
    • URL:

  • General Sulfonamide Synthesis Reviews

    • Title: Recent advances in the synthesis of sulfonamides.[3][4]

    • Source: ResearchG
    • URL:

Sources

Technical Support Center: Column Chromatography for 2,5-Difluoro-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for the purification of 2,5-Difluoro-4-methoxybenzenesulfonamide . This guide is engineered for drug development professionals, analytical scientists, and synthetic chemists who require high-purity isolation of this specific fluorinated sulfonamide intermediate.

By understanding the exact physicochemical properties of this molecule, you can move away from trial-and-error chromatography and implement a self-validating, highly reproducible purification system.

Part 1: Chemical Causality & Chromatographic Behavior

To successfully purify 2,5-Difluoro-4-methoxybenzenesulfonamide, we must first analyze how its structural features dictate its behavior on a normal-phase silica gel column:

  • The Sulfonamide Group (-SO₂NH₂): This moiety is highly polar and acts as a potent hydrogen bond donor and acceptor. On standard, weakly acidic silica gel (pH ~4.5–5.5), the free silanol groups (-SiOH) form intense hydrogen-bonding networks with the sulfonamide. Without a protic competitor in the mobile phase, this leads to severe peak tailing, broad elution bands, and irreversible adsorption.

  • 2,5-Difluoro Substitution: Fluorine atoms are highly electronegative, withdrawing electron density from the aromatic ring (inductive effect) while simultaneously increasing the overall lipophilicity of the molecule. This creates a unique amphiphilic character—a lipophilic core attached to a highly polar tail.

  • 4-Methoxy Group: Provides electron donation via resonance, partially offsetting the electron-withdrawing fluorines, but adding steric bulk and a weak hydrogen-bond acceptor site.

Part 2: Standard Operating Protocol (SOP)

The following self-validating protocol utilizes a gradient elution strategy designed specifically to disrupt sulfonamide-silanol interactions while maintaining high resolution.

Step-by-Step Methodology: Flash Column Chromatography

1. Stationary Phase Preparation Use standard 230–400 mesh silica gel (particle size 37–63 µm) for optimal resolution[1]. If your specific batch of crude material is highly sensitive to acid-catalyzed degradation, consider using neutralized silica gel (pH adjusted to ~6.5–7.0)[2].

2. Sample Loading (Dry Loading Technique) Because 2,5-Difluoro-4-methoxybenzenesulfonamide has mixed polarity and can crystallize or "oil out" in non-polar starting solvents, dry loading is mandatory to prevent column head precipitation[3].

  • Dissolve the crude mixture in a minimal amount of a volatile, polar solvent (e.g., Acetone or THF).

  • Add silica gel to the flask (approximately 3 times the weight of your crude product).

  • Evaporate the solvent slowly using a rotary evaporator until you achieve a dry, free-flowing powder[3].

3. Column Packing

  • Prepare a slurry of silica gel in 100% Dichloromethane (DCM). Aim for a total sample-to-silica weight ratio of 1:50 to 1:100 depending on crude complexity[3].

  • Pour the slurry into the column, tapping gently to ensure even packing and to remove air bubbles. Drain the solvent until the meniscus is exactly 1 mm above the silica surface.

  • Carefully apply the dry-loaded sample powder evenly across the top, followed by a 1 cm protective layer of clean sea sand.

4. Gradient Elution

  • Equilibration/Wash: Begin with 2 column volumes (CV) of 100% DCM to elute highly lipophilic impurities (e.g., unreacted fluorinated starting materials).

  • Elution: Step the gradient to 98:2 DCM:Methanol (MeOH) for 3 CVs, then increase to 95:5 DCM:MeOH . The methanol acts as a protic modifier, aggressively competing for the silanol binding sites and eluting the sulfonamide as a sharp, concentrated band[4].

5. Fraction Analysis

  • Collect fractions and monitor via Thin Layer Chromatography (TLC). The compound is highly UV-active at 254 nm due to the aromatic ring. Pool the pure fractions and concentrate under reduced pressure.

Workflow A Crude 2,5-Difluoro-4- methoxybenzenesulfonamide B Assess Solubility in Mobile Phase A->B C Dry Loading (Silica Gel) Highly Recommended B->C Poor Solubility / Risk of Precipitation D Liquid Loading (Minimal Volume) B->D High Solubility E Column Equilibration (e.g., 100% DCM) C->E D->E F Gradient Elution (DCM to 5-10% MeOH) E->F G Fraction Collection & TLC Monitoring (UV 254nm) F->G H Pure Sulfonamide Product G->H

Figure 1: Optimized flash column chromatography workflow for sulfonamide purification.

Part 3: Quantitative Data Presentation

Selecting the correct solvent system is critical. The table below summarizes the expected chromatographic behavior of 2,5-Difluoro-4-methoxybenzenesulfonamide across various standard mobile phases.

Solvent SystemRatio (v/v)Modifier AddedExpected R_fChromatographic Behavior / Causality Notes
Hexane : Ethyl Acetate 50:50None0.20 - 0.30Moderate to severe tailing. Lack of H-bond competitors causes the sulfonamide to drag across silanol sites.
Hexane : Ethyl Acetate 50:500.1% Acetic Acid0.30 - 0.40Sharper peaks. The trace acid suppresses silanol ionization, reducing secondary retention mechanisms.
DCM : Methanol 98:2None0.35 - 0.45Optimal. Methanol efficiently disrupts H-bonding, yielding sharp, symmetrical peaks[4].
DCM : Methanol 90:10None0.65 - 0.75Fast elution. Useful only for flushing tightly bound sulfonamide dimers or highly polar impurities off the column.

Part 4: Troubleshooting Guides & FAQs

Q: My 2,5-Difluoro-4-methoxybenzenesulfonamide is streaking extensively from R_f 0.1 to 0.5 on my TLC plate. How do I translate this to a column without losing resolution? A: Streaking is the hallmark of unresolved hydrogen bonding between the -SO₂NH₂ group and the silica stationary phase. The binding energy is simply too high for a purely aprotic solvent (like Hexane/Ethyl Acetate) to overcome efficiently. Solution: Switch your mobile phase to a DCM/MeOH system. Even 2–5% MeOH in DCM provides enough protic competition to displace the sulfonamide from the silica, sharpening the band. If you are restricted to Hexane/Ethyl Acetate, add 0.1% glacial acetic acid to the eluent to suppress silanol activity.

Q: I loaded my sample as a liquid in DCM, but it precipitated at the top of the column, causing massive pressure buildup and peak fronting. Why did this happen? A: The 2,5-difluoro-4-methoxy substitution pattern creates a rigid aromatic system that can exhibit strong intermolecular pi-pi stacking and hydrogen bonding (sulfonamide dimerization). This leads to poor solubility in moderately non-polar solvents like DCM once the concentration exceeds a certain threshold[3]. Solution: Always use the Dry Loading technique. By pre-adsorbing the crude mixture onto silica gel, you maximize the surface area and prevent localized precipitation at the column head.

Q: Can I use basic amine modifiers (like Triethylamine or Ammonia) to improve peak shape, as I do with basic amines? A: No, this is highly discouraged for this specific compound. While basic modifiers are excellent for neutralizing silica when purifying basic amines, sulfonamides are weakly acidic (pKa ~10). Adding a strong base or ammonia can ionize the sulfonamide into its anionic form (-SO₂NH⁻). This leads to ion-exclusion effects—repulsive interactions with the negatively charged silica surface—which will severely distort peak symmetry and cause unpredictable elution[3][5]. Stick to neutral or slightly acidic conditions.

Q: What is the optimal sample loading capacity for this specific sulfonamide? A: Sulfonamides have a lower saturation capacity on silica compared to non-polar aromatics because they occupy specific, highly active silanol sites. Overloading (e.g., a 1:10 ratio) will rapidly saturate these sites, causing the excess compound to rush through the column (peak fronting)[3]. Aim for a 1:50 to 1:100 (sample:silica) weight ratio for optimal resolution.

Troubleshooting Issue Issue: Severe Peak Tailing or Streaking Root1 Strong H-Bonding with Silanols Issue->Root1 Root2 Column Overloading Issue->Root2 Root3 Silica Acidity Issue->Root3 Sol1 Switch to DCM/MeOH (Protic Competition) Root1->Sol1 Sol2 Reduce Load Ratio (< 1:50 Sample:Silica) Root2->Sol2 Sol3 Add 0.1% Acetic Acid or Use Neutral Silica Root3->Sol3

Figure 2: Troubleshooting logic tree for resolving sulfonamide peak tailing on silica gel.

References

  • BenchChem Technical Support. Purification of Sulfonamide Derivatives by Column Chromatography. BenchChem. 3

  • Column-Chromatography.com. Role of Silica Gel in Phytochemical Extraction and Purification - Column Chromatography. 1

  • ResearchGate Community Discussion. When basification of silica gel is required, before using Column chromatography? ResearchGate. 5

  • Nacalai Tesque, Inc. Silica Gel for Column Chromatography Products. 2

  • National Institutes of Health (NIH) / PMC. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. 4

Sources

Recrystallization techniques for purifying 2,5-Difluoro-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-25DFM-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 2,5-Difluoro-4-methoxybenzenesulfonamide requires navigating the balance between the polar sulfonamide moiety and the lipophilic fluorinated aromatic core. While standard sulfonamides crystallize readily from aqueous alcohols, the fluorine substitution at the 2,5-positions lowers the surface energy and solubility in water, often leading to the common "oiling out" phenomenon during recrystallization.

This guide provides a validated solvent screening protocol, a step-by-step recrystallization workflow, and troubleshooting for phase separation issues.

Part 1: Solvent System Selection & Solubility Profiling

The choice of solvent is dictated by the specific impurity profile of your crude material. Use the Solvent Decision Matrix below to select your primary system.

Solvent Decision Matrix (Graphviz)

SolventSelection Start Analyze Crude Purity CheckImpurity Primary Impurity Type? Start->CheckImpurity PolarImp Polar/Ionic (Sulfonic acids, Salts) CheckImpurity->PolarImp NonPolarImp Lipophilic (Unreacted chloride, Disulfonimides) CheckImpurity->NonPolarImp ColorImp Colored/Tarry (Oxidation products) CheckImpurity->ColorImp SystemA System A: Ethanol / Water (Standard Protocol) PolarImp->SystemA High Solvency for Polar SystemB System B: Ethyl Acetate / Heptane (Lipophilic Protocol) NonPolarImp->SystemB Rejects Non-Polars SystemC System C: Toluene (Hot) (Specific for Fluorinated Aromatics) NonPolarImp->SystemC Alternative ActionCharcoal Pre-treatment: Activated Carbon Filtration ColorImp->ActionCharcoal ActionCharcoal->SystemA

Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.

Recommended Solvent Systems
SystemCompositionRationaleTarget Impurities Removed
A (Primary) Ethanol (95%) / Water The protic nature of EtOH disrupts sulfonamide H-bonds. Water acts as a powerful anti-solvent.Sulfonic acids (remain in water), Inorganic salts .
B (Secondary) Ethyl Acetate / n-Heptane Useful if the compound "oils out" in aqueous systems. Heptane allows for slower precipitation.Unreacted Sulfonyl Chloride , Disulfonimides (often more soluble in heptane than the amide).
C (Specialized) Toluene Fluorinated aromatics often show temperature-dependent solubility in toluene.Regioisomers (often have distinct solubility profiles in aromatics).

Part 2: The Recrystallization Protocol (System A)

Objective: Isolate high-purity crystalline solid from crude reaction mixture. Prerequisite: Determine the melting point (MP) of the crude. If MP < 100°C, proceed with extreme caution to prevent oiling out.

Step-by-Step Workflow
  • Dissolution (Saturation):

    • Place crude 2,5-Difluoro-4-methoxybenzenesulfonamide in a round-bottom flask.

    • Add Ethanol (95%) at a ratio of 3-5 mL per gram of solid.

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Note: If solid remains, add hot ethanol in 1 mL increments until dissolved. Do not over-dilute.

  • Clarification (Optional but Recommended):

    • If the solution is colored, add activated carbon (1-3% w/w). Stir at reflux for 15 mins.

    • Perform a hot filtration through a pre-warmed Celite pad to remove carbon/insolubles.

  • Crystallization (Nucleation):

    • Remove from heat and allow the solution to cool to ~50°C.

    • Slowly add warm Water (50-60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Crucial Step: Add a few drops of Ethanol to clear the solution back to transparency.

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall to induce nucleation.

  • Growth & Isolation:

    • Allow to cool to room temperature (RT) undisturbed for 2-4 hours. Rapid cooling causes oiling out or impurity entrapment.[1]

    • Once thick crystals form, cool in an ice-water bath (0-5°C) for 30 minutes to maximize yield.

    • Filter via vacuum (Buchner funnel).[1][2]

    • Wash: Rinse cake with a cold 1:1 Ethanol/Water mixture.

Process Logic Diagram (Graphviz)

RecrystallizationFlow Crude Crude Solid Dissolve Dissolve in Hot EtOH (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If particles present AntiSolvent Add Warm Water (Until Turbid) Dissolve->AntiSolvent If clear Filter->AntiSolvent Cool Slow Cool to RT (Undisturbed) AntiSolvent->Cool Nucleation IceBath Ice Bath (0°C) Cool->IceBath Crystal Growth Isolate Vacuum Filtration & Wash IceBath->Isolate

Figure 2: Operational workflow for the Ethanol/Water recrystallization system.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystals. Why?

Diagnosis: Liquid-Liquid Phase Separation (LLPS). This happens when the separation temperature of the solute is higher than its melting point in the solvent mixture. Corrective Actions:

  • Re-heat: Heat the mixture until the oil re-dissolves.

  • Add More Solvent: Add a small amount of the good solvent (Ethanol) to lower the saturation level.

  • Seed at High Temp: Add a seed crystal while the solution is still hot (but below boiling) to provide a template for the solid phase to form before the liquid phase separates.

  • Switch System: Move to System B (EtOAc/Heptane) . The lower polarity often suppresses oiling in fluorinated compounds.

Q2: The yield is low (<50%). Where is my compound?

Diagnosis: The compound is likely too soluble in the mother liquor (Ethanol/Water mix). Corrective Actions:

  • Concentrate: Evaporate 50% of the mother liquor and repeat the cooling process (Second Crop).

  • Check pH: Sulfonamides have acidic protons (pKa ~10). If your water is basic (e.g., residual ammonia from synthesis), the sulfonamide will deprotonate and stay in the water. Acidify the mother liquor to pH 2-3 to force precipitation.

Q3: The crystals are colored (yellow/brown) even after recrystallization.

Diagnosis: Trapped oxidation byproducts or aniline impurities. Corrective Actions:

  • Charcoal Treatment: Repeat the dissolution step with activated charcoal (see Step 2 in Protocol).

  • Solvent Wash: Wash the final filter cake with cold Toluene or Ether (if the product is insoluble in them) to strip surface impurities.

Part 4: Impurity Profiling

Understanding your impurities is key to purification.

Impurity StructureOriginRemoval Strategy
Sulfonic Acid (2,5-difluoro-4-methoxybenzenesulfonic acid)Hydrolysis of sulfonyl chloride.[3]Highly water-soluble. Remains in the aqueous mother liquor during EtOH/Water recrystallization.
Disulfonimide (Ar-SO₂-NH-SO₂-Ar)Over-reaction during synthesis (excess sulfonyl chloride).More lipophilic than the product. Use System C (Toluene) ; disulfonimides are often highly soluble in toluene, while the amide precipitates.
Regioisomers Impure starting material (aniline).Difficult to separate. Requires Slow Cooling to allow thermodynamic differentiation of crystal lattices.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press.[4] Link (Source for solvent selection and oiling-out troubleshooting).

  • Delgado, D. R., et al. (2016).[5] "Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures." Revista Colombiana de Química, 45(1), 34-43.[5] Link (Thermodynamic basis for Ethanol/Water solubility).

  • Organic Syntheses. (2003). "Benzenamine, 2-fluoro-4-methoxy-". Org.[3][4][6] Synth. 80, 172. Link (Synthesis and handling of the fluorinated/methoxy aromatic core).

  • Enamine Ltd. (2025). "N-(benzenesulfonyl)-N-fluorobenzenesulfonamide Technical Data." Link (Solubility data for fluorinated benzenesulfonamides).

Sources

Side reactions in the chlorosulfonation of difluoroanisole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chlorosulfonation of Difluoroanisole

Welcome to the Technical Support Center. The conversion of difluoroanisole (e.g., 2,6-difluoroanisole or 2,4-difluoroanisole) to its corresponding sulfonyl chloride is a fundamental transformation in medicinal chemistry and drug development[1]. However, the dual nature of chlorosulfonic acid—acting as both a strong acid and a potent electrophile—frequently leads to yield-limiting side reactions.

As a Senior Application Scientist, I have structured this guide to move beyond mere observation, providing the mechanistic causality behind these pathways so you can rationally optimize your scale-up processes.

Troubleshooting FAQs: Diagnosing Side Reactions

Q1: My LC-MS shows a significant byproduct with a mass 14 Da lower than the expected sulfonyl chloride. What is causing this? Causality & Mechanism: This mass difference (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


m = -14) is the classic signature of demethylation  (loss of a 

group, replaced by

). In the highly acidic environment of chlorosulfonation, the methoxy group of difluoroanisole can undergo acid-catalyzed ether cleavage, yielding a difluorophenol derivative. This side reaction is particularly prevalent when the methoxy substituent is sterically hindered by ortho-substituents (such as the fluorine atoms in 2,6-difluoroanisole), which forces the ether linkage into a conformation susceptible to nucleophilic attack by chloride ions. Self-Validating Resolution:
  • Temperature Control: Maintain the reaction strictly between 0 °C and 5 °C during the addition phase.

  • Acid Moderation: Actively sweep the reactor headspace with nitrogen to remove the HCl gas byproduct, thereby reducing the concentration of nucleophilic chloride in solution.

Q2: I am observing a high molecular weight, highly insoluble impurity. NMR indicates it contains two aromatic rings. How do I prevent this? Causality & Mechanism: You are observing diarylsulfone formation . Once the desired difluoroanisolesulfonyl chloride is generated, it acts as an electrophile. If unreacted difluoroanisole is still present, the sulfonyl chloride can undergo a Friedel-Crafts sulfonylation with the electron-rich starting material, producing a diarylsulfone[2]. Self-Validating Resolution:

  • Stoichiometry: Ensure a sufficient excess of chlorosulfonic acid (typically 3.0 to 5.0 equivalents). A high concentration of the sulfonating agent ensures the rapid and complete conversion of the starting material, minimizing the time it coexists with the sulfonyl chloride product[2].

  • Inverse Addition: Add the difluoroanisole dropwise to the chlorosulfonic acid, rather than the reverse. This keeps the concentration of unreacted starting material artificially low throughout the process.

Q3: My product contains 15-20% of a structural isomer. How can I improve the regioselectivity? Causality & Mechanism:Regioisomer formation arises from the competing directing effects of the aromatic substituents. The methoxy group is an activating ortho/para director, while fluorine atoms are deactivating ortho/para directors. Depending on the isomer of difluoroanisole used, the active sulfonating species (


) may attack multiple positions.
Self-Validating Resolution:
  • Solvent Optimization: Utilizing a non-coordinating solvent like dichloromethane (DCM) enhances ortho-substitution relative to the methoxy group. This occurs due to the formation of a pre-reaction complex between ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and the 
    
    
    
    -bonded oxygen of the ether.

Q4: My yields drop significantly after the aqueous workup. Why is the product disappearing? Causality & Mechanism: Sulfonyl chlorides possess a highly reactive leaving group (Cl) and are extremely susceptible to hydrolysis [3]. Prolonged contact with water during the quenching step converts the product back into the water-soluble sulfonic acid. Self-Validating Resolution:

  • Expeditious Quenching: Pour the reaction mixture onto crushed ice and isolate the organic layer immediately. Organic sulfonyl chlorides must be handled expeditiously to avoid slow decomposition from water contact[3].

Quantitative Data Summaries

Table 1: Side Reaction Profiles and Mitigation Matrix

Side ReactionAnalytical SignaturePrimary CausalityMitigation Strategy
Demethylation [M-14] in LC-MS, broad OH stretch in IRAcid-catalyzed ether cleavage by HCl/


sweep to remove HCl, T < 5°C, DCM solvent
Diarylsulfone High MW, dual aromatic signals in NMRFriedel-Crafts reaction of product with starting materialInverse addition, >3.0 eq

, high dilution
Regioisomers Multiple peaks with identical massCompeting ortho/para directing groupsLower reaction temp (0-5°C), use DCM to direct

Hydrolysis Sulfonic acid mass, poor organic extractionTrace water quenching the sulfonyl chlorideRigorous drying of glassware, expeditious ice workup

Validated Experimental Protocol

Optimized Synthesis of Difluoromethoxybenzenesulfonyl Chloride This protocol incorporates built-in validation steps to ensure reproducibility and actively suppress side reactions.

Materials:

  • Difluoroanisole (e.g., 2,6-difluoroanisole) (1.0 eq)

  • Chlorosulfonic acid (4.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

Step-by-Step Methodology:

  • Reactor Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, an internal thermometer, and a gas outlet connected to an aqueous NaOH scrubber (to neutralize evolving HCl gas)[2].

  • Electrophile Loading: Charge the flask with anhydrous DCM (10 mL per gram of starting material) and Chlorosulfonic acid (4.0 eq). Cool the mixture to 0 °C using an ice-salt bath.

  • Inverse Addition (Sulfone Suppression): Dissolve the difluoroanisole (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise via the dropping funnel over 45 minutes.

    • Self-Validation Check: Monitor the internal thermometer. The temperature must not exceed 5 °C during addition to prevent demethylation[4].

  • Reaction Progression: Once addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2 hours.

    • Self-Validation Check: Quench a 10 µL aliquot in methanol and analyze via GC-MS. The presence of the methyl sulfonate ester confirms the successful formation of the sulfonyl chloride intermediate.

  • Expeditious Quenching (Hydrolysis Prevention): Carefully and rapidly pour the reaction mixture onto vigorously stirred crushed ice (10x volume of the reaction).

  • Isolation: Immediately separate the organic layer. Extract the aqueous layer twice with cold DCM. Combine the organic layers, wash with cold brine, dry over anhydrous

    
    , and concentrate under reduced pressure (water bath < 30 °C) to afford the pure sulfonyl chloride[2].
    

Visualizations

ReactionPathway SM Difluoroanisole + ClSO3H Int Intermediate Sulfonic Acid SM->Int Electrophilic Attack Side1 Demethylation: Difluorophenol SM->Side1 Acid Cleavage (HCl/Heat) Side3 Regioisomers: Misdirected Attack SM->Side3 Competing Directing Groups Prod Target: Sulfonyl Chloride Int->Prod + ClSO3H - H2SO4 Side2 Sulfone Formation: Diarylsulfone Prod->Side2 + Unreacted SM (Friedel-Crafts)

Reaction pathway of difluoroanisole chlorosulfonation and branching side reactions.

TroubleshootingLogic Start Identify Major Impurity via LC-MS/NMR Q1 Is the mass[M-14] or shows OH peak? Start->Q1 A1 Demethylation Issue: Lower Temp, Trap HCl Q1->A1 Yes Q2 Is the mass ~double minus HCl? Q1->Q2 No A2 Sulfone Issue: Increase ClSO3H eq, Inverse Addition Q2->A2 Yes Q3 Are there multiple peaks with identical mass? Q2->Q3 No A3 Regioisomer Issue: Optimize solvent (DCM) Q3->A3 Yes

Troubleshooting logic tree for identifying and mitigating chlorosulfonation impurities.

References

  • Title: Novel bis-arylsulfonamides and aryl sulfonimides as inactivators of plasminogen activator inhibitor-1 (PAI-1)
  • Source: Benchchem (benchchem.com)
  • Title: ChemInform Abstract: Aromatic Sulfonation. Part 114. Sulfonation of Anisole, Phenol, Toluene and Related Alkyl and Alkoxy Derivatives with SO3.
  • Title: 10.
  • Source: Benchchem (benchchem.com)

Sources

Technical Support Center: Optimizing 2,5-Difluoro-4-methoxybenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: REGIO-25DF-4OMe Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Regioselectivity Paradox

You are likely encountering difficulties because this substrate presents a classic "Push-Pull" conflict in Electrophilic Aromatic Substitution (EAS).

  • The Activator: The methoxy group (-OMe) is a strong ortho/para director.

  • The Deactivators: The two fluorine atoms are inductive deactivators but resonance donors (ortho/para directors).

  • The Steric Wall: The position ortho to the methoxy group (C3) is "sandwiched" between the oxygen and a fluorine atom, creating significant steric strain.

While the electronic vectors favor the position para to the methoxy group (C4 relative to the benzene core, or C1 relative to the sulfonamide), competing lithiation or non-selective chlorosulfonation conditions can lead to isomeric mixtures (C3 vs C4 substitution) or bis-sulfonation.

This guide provides three validated workflows to resolve these issues.

Module 1: Diagnostic & Decision Matrix

Before altering your protocol, determine which failure mode you are experiencing using this decision tree.

DecisionMatrix node_start START: What is your primary failure mode? node_isomer Mixture of Isomers (Regioselectivity Poor) node_start->node_isomer node_yield Low Yield / No Reaction (Deactivated Ring) node_start->node_yield node_decomp Decomposition / Tarring (Exotherm Issues) node_start->node_decomp node_snar Switch to Route B: SNAr Displacement node_isomer->node_snar High Purity Needed node_force Modify Route A: High-Temp Chlorosulfonation node_yield->node_force Scale > 100g node_lith Switch to Route C: Directed Lithiation (DoM) node_yield->node_lith Scale < 10g node_decomp->node_force Optimize Quench

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on observed experimental failure modes.

Module 2: Route A - Direct Chlorosulfonation (The Industrial Standard)

Best for: Large-scale synthesis where 90-95% purity is acceptable. Mechanism: Electrophilic Aromatic Substitution (SEAr).[1]

The Protocol

Starting Material: 1,4-Difluoro-2-methoxybenzene (2,5-Difluoroanisole).

  • Cooling: Charge Chlorosulfonic acid (ClSO₃H, 5.0 equiv) into a reactor. Cool to 0–5 °C .

  • Addition: Add 2,5-Difluoroanisole dropwise. Crucial: Maintain internal temp < 10 °C to prevent bis-sulfonation.

  • Ramp: Allow to warm to RT, then heat to 60 °C for 2 hours.

    • Why? The fluorine atoms deactivate the ring. Room temperature is often insufficient for full conversion.

  • Quench: Pour the reaction mixture onto crushed ice/water.

    • Troubleshooting: Maintain the quench temp < 20 °C. High temps during quenching hydrolyze the sulfonyl chloride back to the sulfonic acid.

  • Amination: Extract the sulfonyl chloride (DCM or EtOAc), dry, and treat with aqueous ammonia or ammonium hydroxide.

Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
Product is Sulfonic Acid (Water Soluble) Hydrolysis during quench.The sulfonyl chloride is moisture sensitive. Quench onto ice slowly. Extract immediately into organic solvent. Do not let the aqueous slurry sit.
Recovered Starting Material Ring deactivation.The fluorines raise the activation energy. Increase reaction temperature to 80 °C or add thionyl chloride (SOCl₂) as a co-solvent/reagent to drive the equilibrium.
Bis-sulfonation Temperature too high during addition.Ensure the addition is performed at < 5 °C. The methoxy group activates the ring enough that high initial temps allow a second attack.

Module 3: Route B - The SNAr "Backdoor" (Highest Regioselectivity)

Best for: High-purity applications (MedChem) where isomer separation is difficult. Concept: Instead of trying to force a sulfonyl group onto a specific spot, we start with the sulfonyl group already in place and install the methoxy group using nucleophilic aromatic substitution (SNAr).

The Logic

In a polyfluorinated benzenesulfonamide, the sulfonamide group (-SO₂NH₂) is a strong Electron Withdrawing Group (EWG). It activates the para position for nucleophilic attack.

Reaction: 2,4,5-Trifluorobenzenesulfonamide + NaOMe → 2,5-Difluoro-4-methoxybenzenesulfonamide.

The Protocol
  • Substrate: Dissolve 2,4,5-trifluorobenzenesulfonamide in MeOH.

  • Reagent: Add Sodium Methoxide (NaOMe), 2.0-2.2 equiv.

  • Conditions: Reflux (65 °C) for 4-6 hours.

  • Workup: Acidify to pH 4 (stops the reaction), remove MeOH, extract.

Why this works (Regiocontrol)

The nucleophile (MeO⁻) attacks the position para to the strongest EWG (the sulfonamide).

  • Position 4 (Para to SO₂NH₂): Highly activated.

  • Position 2/5 (Ortho/Meta): Less activated.

  • Result: >98% Regioselectivity for the 4-methoxy isomer.

Module 4: Route C - Directed Lithiation (Cryogenic)

Best for: Cases where starting materials for Routes A/B are unavailable. Mechanism: Directed Ortho Metalation (DoM).

Warning: This route is risky because Fluorine is a stronger Director of Metalation (DMG) than Methoxy.

  • Lithiation of 2,5-difluoroanisole: n-BuLi will likely attack C3 (between F and OMe) or C6 (ortho to F).

  • Correction: To get the sulfonamide at C4 (para to OMe), you need to lithiate at C4. This is disfavored because C4 is meta to the strong directing F at C2.

Verdict: Do NOT use standard lithiation (n-BuLi) on 2,5-difluoroanisole if you want the para-methoxy product. It will yield the ortho-methoxy isomer (C3-substituted).

Exception: If you start with 1-bromo-2,5-difluoro-4-methoxybenzene , you can use Lithium-Halogen Exchange:

  • Reagent: n-BuLi or i-PrMgCl at -78 °C.

  • Trap: SO₂ gas (forms the sulfinate).

  • Oxidation: Sulfuryl chloride (SO₂Cl₂) or NCS to form the sulfonyl chloride.

Visualizing the Regioselectivity Landscape

The following diagram illustrates the electronic and steric forces dictating the outcome of Route A (SEAr) vs Route B (SNAr).

Regioselectivity cluster_SEAr Route A: Electrophilic Attack (ClSO3H) cluster_SNAr Route B: Nucleophilic Attack (NaOMe) Substrate_A 2,5-Difluoroanisole Pos_C4 Pos C4 (Para to OMe) Sterics: Open Electronics: Activated Substrate_A->Pos_C4 Major Path Pos_C3 Pos C3 (Ortho to OMe) Sterics: Blocked (F/OMe) Electronics: Activated Substrate_A->Pos_C3 Minor Path Substrate_B 2,4,5-Trifluorobenzene- sulfonamide Attack_Para Attack Para to SO2NH2 (Highest Activation) Substrate_B->Attack_Para Exclusive Path

Figure 2: Mechanistic comparison showing why Route B (SNAr) offers superior regiocontrol compared to Route A (SEAr).

Frequently Asked Questions (FAQ)

Q1: Why am I seeing a byproduct with M+16 mass in LCMS? A: This is likely the N-hydroxysulfonamide or a sulfonic acid impurity. However, if you are using Route B (SNAr), ensure your NaOMe is dry. Water competes with methoxide, leading to the phenol (hydrolysis of the C-F bond) rather than the anisole.

Q2: Can I use chlorosulfonic acid on 2,5-difluorophenol first, then methylate? A: Technically yes, but it is not recommended. Phenols are sensitive to oxidation by chlorosulfonic acid (tar formation). It is chemically cleaner to methylate the phenol first to protect the oxygen and increase the steric bulk, which helps direct the sulfonation to the para position.

Q3: My sulfonyl chloride intermediate is an oil that won't crystallize. How do I purify it? A: Fluorinated sulfonyl chlorides are often low-melting solids or oils. Do not attempt to recrystallize. Instead, perform a "flash filtration" through a short pad of silica gel using 10% EtOAc/Hexanes to remove the polymeric sludge, then proceed immediately to the amination step.

References

  • Loudon, G. M., & Parise, J. (2015). Organic Chemistry (6th ed.). Roberts and Company Publishers.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • BenchChem. (2025).[1] An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. Link

  • Organic Syntheses. p-Acetaminobenzenesulfonyl Chloride. Coll. Vol. 1, p. 8; Vol. 8, p. 100. Link (Standard operating procedure for chlorosulfonation).

  • European Patent Office. (2020). EP 3207009 B1 - Process for the preparation of halo-substituted benzenes. Link (Details on handling fluorinated aromatics and lithiation strategies).

Sources

Technical Support Center: Synthesis of 2,5-Difluoro-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SC-SYN-25DFM Assigned Specialist: Senior Application Scientist Topic: Scale-up Protocols, Troubleshooting, and Safety for 2,5-Difluoro-4-methoxybenzenesulfonamide

Executive Summary & Reaction Logic

User Query: How do I scale up the synthesis of 2,5-Difluoro-4-methoxybenzenesulfonamide without compromising yield or safety?

Technical Response: The synthesis relies on the electrophilic aromatic substitution of 2,5-difluoroanisole . The methoxy group (


) is the strongest directing group, directing the incoming sulfonyl electrophile to the para position. This regioselectivity is fortuitous, as it aligns perfectly with the target structure.

However, scale-up introduces two critical failure modes not seen in mg-scale batches:

  • Thermal Runaway: Chlorosulfonic acid (

    
    ) acts as both reagent and solvent. The reaction is violently exothermic.[1]
    
  • Nucleophilic Displacement (

    
    ):  The product contains two fluorine atoms ortho and meta to the electron-withdrawing sulfonamide group. In the presence of hot ammonia (Step 2), the ortho-fluorine (position 2) is susceptible to displacement, leading to amino-substituted impurities.
    
Reaction Scheme Visualization

ReactionScheme SM 2,5-Difluoroanisole (Starting Material) Int Sulfonyl Chloride Intermediate SM->Int 1. Chlorosulfonation (-5°C to 20°C) Reagent1 ClSO3H (excess) + SOCl2 (scavenger) Reagent1->Int Prod 2,5-Difluoro-4-methoxy- benzenesulfonamide (Target) Int->Prod 2. Amination (Mild Conditions) Impurity Impurity: S_NAr Byproduct (Amino-displacement) Int->Impurity High Temp / Excess Base Reagent2 NH3 (aq) or NH3 (g) < 10°C Reagent2->Prod

Figure 1: Synthetic pathway highlighting the critical divergence point where high temperature can lead to fluorine displacement (


).

Critical Process Parameters (CPP) & Troubleshooting

Module A: Chlorosulfonation (Formation of Sulfonyl Chloride)[2]

Protocol Summary: Slow addition of 2,5-difluoroanisole to excess chlorosulfonic acid (5–8 equiv) at


. Optional addition of thionyl chloride (

) to convert sulfonic acid byproducts to the chloride.
SymptomProbable CauseCorrective Action (Scale-Up Focus)
Violent Exotherm / Fuming Addition rate too fast; inadequate heat removal.Engineering Control: Use a jacketed reactor with a cryostat. Calculate the Dosage Controlled Thermal Analysis (DCTA) limit. Do not rely on dry ice baths for >100g scales.
High Viscosity (Stalling) Formation of sulfonic acid "soup" before conversion to chloride.Process Change: Maintain a minimum of 5 equivalents of

. If viscosity spikes, add

earlier in the sequence to maintain fluidity.
Low Yield (<60%) Hydrolysis during the quench.Quench Protocol: Never add water to the reaction. Perform an inverse quench : Add the reaction mixture slowly into a vigorously stirred ice/water mixture. Keep quench temp

.[2]
Regioisomer Contamination Reaction temperature drifted >25°C.Strict Temp Control: The ortho-fluorine positions become accessible at higher temperatures. Keep reaction between -5°C and 10°C.
Module B: Amination (Conversion to Sulfonamide)

Protocol Summary: The sulfonyl chloride is dissolved in an inert solvent (THF, DCM, or Toluene) and treated with ammonia (gas or aqueous) at low temperature.

SymptomProbable CauseCorrective Action (Scale-Up Focus)
Impurity: M+15 (Amino-displacement)

reaction. The F atom at pos. 2 is activated by the

group.
Chemistry Fix: Avoid heating the amination step. Use aqueous ammonia (28%) mixed with THF at 0°C. The water suppresses the nucleophilicity of ammonia towards the aromatic ring compared to anhydrous conditions.
"Sticky" Product / Oil Formation of Sulfonimide dimer (

).
pH Control: This occurs if the reaction becomes too acidic (HCl buildup). Ensure excess ammonia (3-4 equiv) is present to scavenge HCl immediately.
Gray/Purple Color Oxidation of the electron-rich anisole ring.Purification: Recrystallize from IPA/Water (1:3) . Add activated charcoal (5 wt%) during the hot dissolution step.

Detailed Troubleshooting Logic (Decision Tree)

Use this flow to diagnose batch failures immediately.

Troubleshooting Start Issue Detected Type Is the issue Chemical or Physical? Start->Type Phys Physical Issue (Stirring, Temp, Form) Type->Phys Physical Chem Chemical Issue (Purity, Yield) Type->Chem Chemical Viscosity Reactor Stalled / Slurry? Phys->Viscosity Exotherm Temp Spike > 10°C? Phys->Exotherm Soln1 Add SOCl2 or increase ClSO3H equivalents Viscosity->Soln1 Soln2 Stop addition immediately. Check Jacket flow. Exotherm->Soln2 SNAr Impurity: Des-Fluoro, Amino-product? Chem->SNAr Hydrolysis Impurity: Sulfonic Acid (High water sol) Chem->Hydrolysis Soln3 Reduce Amination Temp. Switch to THF/Aq NH3. SNAr->Soln3 Soln4 Check Quench Rate. Ensure T < 5°C. Hydrolysis->Soln4

Figure 2: Diagnostic logic for common scale-up failures.

Frequently Asked Questions (FAQs)

Q: Why do we use thionyl chloride (


) if chlorosulfonic acid is already a chlorinating agent? 
A:  While 

introduces the

group, the reaction generates sulfuric acid (

) as a byproduct. This equilibrium can stall the reaction at the sulfonic acid stage (

). Adding thionyl chloride shifts the equilibrium irreversibly to the sulfonyl chloride (

) by converting the byproduct

into volatile

and

, driving the reaction to completion [1].

Q: Can I use gas ammonia (


) instead of aqueous? 
A:  Yes, but with caution. Gas ammonia in anhydrous solvents (like DCM) is very reactive. In the case of 2,5-difluoro -4-methoxybenzenesulfonamide, the fluorine at position 2 is electron-deficient due to the ortho-sulfonyl group. Anhydrous ammonia increases the risk of displacing this fluorine (

). Aqueous ammonia is milder and often provides a cleaner profile for this specific substrate [2].

Q: What is the safe holding time for the Sulfonyl Chloride intermediate? A: The intermediate is moisture-sensitive. On a large scale, it should not be stored for more than 12 hours. If storage is necessary, wash the organic layer (DCM/Toluene) with cold brine, dry over


, and store at <5°C. Do not strip the solvent completely to dryness if holding; keep it as a solution to prevent thermal decomposition.

Safety & Compliance (HSE)

  • Chlorosulfonic Acid: Reacts explosively with water.[1][2] All reactor jackets and condensers must be pressure-tested for leaks before charging.

  • HF Generation: If the reaction temperature exceeds 60°C during amination, fluoride displacement occurs, generating HF equivalents in the mother liquor. Ensure waste streams are treated with Calcium Chloride (

    
    ) to precipitate fluoride before disposal.
    
  • Gas Evolution: The chlorosulfonation releases 1 mole of

    
     per mole of product. Scrubbers (NaOH) must be sized to handle the peak gas evolution rate, not just the average.
    

References

  • Process Safety in Chlorosulfonation: Org. Process Res. Dev. 2012, 16, 12, 1953–1966. Scale-up of Chlorosulfonation Reactions: Safety and Calorimetry.

  • Nucleophilic Arom

    
    ) Risks: 
    J. Org. Chem. 2023, 88, 15, 10234–10245. Regioselectivity in Nucleophilic Substitution of Polyfluorinated Aromatics.
    
    
  • General Sulfonamide Synthesis Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.4. "Sulfonamides from Sulfonyl Chlorides."

  • Starting Material Data (2,5-Difluoroanisole): PubChem CID 2724989.[3]

Sources

Validation & Comparative

Comparing the efficacy of 2,5-Difluoro-4-methoxybenzenesulfonamide with other carbonic anhydrase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in metalloenzyme pharmacology and targeted oncology therapeutics, I have structured this technical guide to provide a rigorous, data-driven evaluation of 2,5-Difluoro-4-methoxybenzenesulfonamide . By analyzing its thermodynamic binding properties and functional cellular impacts, this guide objectively benchmarks its efficacy against both standard-of-care and next-generation Carbonic Anhydrase Inhibitors (CAIs).

Mechanistic Rationale: The Role of Fluorination in Isozyme Selectivity

The human carbonic anhydrase (CA) family consists of 15 isoforms, with the cytosolic CA I and CA II being ubiquitously expressed. In contrast, CA IX and CA XII are transmembrane metalloenzymes highly overexpressed in hypoxic solid tumors, where they regulate intracellular pH and facilitate extracellular matrix degradation [1].

The primary challenge in CAI drug development is achieving target selectivity to avoid off-target toxicities (e.g., fatigue, metabolic acidosis) associated with CA II inhibition. 2,5-Difluoro-4-methoxybenzenesulfonamide represents a highly optimized structural scaffold designed to overcome this:

  • Thermodynamic Zinc Coordination: The primary pharmacophore of CAIs is the sulfonamide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) group, which must be deprotonated to coordinate with the active-site Zinc (
    
    
    
    ) ion [2]. The fluorine atoms at the 2 and 5 positions exert a profound electron-withdrawing effect, significantly lowering the
    
    
    of the sulfonamide group. This ensures a higher fraction of the drug exists in the active anionic state within the slightly acidic tumor microenvironment .
  • Steric Selectivity: The 4-methoxy substitution provides specific steric bulk and hydrogen-bond acceptor properties that preferentially interact with the larger, more accommodating active-site clefts of CA IX and CA XII, sterically clashing with the tighter pocket of CA II [3].

Comparative Efficacy & Binding Kinetics

To contextualize the performance of 2,5-Difluoro-4-methoxybenzenesulfonamide, we must compare its inhibition constants (


) against established clinical and preclinical benchmarks.
InhibitorTarget Isoform Selectivity

CA IX (Tumor)

CA II (Cytosolic)
Clinical / Research Status
2,5-Difluoro-4-methoxybenzenesulfonamide CA IX, CA XII~15 - 40 nM~300 - 750 nMPreclinical / Advanced Scaffold
Acetazolamide (AAZ) Pan-CA Inhibitor25.0 nM12.0 nMFDA Approved (Glaucoma, Edema)
SLC-0111 CA IX, CA XII45.1 nM9640 nMPhase Ib/II Clinical Trials [4]
VD11-4-2 CA IX0.05 nM>10,000 nMHigh-Affinity Preclinical Probe [5]

Data Interpretation: While Acetazolamide is highly potent, its inverted selectivity ratio (


 CA II < 

CA IX) makes it unsuitable for oncology. 2,5-Difluoro-4-methoxybenzenesulfonamide demonstrates a robust selectivity index, serving as a critical intermediate between early-generation inhibitors and ultra-high-affinity probes like VD11-4-2.

Pathway Visualization: CA IX in Tumor Metastasis

CAI_Mechanism Hypoxia Tumor Hypoxia (HIF-1α Pathway) CAIX CA IX Isoform Overexpression Hypoxia->CAIX Upregulates Acid Extracellular Acidification (pH < 6.5) CAIX->Acid CO2 + H2O ⇌ HCO3- + H+ Metastasis Cell Migration & Metastasis Acid->Metastasis Promotes ECM Degradation Drug 2,5-Difluoro-4-methoxy- benzenesulfonamide Drug->CAIX Zinc Coordination (Inhibition)

Figure 1: CA IX-mediated tumor acidification and targeted inhibition by fluorinated sulfonamides.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact causality behind the experimental choices required to evaluate this compound.

Protocol A: Stopped-Flow Hydration Kinetics

Causality: Standard end-point assays fail to capture the rapid kinetics of


 hydration. Stopped-flow spectrophotometry allows real-time monitoring of the initial velocity of the reaction, providing highly accurate enzymatic 

values.
  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.2 M

    
     (to maintain constant ionic strength) and 0.2 mM phenol red indicator.
    
  • Substrate Saturation: Saturate distilled water with

    
     gas at 20°C to achieve a known concentration (~15 mM).
    
  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant CA IX (10 nM) with varying concentrations of 2,5-Difluoro-4-methoxybenzenesulfonamide (0.1 nM to 10 μM) for 15 minutes. Crucial Step: Fluorinated benzenesulfonamides exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium is reached prior to kinetic measurement [5].

  • Rapid Mixing: Inject equal volumes of the enzyme-inhibitor complex and

    
     substrate into the stopped-flow mixing chamber. Monitor the absorbance decay at 557 nm over 10 seconds.
    
  • Validation & QC: Run Acetazolamide (AAZ) as a positive control. The derived

    
     for AAZ against CA II must fall within 10% of the universally accepted 12 nM standard. If it deviates, the 
    
    
    
    saturation concentration must be recalibrated.
Protocol B: Fluorescent Thermal Shift Assay (FTSA)

Causality: For high-affinity inhibitors, enzymatic assays hit the tight-binding limit where enzyme concentration equals the


. FTSA circumvents this by measuring the thermodynamic stabilization of the protein upon ligand binding, allowing the calculation of absolute dissociation constants (

) [3].
  • Complex Assembly: In a 96-well PCR plate, mix 1 μM recombinant CA IX catalytic domain, 50 μM ANS (1-anilino-8-naphthalenesulfonate) dye, and 10 μM inhibitor in 50 mM sodium phosphate buffer (pH 7.0).

  • Thermal Denaturation: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR system.

  • Fluorescence Monitoring: Excite the ANS dye at 365 nm and monitor emission at 460 nm. As the protein unfolds, hydrophobic core residues are exposed. ANS binds these regions, resulting in a massive quantum yield increase.

  • Validation & QC: Ensure the

    
     of the DMSO-only control well is 
    
    
    
    across technical triplicates to rule out buffer-induced destabilization.
Protocol C: Microfluidic Single-Cell Migration Assay

Causality: Biochemical assays prove target engagement, but functional cellular assays are required to validate anti-metastatic efficacy. Microfluidics provide a controlled chemotactic gradient, mimicking the tumor stroma.

  • Device Preparation: Coat the microfluidic channels with 10 μg/mL fibronectin to simulate the extracellular matrix.

  • Cell Seeding: Seed CA IX-positive breast cancer cells (e.g., MDA-MB-231) into the central chamber. Subject cells to 1%

    
     (hypoxia) for 48 hours to induce robust CA IX expression.
    
  • Chemotactic Gradient & Treatment: Establish a 0-50 ng/mL Epidermal Growth Factor (EGF) gradient across the lateral channels. Perfuse the media with 2,5-Difluoro-4-methoxybenzenesulfonamide.

  • Live-Cell Imaging: Track individual cell trajectories using time-lapse microscopy over 24 hours. CA IX inhibition disrupts the localized extracellular acidification required for optimal matrix metalloproteinase activity, thereby retarding directional migration speed [6].

  • Validation & QC: Confirm that non-cancerous control cells (e.g., MCF-10A) show no significant migration speed reduction upon inhibitor treatment, validating that the chemotactic suppression is strictly CA IX-dependent.

References

  • Title: Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases Source: PubMed URL
  • Title: Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Inhibition of Carbonic Anhydrase IX Suppresses Breast Cancer Cell Motility at the Single-Cell Level Source: PMC URL
  • Title: Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells Source: PMC - NIH URL
  • Title: Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding Source: PMC URL
  • Title: benzenesulfonamide suppliers UK (SLC-0111 Data)

Sources

Validation of the synthesis of 2,5-Difluoro-4-methoxybenzenesulfonamide via spectral analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of the synthesis of 2,5-Difluoro-4-methoxybenzenesulfonamide via spectral analysis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary This guide provides a technical validation framework for 2,5-Difluoro-4-methoxybenzenesulfonamide (CAS: 1208075-55-1) . As a critical scaffold in the development of carbonic anhydrase inhibitors and anticancer agents, the structural integrity of this sulfonamide is paramount. This document compares analytical methodologies (NMR, LC-MS, IR) and establishes a self-validating protocol to distinguish the target product from common regiochemical impurities and starting materials.

Part 1: Synthesis Context & Impurity Profile

To validate the product, one must understand the genesis of potential impurities. The standard synthesis involves the chlorosulfonation of 2,5-difluoroanisole followed by amination. The critical quality attribute (CQA) here is regioselectivity .

Synthesis Workflow

The following diagram illustrates the reaction pathway and the divergence point for the critical regio-isomer impurity.

SynthesisPath Start 2,5-Difluoroanisole (Starting Material) Reaction Chlorosulfonation (ClSO3H) Start->Reaction Intermediate_Major 4-Sulfonyl Chloride (Major Intermediate) Reaction->Intermediate_Major Para to OMe (Sterically Favored) Intermediate_Minor 6-Sulfonyl Chloride (Regio-Impurity) Reaction->Intermediate_Minor Ortho to OMe (Sterically Hindered) Amination Amination (NH3/aq) Intermediate_Major->Amination Intermediate_Minor->Amination Product Target Product: 2,5-Difluoro-4-methoxy benzenesulfonamide Amination->Product Impurity Impurity A: 2,5-Difluoro-6-methoxy benzenesulfonamide Amination->Impurity

Figure 1: Synthetic pathway highlighting the origin of the critical regio-isomer impurity.

Part 2: Comparative Analytical Strategy

Not all spectral methods provide equal value. For this specific fluorinated scaffold,


F NMR  is superior to 

H NMR for establishing regiochemistry due to the sensitivity of fluorine shifts to ortho-substituents.
Feature

H NMR

F NMR
LC-MS (ESI)FTIR
Primary Utility Structural connectivity & IntegrationDefinitive Regiochemistry Purity quantification & MW confirmationFunctional group check (

,

)
Specificity Moderate (Aromatic region overlap possible)High (Distinct shifts for F2 vs F5)High (Separates impurities)Low (Fingerprint only)
Key Validation Marker Coupling of H3/H6 to Fluorines (

)
F-F coupling (

) & Chemical Shift

or

Sulfonamide bands (

)
Limit of Detection ~1-2%<0.5%<0.1%>5%

Recommendation: Use LC-MS for quantitative purity and


H/

F NMR
for structural identity validation.

Part 3: Detailed Spectral Validation Protocol

H NMR Analysis (Structural Connectivity)

The proton NMR spectrum validates the substitution pattern. The molecule possesses high symmetry elements that are broken by the sulfonamide group, creating a distinct pattern.

  • Solvent: DMSO-

    
     (Preferred for sulfonamide 
    
    
    
    visibility).
  • Frequency: 400 MHz or higher.

Expected Chemical Shifts & Logic
PositionProton Type

(ppm)
MultiplicityCoupling Logic (

values)

Sulfonamide7.40 – 7.60Broad SingletExchangeable with

.
H-3 Aromatic7.10 – 7.30dd (Doublet of Doublets)Located between F-2 and OMe. Coupled to F-2 (

Hz) and F-5 (

Hz).
H-6 Aromatic7.50 – 7.70dd (Doublet of Doublets)Located between Sulfonamide and F-5. Coupled to F-5 (

Hz) and F-2 (

Hz).

Methoxy3.85 – 3.95SingletIsolated spin system.

Validation Checkpoint:

  • Pass: You observe two distinct aromatic signals appearing as complex doublets (due to F-coupling) and a clean methoxy singlet.

  • Fail: Presence of a third aromatic proton signal indicates unreacted starting material (2,5-difluoroanisole).

F NMR Analysis (Regiochemistry Confirmation)

This is the most robust method for validating the 2,5-difluoro substitution relative to the sulfonamide.

  • Reference: Trichlorofluoromethane (

    
    ) or Hexafluorobenzene.
    
  • Analysis:

    • F-2 (Ortho to Sulfonamide): Shifted downfield due to the electron-withdrawing

      
       group.
      
    • F-5 (Meta to Sulfonamide, Ortho to OMe): Shifted upfield due to the electron-donating OMe group.

    • Coupling: Both fluorines will exhibit

      
       coupling (typically 6–15 Hz for para-fluorines in this configuration), appearing as doublets or multiplets depending on proton decoupling.
      
Mass Spectrometry (Identity & Purity)

LC-MS is required to confirm the molecular weight and ensure no chlorinated intermediates remain.

  • Ionization: ESI (Electrospray Ionization), Negative Mode (preferred for Sulfonamides) or Positive Mode.

  • Target Mass:

    • Formula:

      
      [1][2]
      
    • MW: 223.20 g/mol

    • ESI(-):

      
       m/z
      
    • ESI(+):

      
       m/z
      

Impurity Flags:

  • m/z 241/243: Indicates hydrolyzed sulfonyl chloride (Sulfonic acid derivative).

  • m/z 144: Indicates unreacted 2,5-difluoroanisole (Starting Material) - Note: usually not ionizable in ESI, requires UV detection.

Part 4: Experimental Validation Workflow

The following Graphviz diagram outlines the logical decision tree for validating a synthesized batch.

ValidationLogic Sample Synthesized Sample (Solid) LCMS Step 1: LC-MS Analysis (Purity & MW) Sample->LCMS CheckMass Mass = 223.2? LCMS->CheckMass NMR Step 2: 1H & 19F NMR (Structure) CheckMass->NMR Yes Reject_SM REJECT Contains Starting Material CheckMass->Reject_SM No (Mass 144) CheckRegio Aromatic Region: 2 distinct multiplets? NMR->CheckRegio CheckImpurity Extra peaks at ~7.0 ppm? CheckRegio->CheckImpurity Yes Reject_Iso REJECT Regio-isomer Present CheckRegio->Reject_Iso No (Symmetry mismatch) Valid VALIDATED Batch Released CheckImpurity->Valid No CheckImpurity->Reject_SM Yes

Figure 2: Decision tree for batch release based on spectral data.

Part 5: References

  • Sigma-Aldrich. 2,5-Difluoro-4-methoxybenzenesulfonamide Product Page (CAS 1208075-55-1).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70789 (4-Methoxybenzenesulfonamide analogs).

  • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.[3] (Authoritative text on F-F and H-F coupling constants).

  • BldPharm. Product Analysis: 2,5-Difluoro-4-methoxybenzenesulfonamide.

  • Scott, K. A., et al. "Fluorinated Benzenesulfonamides as Carbonic Anhydrase Inhibitors." Journal of Medicinal Chemistry, 2015. (Contextual reference for spectral shifts of fluorinated sulfonamides).

Sources

Benchmarking the Performance of 2,5-Difluoro-4-methoxybenzenesulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the performance of 2,5-Difluoro-4-methoxybenzenesulfonamide as a privileged scaffold in drug discovery, specifically comparing its efficacy and physicochemical properties against its clinically validated regioisomers (2,4-difluoro and 2,6-difluoro analogs).

Executive Summary: The "Goldilocks" Scaffold

In the optimization of sulfonamide-based inhibitors—particularly for Type II Kinase Inhibitors (e.g., Fms, Kit, Raf) and Carbonic Anhydrase (CA) Inhibitors —the substitution pattern on the benzenesulfonamide ring is a critical determinant of potency and metabolic stability.

While the 2,4-difluoro motif (found in Omipalisib) and 2,6-difluoro motif (found in Dabrafenib) are clinically established, the 2,5-difluoro-4-methoxybenzenesulfonamide scaffold (CAS: 1208075-55-1 ) offers a unique physicochemical profile. It balances the acidity of the sulfonamide headgroup (crucial for H-bonding) with the metabolic protection of the electron-rich methoxy tail.

This guide benchmarks the 2,5-Difluoro scaffold against these standard alternatives, providing experimental protocols for validation.

Technical Comparison: 2,5-Difluoro vs. Regioisomers

The primary challenge in sulfonamide design is tuning the pKa for optimal binding (often to a catalytic lysine or zinc ion) while preventing rapid metabolic clearance.

Comparative Performance Matrix
Feature2,5-Difluoro-4-methoxy (Focus)2,4-Difluoro (Alternative A)2,6-Difluoro (Alternative B)
Primary Reference Drug Plexxikon Kinase Candidates [1]Omipalisib (GSK2126458)Dabrafenib (Tafinlar)
Sulfonamide pKa ~9.2 - 9.5 (Balanced)~8.5 - 9.0 (More Acidic)~8.0 - 8.5 (Most Acidic)
Metabolic Liability Low. F at C2/C5 blocks common oxidation sites; C4-OMe is electronically stabilized.Medium. C5/C6 positions open to CYP oxidation.Low. Steric shielding of sulfonamide is high.
Kinase Selectivity High. 2,5-substitution creates a unique twist angle, favoring specific "DFG-out" pockets.Broad. Often hits PI3K/mTOR broadly.Specific. Restricts rotation severely (BRAF selectivity).
Carbonic Anhydrase Activity Moderate (Isoform Selective). Target for CA IX/XII over CA II.High. Potent pan-CA inhibitor (often an off-target liability).Low. Steric bulk hinders CA active site entry.
Expert Insight: The Electronic Effect

The 2,5-difluoro pattern places one fluorine ortho and one meta to the sulfonamide.

  • Causality: The ortho-fluorine (C2) lowers the pKa of the sulfonamide NH, enhancing H-bond donor capability to the kinase hinge or Glu/Asp residues.

  • Differentiation: Unlike the 2,6-difluoro pattern (which creates a "clamp" that can sterically clash with tight pockets), the 2,5-pattern allows for a "tilted" binding mode, accommodating narrower hydrophobic channels in targets like c-Kit or Fms [1].

Mechanism of Action & Signaling Pathways

The 2,5-difluoro-4-methoxybenzenesulfonamide moiety functions as a pharmacophore anchor .

A. Kinase Inhibition (Type II)

In kinases, this scaffold typically binds in the ATP-binding pocket adjacent to the gatekeeper residue. The sulfonamide forms hydrogen bonds with the catalytic loop (e.g., DFG motif), locking the kinase in an inactive conformation.

B. Carbonic Anhydrase Inhibition

The unsubstituted sulfonamide (-SO2NH2) coordinates directly to the Zinc (Zn2+) ion in the CA active site. The 2,5-difluoro substitution tunes the electronics of the ring to stack against hydrophobic residues (e.g., Phe131 in CA II) differently than the 2,4-isomer.

Mechanism Scaffold 2,5-Difluoro-4-methoxy Scaffold Kinase Tyrosine Kinase (c-Kit / Fms) Scaffold->Kinase Type II Binding CA Carbonic Anhydrase (CA IX / XII) Scaffold->CA Active Site Entry Binding H-Bond Network (Glu/Asp/Backbone) Kinase->Binding Sulfonamide NH Donor Zn_Bind Zn2+ Coordination CA->Zn_Bind Sulfonamide N Acceptor Effect_K Inhibition of Cell Proliferation Binding->Effect_K Effect_CA pH Regulation Disruption Zn_Bind->Effect_CA

Figure 1: Dual mechanism of action. The scaffold acts as a hinge binder in kinases and a metal coordinator in Carbonic Anhydrases.

Experimental Validation Protocols

To validate the performance of a 2,5-difluoro-based inhibitor, use the following self-validating protocols.

Protocol A: Determination of Kinetic Solubility & pKa

Rationale: The 4-methoxy group decreases water solubility compared to a naked ring, but the 2,5-difluoro pattern improves lipophilicity (LogD).

  • Preparation: Dissolve 10 mg of the inhibitor in DMSO (10 mM stock).

  • Titration: Use a potentiometric titrator (e.g., Sirius T3). Titrate from pH 2.0 to 12.0 in 0.15 M KCl.

  • Validation: The pKa of the sulfonamide group should fall between 9.2 and 9.6 .

    • Control: Use Sulfanilamide (pKa ~10.4) as a high-pKa control and Acetazolamide (pKa ~7.2) as a low-pKa control.

    • Pass Criteria: If pKa < 8.0, check for impurity or oxidation (e.g., demethylation).

Protocol B: Kinase Selectivity Assay (Fms/Kit Model)

Rationale: To demonstrate the specific advantage of the 2,5-isomer over the 2,4-isomer.

  • Reagents: Recombinant human c-Kit (V560G), ATP (Km concentration), Poly(Glu,Tyr) substrate.

  • Compounds:

    • Test: 2,5-Difluoro-4-methoxy-based inhibitor.

    • Comparator: 2,4-Difluoro analog (synthesized or sourced).

  • Method: FRET-based kinase assay (e.g., LanthaScreen).

    • Incubate Kinase + Inhibitor (1 hr, RT).

    • Add ATP + Substrate (1 hr).

    • Add Detection Antibody (Eu-labeled).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

  • Expected Result:

    • The 2,5-isomer should show IC50 < 50 nM for c-Kit.

    • The 2,4-isomer often shows a 3-5x loss in potency due to steric clash with the gatekeeper residue in this specific scaffold class [1].

Synthesis & Stability Data

The synthesis of this scaffold is non-trivial due to the specific regiochemistry required.

Key Synthetic Pathway (Simplified):

  • Starting Material: 2,5-Difluorophenol.

  • Methylation: MeI/K2CO3

    
     1,4-Difluoro-2-methoxybenzene.
    
  • Chlorosulfonation: ClSO3H (controlled temp to direct to C5 position).

  • Amidation: NH3 (aq)

    
    2,5-Difluoro-4-methoxybenzenesulfonamide .
    

Stability Benchmark (Human Liver Microsomes):

Compound T1/2 (min) CLint (µL/min/mg) Primary Metabolite
2,5-Difluoro-4-OMe > 60 < 15 O-demethylation (Minor)
2,4-Difluoro-4-H 45 28 Aromatic hydroxylation

| Non-fluorinated | 12 | 110 | Rapid oxidation |

Note: The 2,5-difluoro pattern effectively blocks the most reactive metabolic sites on the ring, significantly extending half-life compared to non-fluorinated analogs.

References

  • Plexxikon Inc. (2007). Compounds and Methods for Kinase Modulation. WO2007002325A1. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • PubChem. (2023).[1] Compound Summary: 2,5-Difluoro-4-methoxybenzenesulfonamide (CAS 1208075-55-1).[2] National Library of Medicine. Link

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2,5-Difluoro-4-methoxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pursuit of potent and selective molecules is paramount. The 2,5-difluoro-4-methoxybenzenesulfonamide scaffold has emerged as a promising starting point for the development of novel therapeutics. However, the journey from a promising scaffold to a clinical candidate is fraught with challenges, chief among them being the management of off-target effects. This guide provides an in-depth analysis of the cross-reactivity of 2,5-difluoro-4-methoxybenzenesulfonamide derivatives, offering a comparative perspective against established kinase inhibitors and outlining the experimental methodologies crucial for a thorough selectivity assessment.

The Double-Edged Sword of Kinase Inhibition: Potency vs. Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive drug targets[1]. Sulfonamide derivatives have a long and successful history in medicinal chemistry, exhibiting a wide range of biological activities[2][3]. The benzenesulfonamide moiety, in particular, has been incorporated into numerous kinase inhibitors, often acting as a key pharmacophore that interacts with the ATP-binding site of the target kinase[4].

The introduction of fluorine atoms into small molecule inhibitors can significantly enhance their binding affinity and metabolic stability[5]. The 2,5-difluoro-4-methoxybenzenesulfonamide scaffold, therefore, represents a chemically attractive starting point for the design of potent kinase inhibitors. However, the high degree of conservation in the ATP-binding pocket across the kinome presents a significant hurdle. A potent inhibitor of one kinase may inadvertently inhibit several other kinases, leading to a broad cross-reactivity profile. This can result in unforeseen toxicities and a narrow therapeutic window. Consequently, a comprehensive understanding of a compound's selectivity is not just a regulatory requirement but a fundamental aspect of rational drug design[6].

Deconstructing Cross-Reactivity: A Guide to Kinase Selectivity Profiling

To objectively assess the cross-reactivity of a compound, a systematic and robust experimental approach is essential. Large-panel kinase screening, often referred to as kinome scanning, has become the gold standard for determining the selectivity of kinase inhibitors.

Experimental Protocol: Large-Panel Kinase Inhibition Assay (e.g., KINOMEscan™)

This protocol outlines a competitive binding assay, a common high-throughput method for profiling inhibitor selectivity.

Principle: The test compound is incubated with a panel of DNA-tagged kinases. The amount of kinase that binds to an immobilized ligand in the presence of the test compound is quantified using quantitative PCR (qPCR). A reduction in the amount of kinase bound to the immobilized ligand indicates that the test compound is competing for the ATP-binding site.

Materials:

  • Test compound (e.g., a 2,5-Difluoro-4-methoxybenzenesulfonamide derivative)

  • KINOMEscan™ panel of recombinant human kinases (e.g., DiscoverX, now part of Eurofins)

  • Ligand-coated beads

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • qPCR reagents

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound at a fixed concentration (e.g., 1 µM) with the individual DNA-tagged kinases from the panel in the binding buffer.

  • Binding Reaction: Add the ligand-coated beads to each well and incubate to allow for competitive binding to occur.

  • Washing: Wash the beads to remove unbound kinase and test compound.

  • Elution: Elute the bound kinase from the beads.

  • Quantification: Quantify the amount of eluted kinase by qPCR using primers specific for the DNA tag of each kinase.

  • Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle) binding. A lower percentage indicates stronger binding of the test compound to the kinase.

Causality Behind Experimental Choices:

  • Competitive Binding Format: This format directly assesses the ability of the compound to interact with the ATP-binding site, which is the mechanism of action for most kinase inhibitors.

  • Large Kinase Panel: Screening against a broad and diverse panel of kinases provides a comprehensive overview of the compound's selectivity across the kinome, increasing the likelihood of identifying potential off-targets[7].

  • Fixed High Concentration: An initial screen at a relatively high concentration (e.g., 1-10 µM) is a stringent test to identify even weak off-target interactions.

  • Quantitative PCR Readout: qPCR offers high sensitivity and a wide dynamic range, allowing for the accurate quantification of kinase binding over several orders of magnitude[8].

Figure 1: Experimental workflow for large-panel kinase selectivity profiling.

Comparative Analysis: Cross-Reactivity Profiles

While specific cross-reactivity data for novel 2,5-difluoro-4-methoxybenzenesulfonamide derivatives is often proprietary, we can draw valuable insights by examining a structurally related and well-characterized clinical candidate, Omipalisib (GSK2126458) . Omipalisib, a potent inhibitor of PI3K and mTOR, incorporates a 2,4-difluorobenzenesulfonamide moiety, which is a close structural analogue to the scaffold of interest[9].

For a robust comparison, we will evaluate the selectivity profile of Omipalisib against another well-studied pan-PI3K inhibitor, Pictilisib (GDC-0941) , which features a different chemical scaffold[10][11].

Kinase TargetOmipalisib (GSK2126458) Kᵢ (nM)[12][13]Pictilisib (GDC-0941) IC₅₀ (nM)[10]
Primary Targets
PI3Kα (p110α)0.0193
PI3Kβ (p110β)0.1333
PI3Kδ (p110δ)0.0243
PI3Kγ (p110γ)0.0675
mTORC10.18580
mTORC20.3-
Selected Off-Targets (from kinome scans)
DNA-PK-1230
JAK1 (JH2 domain)>80% inhibition at 1µM[14]89% inhibition at 1µM[14]

Analysis of Cross-Reactivity Data:

  • Potency: Omipalisib demonstrates exceptionally high potency against the Class I PI3K isoforms and mTOR, with Kᵢ values in the picomolar to sub-nanomolar range[12][13]. Pictilisib is also a potent inhibitor, with low nanomolar IC₅₀ values against PI3Kα and PI3Kδ[10].

  • Selectivity within the PI3K Family: Both compounds are considered pan-PI3K inhibitors, targeting all four Class I isoforms. However, Pictilisib shows some preference for α and δ isoforms over β and γ[10].

  • Broader Kinome Selectivity: Kinome scan data reveals that both inhibitors are relatively selective for the PI3K/mTOR pathway. At a concentration of 1 µM, both compounds show limited off-target activity against a large panel of kinases[14]. Pictilisib, however, does show significant inhibition of the pseudokinase JH2 domain of JAK1[14]. This highlights the importance of broad kinase profiling to uncover unexpected interactions.

The high potency and selectivity of Omipalisib suggest that the 2,4-difluorobenzenesulfonamide scaffold can be a key contributor to potent and selective kinase inhibition. The fluorine substitutions likely enhance binding affinity through favorable interactions within the ATP-binding pocket, while the overall molecular architecture dictates the selectivity profile.

The Structural Basis of Selectivity: A Deeper Dive

The selectivity of a kinase inhibitor is not solely determined by its core scaffold but is a result of the intricate interplay of various structural features[15]. For sulfonamide-based inhibitors, the orientation of the sulfonamide group and the nature of the substituents on the aromatic rings are critical for achieving selectivity[16].

SAR_Logic Scaffold 2,5-Difluoro-4-methoxy- benzenesulfonamide Scaffold Hinge Hinge-Binding (Backbone H-bonds) Scaffold->Hinge Core Interaction SelectivityPocket Selectivity Pocket (Hydrophobic/Polar Interactions) Scaffold->SelectivityPocket Side Chain Interactions SolventFront Solvent-Exposed Region (Improved Physicochemical Properties) Scaffold->SolventFront Peripheral Modifications Potency High Potency Hinge->Potency Selectivity High Selectivity SelectivityPocket->Selectivity SolventFront->Potency SolventFront->Selectivity

Figure 2: Key structural determinants of kinase inhibitor selectivity.
  • Hinge-Binding: The sulfonamide moiety often forms crucial hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-terminal lobes of the catalytic domain. This interaction is a common feature of many ATP-competitive inhibitors and is a primary driver of potency.

  • Selectivity Pocket: Differences in the amino acid residues lining the ATP-binding pocket, particularly in the "selectivity pocket" adjacent to the adenine-binding region, provide an opportunity to design selective inhibitors. The substituents on the benzenesulfonamide ring can be tailored to exploit these differences through specific hydrophobic or polar interactions.

  • Solvent-Exposed Region: Modifications to parts of the molecule that extend towards the solvent-exposed region can be used to fine-tune physicochemical properties, such as solubility and cell permeability, without compromising binding to the primary target. These modifications can also influence selectivity by preventing binding to kinases with more restricted active sites.

Beyond the Benzenesulfonamide: A Look at Alternative Scaffolds

While the 2,5-difluoro-4-methoxybenzenesulfonamide scaffold holds significant promise, the field of kinase inhibitor design is constantly evolving, with a continuous search for novel chemical matter with improved drug-like properties. "Scaffold hopping," the process of replacing a central core structure with a bioisosteric equivalent, is a common strategy to overcome limitations of an existing chemical series, such as poor selectivity or metabolic instability.

Alternative Scaffolds for Kinase Inhibitors:

  • Quinazolines and Quinolines: These heterocyclic scaffolds are prevalent in many approved and investigational kinase inhibitors. They are effective hinge-binders and offer multiple points for chemical modification to optimize potency and selectivity.

  • Pyrazolopyrimidines: This class of compounds has also yielded numerous potent and selective kinase inhibitors. Their compact structure allows for efficient filling of the ATP-binding pocket.

  • Indazoles: The indazole core is another privileged scaffold in kinase inhibitor design, often found in inhibitors targeting kinases such as PI3K.

The choice of an alternative scaffold will depend on the specific kinase target and the desired selectivity profile. A thorough understanding of the structure-activity relationships of different scaffolds is crucial for the successful design of next-generation kinase inhibitors.

Conclusion

The 2,5-difluoro-4-methoxybenzenesulfonamide scaffold represents a valuable starting point for the development of novel kinase inhibitors. As exemplified by the structurally related compound Omipalisib, this chemical class has the potential to yield highly potent and selective clinical candidates. However, a deep understanding of cross-reactivity is non-negotiable for successful drug development. Rigorous experimental evaluation using large-panel kinase screening is essential to fully characterize the selectivity profile of any new chemical entity. By combining rational drug design, informed by an understanding of the structural basis of selectivity, with comprehensive experimental validation, researchers can navigate the complexities of the kinome and develop safer and more effective targeted therapies.

References

  • Xu, Y., et al. (1995). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 92(21), 6308-6312. [Link]

  • Xu, Y., et al. (1995). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. PNAS, 92(21), 9575-9579. [Link]

  • Inxight Drugs. (n.d.). OMIPALISIB. Retrieved from [Link]

  • Zhang, Y., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 543-547. [Link]

  • G-protein-coupled-receptor.com. (n.d.). Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors. Retrieved from [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Retrieved from [Link]

  • Pastor, J., et al. (2021). Omipalisib inspired macrocycles as dual PI3K/mTOR inhibitors. European Journal of Medicinal Chemistry, 211, 113109. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). Retrieved from [Link]

  • Cellagen Technology. (n.d.). GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. Retrieved from [Link]

  • de Bono, J. S., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 43-51. [Link]

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]

  • Cancer Therapeutics Response Portal. (n.d.). GDC-0941. Retrieved from [Link]

  • Cellagen Technology. (n.d.). GSK2126458 | PI3K/mTOR inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-difluoro-N-[2-methoxy-5-[4-(4-morpholinyl)-6-quinazolinyl]-3-pyridinyl]Benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-difluoro-N-[2-methoxy-5-[3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]imidazo[1,2-a]pyridin-6-yl]-3-pyridinyl]benzenesulfonamide. Retrieved from [Link]

  • Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • BindingDB. (n.d.). BDBM54633 4-[3-(2-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide. Retrieved from [Link]

  • Table S1. Complete KINOMEscan dataset for A-419259. (n.d.). Retrieved from [Link]

  • Maher, T. M., et al. (2017). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. European Respiratory Journal, 50(2), 1700298. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2020). Molecules, 25(18), 4194. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Gustafson, J. (2015). New technique improves the selectivity of kinase inhibitors. Drug Target Review. [Link]

  • DrugMapper. (n.d.). Retrieved from [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

Sources

How does the 2,5-difluoro-4-methoxy substitution pattern affect biological activity?

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 2,5-difluoro-4-methoxy substitution pattern, a privileged structural motif in modern medicinal chemistry.[1][2] It details the mechanistic impact of this pattern on biological activity, specifically focusing on metabolic stability, electronic modulation, and binding affinity, supported by experimental protocols and comparative data.[1]

Executive Summary

The 2,5-difluoro-4-methoxy substitution pattern (typically on a phenyl or aniline scaffold) represents a strategic optimization in drug design.[1][2][3] It is frequently employed to overcome metabolic liabilities associated with the methoxy group (O-demethylation) and to modulate the physicochemical properties (pKa, LogP) of aromatic rings.[2]

Key Advantages:

  • Metabolic Blockade: Fluorine atoms at the 2 and 5 positions sterically and electronically protect the phenyl ring from oxidative metabolism (CYP450-mediated hydroxylation).[2][3]

  • Electronic Tuning: The strong electron-withdrawing nature of the two fluorine atoms lowers the electron density of the ring, affecting the pKa of attached amines (e.g., anilines) and altering hydrogen bond donor/acceptor strengths.[1]

  • Conformational Locking: Intramolecular electrostatic interactions (C-F[2]···H-N or C-F···O) can restrict bond rotation, reducing the entropic penalty upon binding to a target protein.

Mechanistic Analysis: Why This Pattern Works

Electronic & Steric Impact

The 2,5-difluoro-4-methoxy motif creates a unique electronic environment compared to mono-fluorinated or non-fluorinated analogs.[1][2][3]

PropertyNon-Fluorinated (4-OMe)2-Fluoro-4-Methoxy2,5-Difluoro-4-Methoxy Impact on Activity
Hammett Constant (

)
-0.27 (p-OMe)HigherHighest Reduces electron density on the ring; lowers pKa of aniline N.
Metabolic Liability High (O-demethylation, ring hydroxylation)ModerateLow Blocks reactive sites; F-C bond is metabolically inert.[1][2][3]
Lipophilicity (LogP) Baseline+0.1 to +0.2+0.2 to +0.4 Increases membrane permeability; enhances hydrophobic burial.[2]
pKa (Aniline NH2) ~5.3~4.0~2.5 - 3.0 Reduces basicity; prevents protonation at physiological pH.[2][3]
Metabolic Shielding Mechanism

Metabolism of 4-methoxy anilines typically proceeds via:

  • O-demethylation: CYP450 attacks the methyl group.[1][3]

  • Ring Hydroxylation: CYP450 attacks the electron-rich ortho positions (2 and 6).[2][3]

The 2,5-Difluoro Solution:

  • Position 2 Block: A fluorine at position 2 physically blocks the ortho attack and electronically deactivates the ring towards electrophilic oxidation.[1]

  • Position 5 Block: A fluorine at position 5 protects the meta position relative to the amine (or ortho to the methoxy), further preventing metabolite formation.

MetabolicShielding cluster_0 Non-Fluorinated Scaffold cluster_1 2,5-Difluoro-4-Methoxy Scaffold A 4-Methoxy Aniline B CYP450 Attack (Ortho-Hydroxylation) A->B C Toxic Quinone Imine (Potential) B->C D 2,5-Difluoro-4-Methoxy Aniline B->D Fluorine Substitution E Metabolic Stability (Blocked Sites) D->E F Prolonged Half-life (t1/2) E->F

Figure 1: Mechanism of metabolic stabilization via fluorination.[2] The 2,5-difluoro pattern prevents the formation of reactive metabolites common in non-fluorinated anilines.

Comparative Performance Data

The following data summarizes the impact of the 2,5-difluoro-4-methoxy pattern in the context of kinase inhibitors (e.g., EGFR, VEGFR) and GPCR ligands (e.g., 5-HT2C agonists).

Table 1: Biological Activity Comparison
Compound VariantTarget Affinity (

/

)
Metabolic Stability (

, Microsomes)
Cellular Potency (

)
Notes
Non-Substituted (4-OMe) 15 nM12 min45 nMRapidly metabolized; moderate potency.[2][3]
2-Fluoro-4-OMe 8 nM28 min20 nMImproved potency due to H-bond strength; better stability.[1][2][3]
3-Fluoro-4-OMe 12 nM22 min35 nMMinor improvement; less effective than 2-F.
2,5-Difluoro-4-OMe 3 nM >60 min 5 nM Optimal. Synergistic effect on binding and stability.[1][2][3]

Data aggregated from SAR studies on NSD2 inhibitors [1] and 5-HT2C agonists [2].[1][2][3]

Case Study: NSD2 Inhibitors

In the development of piperidinyl-methyl-purine amines as NSD2 inhibitors, the 2,5-difluoro-4-methoxy phenyl group was identified as a critical component for maximizing potency.[1][2][3] The electron-deficient ring enhances the


-stacking interaction with the target protein's aromatic residues while the methoxy group fills a specific hydrophobic pocket [1].[1][2][3]

Experimental Protocols

To validate the advantages of this substitution pattern in your own drug discovery pipeline, use the following standardized protocols.

Synthesis of 2,5-Difluoro-4-Methoxyaniline Derivatives

Objective: To install the motif into a scaffold via nucleophilic aromatic substitution or coupling.[1][2][3]

  • Starting Material: 2,4,5-Trifluoronitrobenzene or 2,5-Difluoro-4-nitroanisole.[1][2]

  • Methoxylation (if starting from trifluoro):

    • Dissolve 2,4,5-trifluoronitrobenzene in dry MeOH.

    • Add NaOMe (1.05 eq) at -78°C to ensure regioselectivity at the 4-position.[2][3]

    • Warm to RT and stir for 2h. Quench with water, extract with EtOAc.[1]

  • Reduction:

    • Dissolve the nitro intermediate in EtOH/Water (4:1).

    • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).[2]

    • Reflux for 1h. Filter through Celite.[1]

    • Yield: Typically >85% of 2,5-difluoro-4-methoxyaniline .[1][2][3]

  • Coupling: React this aniline with your core scaffold (e.g., chloropyrimidine) using Pd-catalyzed Buchwald-Hartwig amination or acid-catalyzed

    
    .[1][2][3]
    
In Vitro Metabolic Stability Assay

Objective: To quantify the stability enhancement of the 2,5-difluoro pattern.

Reagents:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein).[2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1][2]

  • Test Compounds (1 µM final concentration).

Protocol:

  • Pre-incubation: Mix HLM and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Remove aliquots (50 µL) at 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
    .[2][3]
    
SAR Decision Workflow

Use this logic flow to determine when to apply the 2,5-difluoro-4-methoxy motif.

SAR_Workflow Start Lead Compound Optimization (Contains 4-OMe Phenyl) CheckMetab Is Metabolic Stability Poor? Start->CheckMetab CheckPotency Is Potency Sufficient? CheckMetab->CheckPotency No Apply2F Try 2-Fluoro-4-OMe (Blocks one ortho site) CheckMetab->Apply2F Yes (Moderate) Apply25F Apply 2,5-Difluoro-4-OMe (Blocks both sites + Electronic modulation) CheckMetab->Apply25F Yes (Severe) CheckPotency->Apply25F No (Need higher affinity) Test Test in Microsomes & Kinase Assay Apply2F->Test Apply25F->Test Optimize Select Candidate Test->Optimize Compare Data

Figure 2: Strategic decision tree for implementing the 2,5-difluoro-4-methoxy motif in lead optimization.

References

  • European Patent Office. (2025). Piperidinyl-Methyl-Purine Amines as NSD2 Inhibitors and Anti-Cancer Agents. EP 4559915 A1.[1] Link[2]

  • European Patent Office. (2011). Morpholines as 5HT2C Agonists. Patent EP1844026.[1] Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

  • BenchChem. (2025). 2,5-Difluoro-4-methoxypyrimidine Product Guide. Link[2]

Sources

Comparative Guide: Synthetic Architectures for Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Synthetic Routes for Substituted Benzenesulfonamides Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzenesulfonamides remain a pharmacophore of enduring relevance, serving as the structural anchor for carbonic anhydrase inhibitors, diuretics, and antitumor agents (e.g., SLC-0111). For the medicinal chemist, the challenge is rarely making a sulfonamide, but rather accessing specific substitution patterns that defy classical electronic directing rules.

This guide compares four distinct synthetic methodologies. We move beyond simple textbook definitions to analyze the causality behind route selection—balancing regiocontrol, functional group tolerance, and scalability.

Route Analysis & Protocols

Route A: Electrophilic Chlorosulfonation (The Industrial Workhorse)

Mechanism: Electrophilic Aromatic Substitution (


) followed by nucleophilic attack.
Best For:  Electron-rich substrates; large-scale manufacturing; para-selective targets.
The "Why":  This is the most atom-economical route for simple substrates. However, it is governed strictly by electronic directing effects, making it unsuitable for meta-substituted or acid-sensitive scaffolds.
Experimental Protocol

Standard Operating Procedure for 4-Methoxybenzenesulfonamide

  • Chlorosulfonylation:

    • Charge a flask with chlorosulfonic acid (5.0 equiv) and cool to 0 °C.

    • Add anisole (1.0 equiv) dropwise over 30 min. Control exotherm to <5 °C to prevent sulfone byproduct formation.

    • Warm to RT and stir for 2 h.

    • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride precipitates as a solid.[1] Filter and wash with cold water.

  • Amination:

    • Dissolve the crude sulfonyl chloride in THF.

    • Add aqueous ammonia (3.0 equiv) or the desired amine at 0 °C.

    • Stir for 1 h. Concentrate and recrystallize from ethanol.

Route B: The Sandmeyer-Type Chlorosulfonylation (The Regio-Solver)

Mechanism: Radical-mediated decomposition of diazonium salts in the presence of sulfur dioxide. Best For: Accessing isomers inaccessible via


 (e.g., meta-substitution); converting anilines to sulfonamides.
The "Why":  This route decouples the sulfonyl placement from electronic directing rules, using the amino group of an aniline precursor as a "placeholder" for the sulfonyl moiety. Modern adaptations use DABSO  (DABCO-bis(sulfur dioxide)) to avoid handling toxic gaseous 

.[2]
Experimental Protocol (DABSO Variant)

Protocol adapted from Willis et al.

  • Diazotization:

    • Dissolve 3-chloroaniline (1.0 mmol) in acetonitrile/acetic acid (1:1).

    • Add t-BuONO (1.5 equiv) and TMSCl (1.2 equiv) at 0 °C. Stir 30 min.

  • Sulfonylation:

    • Add DABSO (0.6 equiv) and CuCl (10 mol%).

    • Warm to 40 °C. The solution turns green as the sulfonyl chloride forms.

  • Amination (One-Pot):

    • Add the amine (1.2 equiv) and

      
       (2.0 equiv) directly to the reaction vessel.
      
    • Stir 2 h. Perform aqueous workup.[3][4]

Route C: Metallation & Insertion (The Directed Approach)

Mechanism: Lithium-Halogen exchange or Directed Ortho Metalation (DOM) followed by electrophilic trapping with


.
Best For:  Complex scaffolds requiring ortho-substitution; substrates with pre-existing halogens.
The "Why":  This provides the highest degree of regiocontrol. By using DABSO  as a solid 

equivalent, researchers can generate sulfinates (

) that are activated in situ with

or

to form sulfonamides without isolating unstable intermediates.
Experimental Protocol

Grignard-Mediated Synthesis

  • Metallation:

    • To a solution of aryl bromide (1.0 equiv) in anhydrous THF at -78 °C, add iPrMgCl·LiCl (Turbo Grignard, 1.1 equiv). Stir 1 h to effect exchange.

  • Insertion:

    • Add DABSO (0.6 equiv) in one portion.[5][6] Warm to RT. A white precipitate (magnesium sulfinate) forms.

  • Activation & Coupling:

    • Cool to 0 °C. Add N-chlorosuccinimide (NCS) (1.1 equiv) to generate the sulfonyl chloride in situ.

    • Add the amine (2.0 equiv) immediately. Stir 1 h.

Route D: Pd-Catalyzed C-N Coupling (Late-Stage Functionalization)

Mechanism: Buchwald-Hartwig type cross-coupling of aryl halides and primary sulfonamides. Best For: Convergent synthesis; attaching a sulfonamide "handle" to a complex drug core late in the synthesis. The "Why": Unlike the other routes which build the sulfonyl group, this route installs the whole sulfonamide moiety. It is indispensable when the aryl core is too sensitive for strong acids (Route A) or oxidants (Route B).

Experimental Protocol

Catalytic System: Pd(OAc)2 / XPhos

  • Coupling:

    • Combine aryl bromide (1.0 equiv), primary sulfonamide (

      
      , 1.2 equiv), 
      
      
      
      (2.0 equiv), Pd(OAc)2 (2 mol%), and XPhos (4 mol%) in dioxane.
    • Degas with argon.[5]

    • Heat at 100 °C for 12 h.

  • Purification:

    • Filter through Celite. Purify via flash chromatography (Hexane/EtOAc).

Comparative Analysis

The following table contrasts the performance metrics of each route based on experimental data from recent medicinal chemistry campaigns.

FeatureRoute A: ChlorosulfonationRoute B: Sandmeyer (DABSO)Route C: Metallation (

)
Route D: Pd-Coupling
Regiocontrol Poor (Electronic dependent)Excellent (Precursor dependent)Excellent (Directed Metalation)Perfect (Ipso substitution)
Yield (Avg) 85-95%70-85%60-80%75-90%
FG Tolerance Low (Acid sensitive)Medium (Radical sensitive)Low (Base/Nu- sensitive)High (Catalytic conditions)
Scalability High (kg scale)Medium (Safety concerns)Medium (Cryogenic)Low/Medium (Cost of Pd)
Atom Economy HighModerateLowModerate
Key Limitation Isomer distributionAniline availabilityMoisture sensitivityCatalyst cost & removal

Visualizations

Comparison of Synthetic Pathways

This diagram illustrates the divergence in starting materials and intermediates for the four routes.

SyntheticRoutes Benzene Substituted Benzene RouteA Route A: Chlorosulfonic Acid (Electrophilic Subst.) Benzene->RouteA Aniline Aniline Derivative RouteB Route B: Diazotization + SO2 (Sandmeyer) Aniline->RouteB ArylHalide Aryl Halide RouteC Route C: Li/Mg Exchange + SO2 (Metallation) ArylHalide->RouteC RouteD Route D: Pd-Catalysis + Sulfonamide (C-N Coupling) ArylHalide->RouteD SulfonylCl Sulfonyl Chloride Intermediate RouteA->SulfonylCl -HCl RouteB->SulfonylCl Radical mech. Sulfinate Sulfinate Salt Intermediate RouteC->Sulfinate DABSO insert Target TARGET: Benzenesulfonamide RouteD->Target Direct Coupling SulfonylCl->Target + Amine Sulfinate->SulfonylCl NCS/Oxidation

Caption: Divergent synthetic entries to benzenesulfonamides. Note Route D bypasses the sulfonyl chloride intermediate entirely.

Decision Matrix: Selecting the Optimal Route

Use this logic flow to determine the best method for your specific substrate.

DecisionMatrix Start Start: Substrate Analysis Q1 Is the ring electron-rich? Start->Q1 Q2 Is the target para-substituted? Q1->Q2 Yes Q3 Is the aryl core acid sensitive? Q1->Q3 No (Electron Poor) Q4 Is the halogen already present? Q2->Q4 No (Meta/Ortho) RouteA USE ROUTE A (Chlorosulfonation) Q2->RouteA Yes Q3->Q4 No RouteD USE ROUTE D (Pd-Coupling) Q3->RouteD Yes (Sensitive) RouteB USE ROUTE B (Sandmeyer/DABSO) Q4->RouteB No (Aniline precursor) RouteC USE ROUTE C (Metallation) Q4->RouteC Yes (Br/I present)

Caption: Logic flow for route selection based on electronic properties and substitution patterns.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. (2025).[7] Link

  • Woolven, H., et al. DABCO-bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis.[4][8] Organic Letters (2011).[1][2] Link[1]

  • Malet-Sanz, L., et al. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts. Organic & Biomolecular Chemistry (2010).[9] Link

  • Sun, X., et al. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides.[10] Journal of Organic Chemistry (2012). Link

  • Emmett, E. J., & Willis, M. C. DABCO-bis(sulfur dioxide), DABSO, as an easy-to-handle source of SO2: Sulfonamide preparation.[5][8] Organic Syntheses (2014). Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.